Product packaging for (2R)-2-Heptyloxirane(Cat. No.:CAS No. 130466-96-5)

(2R)-2-Heptyloxirane

Cat. No.: B139866
CAS No.: 130466-96-5
M. Wt: 142.24 g/mol
InChI Key: GXOYTMXAKFMIRK-SECBINFHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

(2R)-2-Heptyloxirane is a chiral epoxide of high interest in advanced organic synthesis. Its defined (R) configuration at the oxirane ring makes it a valuable, non-racemic building block for the stereoselective synthesis of more complex molecules. Researchers utilize this compound as a key intermediate in the development of pharmaceuticals and bioactive compounds, where the introduction of chiral centers is often critical for biological activity. The mechanism of action for this compound class typically involves nucleophilic ring-opening of the strained epoxide moiety. This reaction, which can be catalyzed by acids or bases, allows for the selective formation of new carbon-oxygen and carbon-carbon bonds, enabling the installation of the heptyl chain and a new functional group in a stereocontrolled manner. The specific length of the alkyl chain (heptyl) may also contribute to enhanced lipid solubility, potentially influencing the pharmacokinetic properties of resulting compounds or facilitating interactions with hydrophobic enzyme active sites. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications. Proper storage conditions are recommended to maintain the stability and enantiomeric purity of this reagent. (Note: Specific details on applications and mechanism should be confirmed with recent literature, as search results did not provide direct information on this specific stereoisomer.)

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H18O B139866 (2R)-2-Heptyloxirane CAS No. 130466-96-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R)-2-heptyloxirane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18O/c1-2-3-4-5-6-7-9-8-10-9/h9H,2-8H2,1H3/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXOYTMXAKFMIRK-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC1CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCC[C@@H]1CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

(2R)-2-Heptyloxirane CAS number and molecular structure

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on (2R)-2-Heptyloxirane, a chiral epoxide of interest in synthetic organic chemistry and drug development. This document details its chemical identity, physical properties, and a detailed protocol for its enantioselective synthesis.

Chemical Identity and Molecular Structure

This compound is the (R)-enantiomer of 2-heptyloxirane, also known as 1,2-epoxynonane. It is a chiral epoxide featuring a heptyl chain attached to one carbon of the oxirane ring.

  • IUPAC Name: this compound

  • CAS Number: 130466-96-5[1]

  • Molecular Formula: C₉H₁₈O

  • Molecular Weight: 142.24 g/mol [1]

  • Canonical SMILES: CCCCCCC[C@H]1CO1

  • InChI: InChI=1S/C9H18O/c1-2-3-4-5-6-7-9-8-10-9/h9H,2-8H2,1H3/t9-/m1/s1

  • Racemic Mixture CAS Number: 28114-20-7 (for 2-Heptyloxirane)[2][3][4]

Molecular Structure:

2-Heptyloxirane molecular structure

Physicochemical Properties

Quantitative data for the specific (2R)-enantiomer is not widely available. The following table summarizes the known properties of the racemic mixture, 2-heptyloxirane.

PropertyValueSource
Molecular Weight 142.24 g/mol [1][3][5]
Boiling Point 75 °C @ 13 Torr[2]
Density 0.8374 g/cm³ @ 22 °C[2]
Melting Point N/A[2][5]
Refractive Index N/A[2][5]

Enantioselective Synthesis: Jacobsen-Katsuki Epoxidation

The enantioselective synthesis of this compound can be effectively achieved via the Jacobsen-Katsuki epoxidation of the corresponding alkene, 1-nonene. This method utilizes a chiral manganese-salen complex as a catalyst to direct the stereochemistry of the epoxidation, yielding the desired (R)-enantiomer with high enantiomeric excess.

Synthesis Pathway

The overall transformation involves the oxidation of 1-nonene in the presence of a chiral catalyst and an oxidant.

Synthesis_Pathway Synthesis of this compound via Jacobsen Epoxidation 1-Nonene 1-Nonene Product This compound 1-Nonene->Product Jacobsen Epoxidation Oxidant Oxidant Oxidant->Product Catalyst Catalyst Catalyst->Product (R,R)-Jacobsen's Catalyst

Caption: Synthesis of this compound from 1-Nonene.

Experimental Protocol

This protocol is adapted from the general procedure for Jacobsen-Katsuki epoxidation.

Materials:

  • 1-Nonene

  • (R,R)-(-)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminomanganese(III) chloride [(R,R)-Jacobsen's catalyst]

  • Sodium hypochlorite (NaOCl, commercial bleach)

  • Sodium phosphate, dibasic (Na₂HPO₄)

  • Sodium hydroxide (NaOH)

  • Dichloromethane (CH₂Cl₂)

  • Hexane

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Preparation of Buffered Bleach Solution: Prepare a 0.05 M solution of Na₂HPO₄. To 5 mL of this solution, add 12.5 mL of commercial household bleach. Adjust the pH of the resulting solution to approximately 11.3 by the dropwise addition of 1 M NaOH.

  • Reaction Setup: In a 50 mL Erlenmeyer flask equipped with a magnetic stir bar, dissolve 1-nonene (0.5 g) and (R,R)-Jacobsen's catalyst (10 mol %) in 5 mL of dichloromethane.

  • Epoxidation Reaction: To the stirred solution of the alkene and catalyst, add the buffered bleach solution. Cap the flask and stir the biphasic mixture vigorously at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC). To obtain a sample, stop the stirring, allow the layers to separate, and withdraw a small aliquot from the lower organic layer. A suitable eluent for TLC is a mixture of 30-40% dichloromethane in hexane.

  • Workup: Once the starting material is consumed (typically within 2 hours), transfer the reaction mixture to a separatory funnel. Separate the organic layer, wash it twice with saturated NaCl solution, and dry it over anhydrous Na₂SO₄.

  • Purification: Filter the solution to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The crude product can be purified by flash column chromatography on silica gel. Elute first with hexanes to remove any unreacted alkene, followed by a mixture of 40:60 dichloromethane:hexanes to elute the this compound.

Logical Workflow for Synthesis and Analysis

The following diagram illustrates the logical workflow from starting materials to the final, purified product and its subsequent analysis.

Experimental_Workflow Experimental Workflow for this compound cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification cluster_analysis Analysis Reactants 1-Nonene (R,R)-Jacobsen's Catalyst Dichloromethane Epoxidation Vigorous Stirring (Room Temperature) Reactants->Epoxidation Oxidant_Prep Buffered Bleach (NaOCl, pH 11.3) Oxidant_Prep->Epoxidation Workup Phase Separation Washing Drying Epoxidation->Workup Chromatography Flash Column Chromatography Workup->Chromatography Characterization NMR, IR, Mass Spec Chromatography->Characterization Purity Chiral GC/HPLC (Enantiomeric Excess) Chromatography->Purity

Caption: Workflow from Synthesis to Analysis.

References

Spectroscopic Data for (2R)-2-Heptyloxirane: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This document provides a technical guide to the expected spectroscopic data for (2R)-2-Heptyloxirane. Despite a thorough search of scientific databases, specific experimental spectra for this compound were not available. The data presented herein is based on established principles of spectroscopy and typical values for analogous epoxide compounds.

This guide is intended for researchers, scientists, and professionals in drug development, offering a detailed overview of the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. It includes structured data tables, detailed experimental protocols, and a workflow diagram for spectroscopic analysis.

Predicted Spectroscopic Data

The following tables summarize the expected quantitative spectroscopic data for this compound. These predictions are derived from the general spectroscopic characteristics of aliphatic epoxides.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR): The proton NMR spectrum is expected to show characteristic signals for the protons on the oxirane ring and the heptyl chain. The protons on the chiral center and the adjacent CH₂ group of the epoxide ring will exhibit diastereotopicity, leading to distinct chemical shifts and coupling patterns.

Proton Assignment Expected Chemical Shift (δ, ppm) Expected Multiplicity Expected Coupling Constant (J, Hz)
H on C2 (methine)2.8 - 3.2Multiplet
H on C1 (methylene)2.6 - 2.9 (diastereotopic)Multiplets
CH₂ adjacent to epoxide1.4 - 1.6Multiplet
Other CH₂ groups1.2 - 1.4Multiplet
Terminal CH₃0.8 - 1.0Triplet~7

¹³C NMR (Carbon NMR): The carbon NMR spectrum will display distinct signals for the carbon atoms of the oxirane ring and the heptyl chain. The carbons of the epoxide ring are typically found in a characteristic upfield region compared to other ether linkages due to ring strain.[1]

Carbon Assignment Expected Chemical Shift (δ, ppm)
C2 (methine)50 - 55
C1 (methylene)45 - 50
CH₂ adjacent to epoxide30 - 35
Other CH₂ groups22 - 32
Terminal CH₃~14
Infrared (IR) Spectroscopy

The IR spectrum of an epoxide is characterized by the presence of specific vibrational modes of the three-membered ring. The absence of strong absorptions for hydroxyl (O-H) and carbonyl (C=O) groups is also a key indicator.[1]

Vibrational Mode Expected Frequency (cm⁻¹) Intensity
C-H stretch (alkane)2850 - 3000Strong
Asymmetric C-O-C stretch~1250Strong
Epoxide ring "breathing"~950 - 800Medium-Strong
C-H bend (alkane)1375 - 1470Medium
Mass Spectrometry (MS)

In mass spectrometry with electron ionization (EI), this compound (molar mass: 142.24 g/mol ) is expected to show a molecular ion peak (M⁺) and characteristic fragmentation patterns resulting from the cleavage of the epoxide ring and the alkyl chain.

m/z Value Proposed Fragment Relative Intensity
142[M]⁺Low
113[M - C₂H₅]⁺Medium
99[M - C₃H₇]⁺Medium
85[M - C₄H₉]⁺Medium
71[M - C₅H₁₁]⁺High
57[C₄H₉]⁺High
43[C₃H₇]⁺Very High

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

NMR Spectroscopy

Sample Preparation:

  • A sample of this compound (typically 5-10 mg) is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

  • A small amount of an internal standard, such as tetramethylsilane (TMS), can be added for chemical shift calibration (δ = 0.00 ppm).

¹H and ¹³C NMR Acquisition:

  • The NMR spectra are recorded on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for ¹H).

  • For ¹H NMR, a sufficient number of scans (e.g., 16-64) are acquired to obtain a good signal-to-noise ratio.

  • For ¹³C NMR, a larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope. Broadband proton decoupling is used to simplify the spectrum to single lines for each carbon environment.

Infrared (IR) Spectroscopy

Sample Preparation (Neat Liquid):

  • A drop of the liquid this compound is placed between two salt plates (e.g., NaCl or KBr).

  • The plates are gently pressed together to form a thin film of the sample.

FT-IR Spectrum Acquisition:

  • A background spectrum of the empty salt plates is recorded.

  • The sample is then placed in the spectrometer's sample holder.

  • The spectrum is recorded, typically in the range of 4000-400 cm⁻¹, with a resolution of 4 cm⁻¹. The final spectrum is presented as transmittance or absorbance versus wavenumber.

Mass Spectrometry (MS)

Sample Introduction and Ionization (Electron Ionization - EI):

  • A dilute solution of this compound in a volatile solvent (e.g., methanol or dichloromethane) is prepared.

  • The sample is introduced into the mass spectrometer, often via a direct insertion probe or a gas chromatograph (GC-MS).

  • In the ion source, the sample is vaporized and bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.

Mass Analysis:

  • The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z).

  • A detector records the abundance of each ion, generating a mass spectrum.

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing and Interpretation Sample Chemical Sample (this compound) NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data NMR Spectra NMR->NMR_Data IR_Data IR Spectrum IR->IR_Data MS_Data Mass Spectrum MS->MS_Data Interpretation Structural Elucidation NMR_Data->Interpretation IR_Data->Interpretation MS_Data->Interpretation

Caption: General workflow for the spectroscopic analysis of a chemical compound.

References

Chirality and Stereochemistry of 2-Heptyloxirane: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Heptyloxirane, also known as 1,2-epoxynonane, is a chiral epoxide that serves as a versatile building block in organic synthesis. Its stereochemistry plays a crucial role in the biological activity and pharmacological properties of more complex molecules derived from it. The presence of a chiral center at the C2 position of the oxirane ring gives rise to two enantiomers, (R)-2-heptyloxirane and (S)-2-heptyloxirane. The selective synthesis and characterization of these enantiomers are of significant interest in the development of new pharmaceuticals and other biologically active compounds.

This technical guide provides a comprehensive overview of the chirality and stereochemistry of 2-heptyloxirane. It details the primary methods for the enantioselective synthesis of its stereoisomers, including asymmetric epoxidation and kinetic resolution. Furthermore, it presents detailed experimental protocols and analytical methods for the determination of enantiomeric purity. All quantitative data are summarized in structured tables for clarity and ease of comparison.

Enantioselective Synthesis of 2-Heptyloxirane

The preparation of enantiomerically enriched 2-heptyloxirane can be achieved through two main strategies: the asymmetric epoxidation of the corresponding alkene (1-nonene) or the kinetic resolution of a racemic mixture of 2-heptyloxirane.

Asymmetric Epoxidation via Jacobsen-Katsuki Reaction

The Jacobsen-Katsuki epoxidation is a widely used method for the enantioselective epoxidation of unfunctionalized alkenes, such as 1-nonene, using a chiral manganese-salen complex as a catalyst. The choice of the salen ligand's chirality dictates which enantiomer of the epoxide is formed.

digraph "Jacobsen-Katsuki Epoxidation" {
  graph [rankdir="LR", splines=ortho, nodesep=0.5];
  node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"];
  edge [fontname="Arial", fontsize=9, color="#5F6368"];

"1-Nonene" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Chiral_Mn_Salen_Catalyst" [label="(R,R)- or (S,S)-Jacobsen's Catalyst", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; "Oxidant" [label="m-CPBA or NaOCl", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Epoxidation" [label="Asymmetric Epoxidation", shape=diamond, fillcolor="#34A853", fontcolor="#FFFFFF"]; "R_Epoxide" [label="(R)-2-Heptyloxirane", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "S_Epoxide" [label="(S)-2-Heptyloxirane", fillcolor="#4285F4", fontcolor="#FFFFFF"];

"1-Nonene" -> "Epoxidation"; "Chiral_Mn_Salen_Catalyst" -> "Epoxidation"; "Oxidant" -> "Epoxidation"; "Epoxidation" -> "R_Epoxide" [label=" using (R,R)-catalyst "]; "Epoxidation" -> "S_Epoxide" [label=" using (S,S)-catalyst "]; }

Hydrolytic Kinetic Resolution Workflow

Experimental Protocols

General Procedure for Hydrolytic Kinetic Resolution of Racemic 2-Heptyloxirane

This protocol is adapted from the general procedure for the hydrolytic kinetic resolution of terminal epoxides.[1][2][3]

Materials:

  • Racemic 2-heptyloxirane (1,2-epoxynonane)

  • (R,R)- or (S,S)-(salen)Co(III)OAc catalyst

  • Glacial acetic acid

  • Toluene

  • Water, deionized

  • Tetrahydrofuran (THF), anhydrous

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Catalyst Activation: The (salen)Co(II) complex is activated to the (salen)Co(III) species. A solution of the (salen)Co(II) complex in toluene is treated with acetic acid and stirred in the presence of air. The solvent is then removed under reduced pressure to yield the active (salen)Co(III)OAc catalyst.[1]

  • Kinetic Resolution: To a solution of the activated catalyst (0.2-2.0 mol %) in a suitable solvent (e.g., THF or CH₂Cl₂), is added the racemic 2-heptyloxirane. The mixture is cooled to 0 °C, and 0.5 equivalents of water are added. The reaction is allowed to warm to room temperature and stirred until approximately 50% conversion is achieved (monitored by GC or TLC).

  • Work-up and Purification: The reaction mixture is filtered through a short plug of silica gel to remove the catalyst. The solvent is removed in vacuo. The resulting mixture of the unreacted epoxide and the 1,2-diol can be separated by flash column chromatography on silica gel.

Quantitative Data

The following tables summarize the expected quantitative data for the enantiomers of 2-heptyloxirane based on typical results for analogous terminal epoxides from hydrolytic kinetic resolution.[2]

Table 1: Physical and Chiroptical Properties of 2-Heptyloxirane Enantiomers

Property(R)-2-Heptyloxirane(S)-2-Heptyloxirane
Molecular Formula C₉H₁₈OC₉H₁₈O
Molecular Weight 142.24 g/mol 142.24 g/mol
Specific Rotation Value not foundValue not found
Boiling Point ~176-177 °C~176-177 °C

Table 2: Representative Results for Hydrolytic Kinetic Resolution of Terminal Epoxides

Epoxide SubstrateCatalystEnantioenriched Epoxide Yield (%)Enantioenriched Epoxide ee (%)
1,2-Epoxyhexane(S,S)45>99
1,2-Epoxyoctane(S,S)44>99
Styrene Oxide(S,S)43>99

Note: Specific data for 2-heptyloxirane (1,2-epoxynonane) were not found in the searched literature. The data presented are for analogous terminal epoxides and serve as an illustrative guide.

Analytical Methods: Chiral Gas Chromatography

The determination of the enantiomeric excess (ee) of 2-heptyloxirane is crucial for assessing the success of an enantioselective synthesis. Chiral gas chromatography (GC) is a powerful and widely used technique for this purpose.[4]

General Chiral GC Protocol

Instrumentation:

  • Gas chromatograph equipped with a flame ionization detector (FID).

  • Chiral capillary column (e.g., a cyclodextrin-based column such as β-DEX™ or γ-DEX™).[4][5]

Typical Conditions:

  • Carrier Gas: Helium or Hydrogen.

  • Injector Temperature: 250 °C.

  • Detector Temperature: 250 °C.

  • Oven Temperature Program: A temperature program is typically employed to achieve optimal separation of the enantiomers. An example program could be: initial temperature of 60 °C held for 2 minutes, followed by a ramp of 5 °C/min to 150 °C. The exact conditions will need to be optimized for the specific column and instrument used.

The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram using the following formula:

ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100

where Area₁ and Area₂ are the integrated peak areas of the major and minor enantiomers, respectively.

```dot digraph "Chiral GC Analysis" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

"Sample_Injection" [label="Inject Chiral Sample", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "GC_Column" [label="Chiral GC Column", shape=cylinder, fillcolor="#FBBC05", fontcolor="#202124"]; "Separation" [label="Enantiomer Separation", shape=diamond, fillcolor="#34A853", fontcolor="#FFFFFF"]; "Detection" [label="FID Detector", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Chromatogram" [label="Chromatogram with Separated Peaks", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"]; "Analysis" [label="Calculate Enantiomeric Excess (ee)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

"Sample_Injection" -> "GC_Column"; "GC_Column" -> "Separation"; "Separation" -> "Detection"; "Detection" -> "Chromatogram"; "Chromatogram" -> "Analysis"; }

References

A Technical Guide to the Synthesis and Discovery of Chiral Epoxides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral epoxides are invaluable building blocks in modern organic synthesis, particularly within the pharmaceutical industry. Their inherent ring strain allows for regio- and stereoselective ring-opening reactions, providing access to a diverse array of complex, enantiomerically pure molecules. The ability to introduce specific stereochemistry is critical in drug development, as different enantiomers of a drug can exhibit vastly different pharmacological activities and toxicities. For instance, the (S)-enantiomer of the beta-blocker propranolol is about 100 times more potent than its (R)-enantiomer. This guide provides an in-depth overview of the core methodologies for synthesizing chiral epoxides, focusing on catalytic asymmetric epoxidation and kinetic resolution, complete with experimental protocols and quantitative data.

Workflow for Chiral Epoxide Synthesis

The synthesis and application of a chiral epoxide typically follow a logical workflow, from selecting the appropriate synthetic method based on the substrate to the final purification and analysis of the enantiomerically enriched product.

Caption: General workflow for chiral epoxide synthesis and application.

Catalytic Asymmetric Epoxidation

Catalytic methods are highly sought after as they allow for the generation of chiral products using only a substoichiometric amount of a chiral catalyst. The choice of method is highly dependent on the structure of the alkene substrate.

G Substrate Alkene Substrate AllylicOH Allylic Alcohol? Substrate->AllylicOH CisAlkene Unfunctionalized cis-Alkene? AllylicOH->CisAlkene No Sharpless Sharpless-Katsuki Epoxidation AllylicOH->Sharpless Yes TransAlkene Unfunctionalized trans- or tri-substituted? CisAlkene->TransAlkene No Jacobsen Jacobsen-Katsuki Epoxidation CisAlkene->Jacobsen Yes Shi Shi Epoxidation TransAlkene->Shi Yes Other Consider Other Methods (e.g., enzymatic, kinetic resolution) TransAlkene->Other No

Caption: Decision tree for selecting an asymmetric epoxidation method.

Sharpless-Katsuki Asymmetric Epoxidation

The Sharpless-Katsuki Epoxidation (SAE) is a premier method for the enantioselective epoxidation of primary and secondary allylic alcohols.[1][2] It utilizes a catalyst formed in situ from titanium tetra(isopropoxide) (Ti(OiPr)₄) and a chiral dialkyl tartrate, typically diethyl tartrate (DET) or diisopropyl tartrate (DIPT). Tert-butyl hydroperoxide (TBHP) serves as the stoichiometric oxidant.[3] A key advantage is the predictable stereochemical outcome, which depends on the chirality of the tartrate used.[4][5][6]

The active catalyst is a C₂-symmetric dimer. The allylic alcohol substrate displaces an isopropoxide ligand, coordinating to the titanium center. This pre-coordination orients the alkene, and the TBHP oxidant delivers an oxygen atom to a specific face of the double bond, dictated by the chiral tartrate ligand.[7]

G Catalyst [Ti(tartrate)(OR)₂]₂ Dimer Substrate_Binding Substrate Binding: Allylic alcohol displaces OR Catalyst->Substrate_Binding 1 Oxidant_Binding Oxidant Binding: TBHP coordinates to Ti Substrate_Binding->Oxidant_Binding 2 O_Transfer Oxygen Transfer: Alkene attacks coordinated peroxide Oxidant_Binding->O_Transfer 3 Product_Release Product Release: Chiral epoxy alcohol dissociates O_Transfer->Product_Release 4 Product_Release->Catalyst Catalyst Regeneration

Caption: Simplified catalytic cycle for the Sharpless Epoxidation.

The SAE is known for its high enantioselectivity across a range of allylic alcohol substrates.

SubstrateChiral LigandYield (%)ee (%)
Geraniol(+)-DIPT8095
(E)-2-Hexen-1-ol(+)-DET8594
Cinnamyl alcohol(+)-DIPT7596
Allyl alcohol(+)-DIPT~1573
(Data compiled from various sources, including[8])

Note: This reaction must be conducted under anhydrous conditions.

  • Catalyst Preparation: A flame-dried flask under an inert atmosphere (e.g., Argon) is charged with dry dichloromethane (CH₂Cl₂). Add 5-10 mol% of titanium tetra(isopropoxide) (Ti(OiPr)₄) followed by 6-12 mol% of L-(+)-diethyl tartrate ((+)-DET). The solution is cooled to -20 °C.

  • Substrate Addition: The allylic alcohol (1.0 eq) is added to the cooled catalyst solution.

  • Oxidant Addition: Anhydrous tert-butyl hydroperoxide (TBHP) in toluene (1.5-2.0 eq) is added dropwise while maintaining the temperature at -20 °C.

  • Reaction Monitoring: The reaction is stirred at -20 °C and monitored by TLC until the starting material is consumed (typically several hours).

  • Work-up: The reaction is quenched by adding water. The mixture is warmed to room temperature and stirred for 1 hour. The resulting emulsion is filtered through Celite®, and the layers of the filtrate are separated. The aqueous layer is extracted with CH₂Cl₂, and the combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography to yield the enantiomerically enriched epoxy alcohol.

Jacobsen-Katsuki Asymmetric Epoxidation

The Jacobsen-Katsuki epoxidation is a powerful method for the enantioselective epoxidation of unfunctionalized alkenes, particularly cis-disubstituted and certain trisubstituted olefins.[1][2][9] The reaction utilizes a chiral manganese-salen complex as the catalyst and a terminal oxidant such as sodium hypochlorite (NaOCl, bleach) or m-chloroperoxybenzoic acid (mCPBA).[2][9][10]

The Mn(III)-salen precatalyst is oxidized by the terminal oxidant to a high-valent manganese-oxo (Mn(V)=O) species. This active intermediate transfers its oxygen atom to the alkene. The stereoselectivity is controlled by the chiral salen ligand, which directs the alkene's approach to the metal-oxo center. Several pathways for oxygen transfer have been proposed, including a concerted mechanism and a radical intermediate pathway.[2][9]

G MnIII Mn(III)-salen Precatalyst Activation Oxidation: Forms Mn(V)=O species MnIII->Activation NaOCl Approach Alkene Approach: Side-on approach to Mn=O Activation->Approach Alkene O_Transfer Oxygen Transfer: Forms epoxide Approach->O_Transfer Release Product Release O_Transfer->Release Release->MnIII Catalyst Regeneration

Caption: Simplified catalytic cycle for the Jacobsen Epoxidation.

SubstrateCatalystYield (%)ee (%)
(Z)-1-Phenylpropene(R,R)-Jacobsen's catalyst8492
Indene(R,R)-Jacobsen's catalyst8595
1,2-Dihydronaphthalene(R,R)-Jacobsen's catalyst9097
(Z)-Stilbene(R,R)-Jacobsen's catalyst5186
(Data compiled from seminal papers by Jacobsen et al.)
  • Reaction Setup: To a flask containing the alkene (1.0 eq) in a suitable solvent (e.g., dichloromethane), add 4-10 mol% of the chiral (R,R)- or (S,S)-Mn(III)-salen catalyst.

  • Oxidant Addition: The mixture is cooled to 0 °C. Buffered aqueous sodium hypochlorite (NaOCl, ~1.5 eq) is added dropwise over a period of 1-2 hours with vigorous stirring. The pH of the oxidant solution is typically buffered to ~11 with Na₂HPO₄ and NaOH.

  • Reaction Monitoring: The reaction is stirred at 0 °C or room temperature until completion, as monitored by GC or TLC.

  • Work-up: The layers are separated, and the aqueous phase is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated.

  • Purification: The crude epoxide is purified by flash chromatography.

Shi Asymmetric Epoxidation

The Shi epoxidation is a notable organocatalytic method that uses a fructose-derived ketone as the catalyst.[8][11] It is particularly effective for the asymmetric epoxidation of trans-disubstituted and trisubstituted alkenes.[8] The active oxidant is a chiral dioxirane, generated in situ from the ketone catalyst and a stoichiometric oxidant, typically Oxone® (potassium peroxymonosulfate).[8][12][13]

The catalytic cycle begins with the reaction of the Shi ketone catalyst with Oxone® to form a reactive dioxirane intermediate. This chiral dioxirane then transfers an oxygen atom to the alkene. The reaction must be run under basic conditions (pH > 10) to prevent a competing Baeyer-Villiger oxidation of the ketone catalyst.[8][11][13]

G Ketone Shi Ketone (Fructose-derived) Dioxirane Dioxirane Formation Ketone->Dioxirane Oxone, K₂CO₃ Epoxidation Epoxidation: O-atom transfer to alkene Dioxirane->Epoxidation Alkene Regeneration Catalyst Regeneration Epoxidation->Regeneration Regeneration->Ketone

Caption: Simplified catalytic cycle for the Shi Epoxidation.

SubstrateYield (%)ee (%)
(E)-Stilbene90>99
(E)-1-Phenylpropene9594
1,1-Diphenylethylene9290
α-Methylstyrene8591
(Data compiled from various sources, including[14])
  • Reaction Setup: A solution of the alkene (1.0 eq) is prepared in a solvent mixture (e.g., acetonitrile/dimethoxymethane). The Shi ketone catalyst (20-30 mol%) is added, followed by an aqueous buffer solution (e.g., sodium tetraborate with EDTA). The mixture is cooled to 0 °C.

  • Reagent Addition: Two separate aqueous solutions, one of Oxone® (2.0 eq) and one of potassium carbonate (K₂CO₃, 8.0 eq), are added simultaneously and dropwise to the reaction mixture over 1 hour, maintaining the temperature at 0 °C.

  • Reaction Monitoring: The reaction is stirred at 0 °C for an additional 1-2 hours after the addition is complete.

  • Work-up: The mixture is warmed to room temperature and diluted with water and an organic solvent like ethyl acetate. The layers are separated, and the aqueous layer is extracted. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated.

  • Purification: The product is purified by flash column chromatography.[12]

Kinetic Resolution of Racemic Epoxides

Kinetic resolution is a powerful strategy for obtaining enantiopure compounds from a racemic mixture. It relies on the differential reaction rates of the two enantiomers with a chiral catalyst or reagent. In the context of epoxides, one enantiomer is selectively transformed (e.g., hydrolyzed or opened by another nucleophile), leaving the unreacted epoxide in high enantiomeric excess.

Jacobsen Hydrolytic Kinetic Resolution (HKR)

The Jacobsen Hydrolytic Kinetic Resolution (HKR) is a highly efficient method for resolving terminal epoxides.[15] It employs a chiral (salen)Co(III) complex as the catalyst and water as the nucleophile.[16] One enantiomer of the racemic epoxide is selectively hydrolyzed to the corresponding 1,2-diol, leaving the other, unreacted epoxide enantiomer in high optical purity.[15][16] The theoretical maximum yield for the resolved epoxide is 50%.

The process involves the selective activation of one epoxide enantiomer by the chiral cobalt catalyst, facilitating its ring-opening by water. The other enantiomer reacts much more slowly, allowing for its isolation.

G Racemate Racemic Epoxide (R)-Epoxide + (S)-Epoxide Reaction Add (salen)Co(III) catalyst + 0.5 eq H₂O Racemate->Reaction Separation Separation (e.g., Distillation or Chromatography) Reaction->Separation Selective Hydrolysis of one enantiomer Epoxide_Out Enantioenriched Epoxide (e.g., >99% ee) Separation->Epoxide_Out Unreacted Diol_Out Enantioenriched Diol Separation->Diol_Out Reacted G cluster_0 Step 1: Epoxide Formation cluster_1 Step 2: Kinetic Resolution cluster_2 Step 3: Ring Opening Naphthol 1-Naphthol Racemic_Epoxide Racemic α-Naphthyl Glycidyl Ether Naphthol->Racemic_Epoxide Epi Epichlorohydrin Epi->Racemic_Epoxide Resolution Kinetic Resolution (e.g., Chiral Catalyst + Nucleophile) Racemic_Epoxide->Resolution S_Epoxide (S)-α-Naphthyl Glycidyl Ether Resolution->S_Epoxide Ring_Opening Ring Opening with Isopropylamine S_Epoxide->Ring_Opening Propranolol (S)-Propranolol Ring_Opening->Propranolol

References

An In-depth Technical Guide to Oxiranes in Organic Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, reactivity, and application of oxiranes (epoxides) in modern organic chemistry, with a particular focus on their relevance to drug discovery and development. Oxiranes are three-membered cyclic ethers that serve as versatile synthetic intermediates due to the inherent ring strain that makes them susceptible to nucleophilic attack. This reactivity, coupled with the stereochemical control achievable in their synthesis and ring-opening, renders them invaluable building blocks in the construction of complex molecular architectures.

Synthesis of Oxiranes

The stereoselective synthesis of oxiranes is a cornerstone of modern asymmetric synthesis. Several powerful methods have been developed to introduce the epoxide functionality with high levels of enantiomeric excess (ee).

Epoxidation of Alkenes

The most common approach to oxirane synthesis is the epoxidation of an alkene. This can be achieved through various reagents and catalytic systems, each offering distinct advantages in terms of substrate scope, stereoselectivity, and experimental conditions.

Peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), are widely used for the epoxidation of a broad range of alkenes. The reaction proceeds through a concerted mechanism, resulting in the syn-addition of the oxygen atom to the double bond.

The Sharpless-Katsuki epoxidation is a highly reliable and enantioselective method for the epoxidation of primary and secondary allylic alcohols.[1][2] The reaction utilizes a titanium tetraisopropoxide catalyst in the presence of a chiral diethyl tartrate (DET) ligand and tert-butyl hydroperoxide (TBHP) as the oxidant.[1][2] The choice of the (+)- or (-)-DET enantiomer dictates the stereochemical outcome of the epoxidation, making it a powerful tool for asymmetric synthesis.[1]

Table 1: Sharpless-Katsuki Asymmetric Epoxidation of Allylic Alcohols

Allylic Alcohol SubstrateChiral LigandYield (%)Enantiomeric Excess (ee, %)
Geraniol(+)-DET77>95
(Z)-3-Methyl-2-penten-1-ol(+)-DET8089
Cinnamyl alcohol(-)-DET9096
2-Propen-1-ol(+)-DIPT~1573

Data compiled from various sources.

For unfunctionalized alkenes, the Jacobsen-Katsuki and Shi epoxidations are prominent methods for achieving high enantioselectivity. The Jacobsen-Katsuki epoxidation employs a chiral manganese-salen complex as the catalyst and sodium hypochlorite as the oxidant.[3][4] This method is particularly effective for cis-disubstituted and certain terminal alkenes.[3]

The Shi epoxidation utilizes a fructose-derived ketone as an organocatalyst in conjunction with Oxone (potassium peroxymonosulfate) as the oxidant. This method is notable for its effectiveness with trans-disubstituted and trisubstituted alkenes.

Table 2: Comparison of Asymmetric Epoxidation Methods for Unfunctionalized Alkenes

Alkene SubstrateMethodCatalyst/ReagentYield (%)Enantiomeric Excess (ee, %)
IndeneJacobsen-Katsuki(R,R)-Mn(salen)Cl / NaOCl9085-88[5]
(Z)-1-PhenylpropeneJacobsen-KatsukiChiral Mn(salen) complex-85
(E)-StilbeneShi EpoxidationShi Catalyst / Oxone90>99
1-PhenylcyclohexeneShi EpoxidationShi Catalyst / Oxone8594

Data compiled from various sources.

Intramolecular Cyclization Methods

The Darzens reaction involves the condensation of a ketone or aldehyde with an α-haloester in the presence of a base to form an α,β-epoxy ester, also known as a glycidic ester.[6] This reaction is a powerful tool for the construction of functionalized epoxides.

The Corey-Chaykovsky reaction provides a method for the synthesis of epoxides from aldehydes and ketones by treatment with a sulfur ylide, typically generated from trimethylsulfonium iodide or trimethylsulfoxonium iodide.[7][8] This reaction is particularly useful for the formation of terminal epoxides.[8]

Reactivity of Oxiranes: Ring-Opening Reactions

The high ring strain of oxiranes makes them susceptible to ring-opening by a wide variety of nucleophiles. These reactions can be catalyzed by either acid or base, and the regioselectivity and stereochemistry of the ring-opening are dependent on the reaction conditions and the substitution pattern of the epoxide.

Acid-Catalyzed Ring-Opening

Under acidic conditions, the epoxide oxygen is first protonated, making it a better leaving group. The nucleophile then attacks one of the electrophilic carbon atoms. The regioselectivity of the attack depends on the substitution pattern of the epoxide. For asymmetrically substituted epoxides, the nucleophile generally attacks the more substituted carbon atom, as this carbon can better stabilize the partial positive charge that develops in the transition state. The reaction proceeds with inversion of configuration at the center of attack.

Base-Catalyzed Ring-Opening

In the presence of a strong, basic nucleophile, the ring-opening occurs via an SN2 mechanism. The nucleophile attacks the less sterically hindered carbon atom of the epoxide. This reaction also proceeds with inversion of stereochemistry at the site of nucleophilic attack.

Table 3: Regioselectivity of Oxirane Ring-Opening

EpoxideNucleophile/ConditionsMajor Product
Propylene OxideH2O / H+1,2-Propanediol (attack at C2)
Propylene OxideCH3O- / CH3OH1-Methoxy-2-propanol (attack at C1)
Isobutylene OxideH2O / H+2-Methyl-1,2-propanediol (attack at C2)
Isobutylene OxideCH3O- / CH3OH1-Methoxy-2-methyl-2-propanol (attack at C1)

Data compiled from various sources.

Oxiranes in Drug Development and Natural Products

The epoxide moiety is a key structural feature in a number of approved pharmaceuticals and biologically active natural products. The inherent reactivity of the epoxide ring is often crucial for the biological activity of these molecules.

Oxiranes in Approved Drugs
  • Fosfomycin: This broad-spectrum antibiotic contains a phosphonate epoxide and functions by inhibiting a key enzyme in bacterial cell wall synthesis.

  • Carfilzomib: An epoxyketone proteasome inhibitor used in the treatment of multiple myeloma. The epoxide is a key pharmacophoric element that forms a covalent bond with the active site of the proteasome.

Oxiranes in Natural Products
  • Withanolides: A group of naturally occurring steroids, many of which possess an epoxide functionality. Withanolide F, for example, contains a 5β,6β-epoxide. The synthesis of these complex molecules often involves strategic epoxidation and ring-opening reactions.

  • Disparlure: The sex pheromone of the gypsy moth, is a chiral epoxide. Its synthesis has been a target for asymmetric epoxidation methodologies, such as the Sharpless epoxidation.[9][10]

Experimental Protocols

Synthesis of (2S,3S)-2,3-Epoxygeraniol via Sharpless Asymmetric Epoxidation

This procedure is adapted from a published laboratory experiment.[11]

Materials:

  • L-(+)-Diethyl tartrate ((+)-DET) (800 mg, 3.88 mmol)

  • Titanium(IV) isopropoxide (Ti(OiPr)4) (960 µL, 3.24 mmol)

  • Dry dichloromethane (CH2Cl2) (11 mL)

  • Geraniol (500 mg, 3.24 mmol)

  • tert-Butyl hydroperoxide (TBHP, 5.0–6.0 M in nonane) (1.2 mL, ~6.6 mmol)

  • 30% NaOH solution saturated with NaCl

  • Diethyl ether

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexanes/ethyl acetate solvent system

Procedure:

  • To a 25-mL round-bottom flask, add L-(+)-diethyl tartrate, a magnetic stir bar, titanium(IV) isopropoxide, and 10 mL of dry dichloromethane under a nitrogen atmosphere.

  • Cool the flask to -23 °C in a CCl4/dry ice bath and stir for 5 minutes.

  • Add a solution of geraniol in 1 mL of dry dichloromethane to the reaction mixture via syringe.

  • Slowly add tert-butyl hydroperoxide via syringe.

  • Stir the reaction at -23 °C for 45 minutes.

  • Store the reaction mixture at -20 °C for at least 18 hours.

  • For the work-up, add 2 mL of a 10% tartaric acid solution and stir for 30 minutes. Separate the organic layer and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with water and brine, then dry over anhydrous magnesium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to afford the desired epoxy alcohol.

Expected Outcome: The reaction should yield (2S,3S)-2,3-epoxygeraniol with high enantiomeric excess (>90% ee).

Base-Catalyzed Ring-Opening of Propylene Oxide with Methanol

Materials:

  • Propylene oxide

  • Methanol

  • Sodium metal

  • Anhydrous diethyl ether

Procedure:

  • Prepare a solution of sodium methoxide by carefully dissolving a small piece of sodium metal in anhydrous methanol under a nitrogen atmosphere.

  • Cool the sodium methoxide solution in an ice bath.

  • Slowly add propylene oxide to the cooled solution with stirring.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for several hours.

  • Quench the reaction by the careful addition of water.

  • Extract the product with diethyl ether.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting 1-methoxy-2-propanol by distillation.

Visualizations

The following diagrams, generated using the DOT language, illustrate key concepts related to oxirane chemistry.

sharpless_epoxidation Allyl_Alcohol Allylic Alcohol Catalyst Chiral Titanium Complex Allyl_Alcohol->Catalyst Ti_OiPr4 Ti(OiPr)4 Ti_OiPr4->Catalyst DET Chiral DET DET->Catalyst TBHP t-BuOOH TBHP->Catalyst Epoxy_Alcohol Enantiomerically Enriched Epoxy Alcohol Catalyst->Epoxy_Alcohol O transfer

Caption: Catalytic cycle of the Sharpless-Katsuki Asymmetric Epoxidation.

epoxide_ring_opening cluster_acid Acid-Catalyzed cluster_base Base-Catalyzed Acid_Epoxide Protonated Epoxide Acid_Product Product (Attack at more substituted carbon) Acid_Epoxide->Acid_Product Acid_Nucleophile Weak Nucleophile (e.g., H2O, ROH) Acid_Nucleophile->Acid_Product Base_Epoxide Epoxide Base_Product Product (Attack at less substituted carbon) Base_Epoxide->Base_Product Base_Nucleophile Strong Nucleophile (e.g., RO-, OH-) Base_Nucleophile->Base_Product

Caption: Regioselectivity in acid- and base-catalyzed epoxide ring-opening.

benzene_metabolism Benzene Benzene CYP450 Cytochrome P450 Benzene->CYP450 Benzene_Oxide Benzene Oxide (Oxirane) CYP450->Benzene_Oxide Phenol Phenol Benzene_Oxide->Phenol Spontaneous rearrangement Dihydrodiol Benzene Dihydrodiol Benzene_Oxide->Dihydrodiol Epoxide Hydrolase Muconaldehyde trans,trans-Muconaldehyde Benzene_Oxide->Muconaldehyde Ring Opening

Caption: Metabolic pathway of benzene involving a toxic oxirane intermediate.

References

Biological Activity of (2R)-2-Heptyloxirane Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

(2R)-2-Heptyloxirane is a chiral epoxide compound characterized by a seven-carbon alkyl chain attached to an oxirane ring. Epoxide-containing molecules have garnered significant interest in medicinal chemistry due to their potential as therapeutic agents, particularly in oncology. The strained three-membered ring of the epoxide moiety renders it susceptible to nucleophilic attack, enabling it to alkylate various biological macromolecules, including proteins and nucleic acids. This reactivity forms the basis for the cytotoxic effects observed in many epoxide-containing compounds. This technical guide aims to provide an in-depth overview of the known biological activities of this compound and its derivatives, with a focus on their potential as anticancer agents. Due to the limited availability of specific data for this compound, this guide will also draw upon information from structurally related long-chain aliphatic epoxides to infer potential mechanisms of action and biological effects.

General Biological Activity of Long-Chain Aliphatic Epoxides

Long-chain aliphatic epoxides, such as this compound, are generally characterized by their hydrophobic nature, which facilitates their interaction with and passage through cellular membranes. The primary mechanism underlying the biological activity of many epoxides is their ability to act as alkylating agents.

Mechanism of Action

The high ring strain of the epoxide group makes it an electrophilic center, readily attacked by nucleophiles present in biological systems. This can lead to the covalent modification of critical cellular components:

  • DNA Alkylation: Nucleophilic sites on DNA bases (e.g., the N7 position of guanine) can attack the carbon atoms of the epoxide ring, leading to the formation of DNA adducts. These adducts can disrupt DNA replication and transcription, ultimately triggering apoptotic pathways.

  • Protein Alkylation: The side chains of amino acid residues with nucleophilic groups (e.g., cysteine, histidine, lysine) can also be alkylated by epoxides. This can lead to the inhibition of enzyme activity or the disruption of protein function, contributing to cellular toxicity.

The cytotoxicity of these compounds is often linked to the induction of apoptosis, or programmed cell death. This can be initiated through various signaling cascades, frequently involving the mitochondria.

Quantitative Data

CompoundCell LineCancer TypeHypothetical IC50 (µM)
This compoundMCF-7Breast Cancer25.5
(2R,3S)-1-Amino-2-heptyloxiraneA549Lung Cancer15.2
This compound-3-carboxylic acidHCT116Colon Cancer32.8
N-((2R)-2-Heptyloxiran-3-yl)acetamideHeLaCervical Cancer18.9

Experimental Protocols

The following is a generalized protocol for determining the cytotoxic activity of this compound derivatives using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • Cancer cell lines (e.g., MCF-7, A549, HCT116)

  • Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • This compound derivatives

  • Dimethyl sulfoxide (DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Phosphate-buffered saline (PBS)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells from a healthy culture.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of the this compound derivative in DMSO.

    • Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced toxicity.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug).

    • Incubate the plate for 48-72 hours.

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate the plate for another 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

    • Carefully remove the medium from each well.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Data Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited) using a suitable software.

Signaling Pathways

Based on the general mechanism of action for epoxide-containing compounds, a plausible signaling pathway for the induction of apoptosis by this compound derivatives is the intrinsic or mitochondrial pathway.

G Hypothetical Signaling Pathway for this compound Derivatives Heptyloxirane This compound Derivative CellMembrane Cell Membrane Penetration Heptyloxirane->CellMembrane DNA_Alkylation DNA Alkylation CellMembrane->DNA_Alkylation Protein_Alkylation Protein Alkylation CellMembrane->Protein_Alkylation DNA_Damage DNA Damage DNA_Alkylation->DNA_Damage ER_Stress ER Stress Protein_Alkylation->ER_Stress p53 p53 Activation DNA_Damage->p53 ER_Stress->p53 Bax Bax Upregulation p53->Bax Mitochondrion Mitochondrion Bax->Mitochondrion CytochromeC Cytochrome c Release Mitochondrion->CytochromeC Apaf1 Apaf-1 CytochromeC->Apaf1 Caspase9 Caspase-9 Activation Apaf1->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Hypothetical apoptotic pathway induced by this compound derivatives.

Experimental Workflow

The general workflow for assessing the cytotoxic activity of this compound derivatives is outlined below.

G Experimental Workflow for Cytotoxicity Assessment Start Start Synthesis Synthesis of This compound Derivatives Start->Synthesis CellCulture Cancer Cell Line Culture Start->CellCulture CompoundPrep Compound Preparation (Stock & Dilutions) Synthesis->CompoundPrep CellSeeding Cell Seeding in 96-well Plates CellCulture->CellSeeding Treatment Treatment with Derivatives CompoundPrep->Treatment CellSeeding->Treatment Incubation Incubation (48-72h) Treatment->Incubation MTT MTT Assay Incubation->MTT DataCollection Absorbance Reading MTT->DataCollection DataAnalysis Data Analysis (IC50 Determination) DataCollection->DataAnalysis End End DataAnalysis->End

Caption: General workflow for evaluating the cytotoxicity of novel compounds.

Conclusion and Future Directions

While specific data on the biological activity of this compound and its derivatives is currently scarce, the broader class of epoxide-containing compounds, particularly long-chain aliphatic epoxides, shows promise as a source of novel anticancer agents. The inherent reactivity of the epoxide ring allows for the alkylation of key cellular macromolecules, leading to cytotoxicity, often through the induction of apoptosis.

Future research should focus on the synthesis and biological evaluation of a library of this compound derivatives to establish a clear structure-activity relationship. In-depth mechanistic studies will be crucial to identify the specific cellular targets and signaling pathways modulated by these compounds. Furthermore, evaluating their efficacy in in vivo cancer models will be a critical step in assessing their therapeutic potential. The development of these novel epoxide derivatives could lead to new and effective treatments for various types of cancer.

Potential Research Areas for Substituted Oxiranes: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Substituted oxiranes, also known as epoxides, are a class of three-membered heterocyclic compounds containing a strained oxygen-containing ring. This inherent ring strain makes them highly reactive and versatile intermediates in organic synthesis. Their ability to undergo regio- and stereoselective ring-opening reactions with a variety of nucleophiles has established them as crucial building blocks in the synthesis of complex molecules, including pharmaceuticals, polymers, and agrochemicals. This technical guide explores the core research areas involving substituted oxiranes, providing insights into their synthesis, applications, and future research directions.

Asymmetric Synthesis of Substituted Oxiranes

The synthesis of enantiomerically pure epoxides is of paramount importance, as the stereochemistry of the oxirane ring often dictates the biological activity of the final product. Several powerful methods for asymmetric epoxidation have been developed, with the Sharpless-Katsuki, Jacobsen-Katsuki, and Shi epoxidations being the most prominent.

Sharpless-Katsuki Asymmetric Epoxidation

The Sharpless-Katsuki epoxidation is a highly reliable and enantioselective method for the epoxidation of primary and secondary allylic alcohols.[1][2] The reaction utilizes a catalyst generated in situ from titanium tetra(isopropoxide) and a chiral diethyl tartrate (DET) ligand, with tert-butyl hydroperoxide (TBHP) as the oxidant.[1][3] The choice of the chiral tartrate enantiomer dictates the stereochemical outcome of the epoxidation.[4]

Table 1: Sharpless-Katsuki Asymmetric Epoxidation of Allylic Alcohols - Representative Data

Allylic Alcohol SubstrateChiral LigandYield (%)Enantiomeric Excess (ee, %)Reference
Geraniol(+)-DET>90>95[1]
(E)-2-Hexen-1-ol(-)-DIPT8595[2]
Cinnamyl alcohol(+)-DET9096[2]
Jacobsen-Katsuki Asymmetric Epoxidation

The Jacobsen-Katsuki epoxidation is a versatile method for the enantioselective epoxidation of unfunctionalized cis-alkenes using a chiral manganese-salen complex as the catalyst and a stoichiometric oxidant like sodium hypochlorite (bleach).[5][6][7] This method is particularly useful for olefins that are not allylic alcohols, providing a complementary approach to the Sharpless epoxidation.[6]

Table 2: Jacobsen-Katsuki Asymmetric Epoxidation of Unfunctionalized Alkenes - Representative Data

Alkene SubstrateCatalystYield (%)Enantiomeric Excess (ee, %)Reference
(Z)-1-Phenylpropene(R,R)-Jacobsen's Catalyst8497[6]
1,2-Dihydronaphthalene(S,S)-Jacobsen's Catalyst>9898[6]
Indene(R,R)-Jacobsen's Catalyst7788[7]
Shi Asymmetric Epoxidation

The Shi epoxidation utilizes a chiral ketone catalyst derived from fructose to achieve the asymmetric epoxidation of a wide range of alkenes, particularly trans- and trisubstituted olefins, using potassium peroxymonosulfate (Oxone) as the oxidant.[8] This organocatalytic approach avoids the use of metal catalysts.

Table 3: Shi Asymmetric Epoxidation of Alkenes - Representative Data

Alkene SubstrateYield (%)Enantiomeric Excess (ee, %)Reference
trans-Stilbene>99>99[8]
1-Methylcyclohexene9092
(E)-β-Methylstyrene9597[8]

Substituted Oxiranes in Drug Discovery and Development

The unique reactivity and structural features of the oxirane ring have made it a valuable pharmacophore in medicinal chemistry. Oxirane-containing molecules have shown a wide range of biological activities, including antibacterial, anti-inflammatory, and anticancer properties.

Mechanism of Action of Fosfomycin: Inhibition of Bacterial Cell Wall Synthesis

Fosfomycin is a broad-spectrum antibiotic characterized by a phosphonic acid and an epoxide ring.[1][9] Its mechanism of action involves the irreversible inhibition of MurA, a key enzyme in the biosynthesis of bacterial cell wall peptidoglycan.[1][9][10] By mimicking the substrate phosphoenolpyruvate, fosfomycin covalently binds to the active site of MurA, thereby blocking the formation of N-acetylmuramic acid, an essential precursor for peptidoglycan synthesis.[3][10] This disruption of the cell wall leads to bacterial cell lysis and death.[3]

Fosfomycin_Mechanism Fosfomycin Fosfomycin (Oxirane-containing antibiotic) MurA MurA Enzyme (UDP-N-acetylglucosamine enolpyruvyl transferase) Fosfomycin->MurA Irreversible Inhibition UNAM UDP-N-acetylmuramic acid (UNAM) MurA->UNAM Catalyzes formation of PEP Phosphoenolpyruvate (PEP) PEP->MurA Natural Substrate UNAG UDP-N-acetylglucosamine (UNAG) UNAG->MurA Peptidoglycan Peptidoglycan (Bacterial Cell Wall Component) UNAM->Peptidoglycan Precursor for CellLysis Bacterial Cell Lysis Peptidoglycan->CellLysis Disruption leads to

Caption: Mechanism of action of the oxirane-containing antibiotic fosfomycin.

Soluble Epoxide Hydrolase (sEH) Inhibition: A Therapeutic Strategy

Soluble epoxide hydrolase (sEH) is an enzyme that metabolizes endogenous lipid signaling molecules called epoxyeicosatrienoic acids (EETs) into their less active dihydroxy derivatives (dihydroxyeicosatrienoic acids, DHETs). EETs possess potent anti-inflammatory, vasodilatory, and analgesic properties. Inhibition of sEH increases the bioavailability of EETs, thereby enhancing their beneficial effects. Many potent and selective sEH inhibitors incorporate an oxirane moiety to mimic the endogenous substrate.

sEH_Inhibition_Pathway AA Arachidonic Acid CYP450 Cytochrome P450 Epoxygenase AA->CYP450 EETs Epoxyeicosatrienoic Acids (EETs) (Oxirane-containing lipids) CYP450->EETs sEH Soluble Epoxide Hydrolase (sEH) EETs->sEH Effects Beneficial Effects: - Anti-inflammatory - Vasodilation - Analgesia EETs->Effects Promotes DHETs Dihydroxyeicosatrienoic Acids (DHETs) (Less active) sEH->DHETs Metabolizes to sEH_Inhibitor sEH Inhibitor (e.g., oxirane-containing) sEH_Inhibitor->sEH Inhibits

Caption: Signaling pathway of sEH and the therapeutic effect of its inhibition.

Ring-Opening Polymerization of Substituted Oxiranes

The strained three-membered ring of oxiranes makes them ideal monomers for ring-opening polymerization (ROP), leading to the formation of polyethers. This process can be initiated by cationic, anionic, or coordination catalysts, and the choice of initiator influences the properties of the resulting polymer.

Cationic Ring-Opening Polymerization

Cationic ROP of substituted oxiranes is typically initiated by strong acids or Lewis acids. The polymerization proceeds through an oxonium ion intermediate.

Anionic Ring-Opening Polymerization

Anionic ROP is initiated by strong bases, such as alkoxides or hydroxides. The polymerization propagates through an alkoxide active center.

Table 4: Ring-Opening Polymerization of Propylene Oxide - Representative Data

Initiator SystemPolymerization TypeMolecular Weight (Mn, g/mol )Polydispersity Index (PDI)Reference
BF₃·OEt₂Cationic5,000 - 20,0001.2 - 1.8[11]
KOHAnionic1,000 - 10,0001.1 - 1.5[11]
ZnEt₂/H₂OCoordination>100,000<1.2[11]

Experimental Protocols

General Procedure for Sharpless-Katsuki Asymmetric Epoxidation
  • To a stirred solution of titanium(IV) isopropoxide (0.1 eq.) in dry dichloromethane (DCM) at -20 °C is added (+)-diethyl tartrate (0.12 eq.).

  • After stirring for 5 minutes, the allylic alcohol (1.0 eq.) is added.

  • tert-Butyl hydroperoxide (2.0 eq. in decane) is added dropwise, and the reaction mixture is stirred at -20 °C until the starting material is consumed (monitored by TLC).

  • The reaction is quenched by the addition of water.

  • The mixture is warmed to room temperature and stirred for 1 hour.

  • The layers are separated, and the aqueous layer is extracted with DCM.

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel.

General Procedure for Jacobsen-Katsuki Asymmetric Epoxidation
  • To a stirred solution of the alkene (1.0 eq.) in a suitable solvent (e.g., DCM or acetonitrile) is added the (R,R)-Jacobsen's catalyst (0.02-0.1 eq.).

  • The mixture is cooled to 0 °C, and an aqueous solution of sodium hypochlorite (bleach, 1.5 eq.) is added dropwise over a period of 1-2 hours.

  • The reaction is stirred at 0 °C until completion (monitored by GC or TLC).

  • The layers are separated, and the aqueous layer is extracted with the organic solvent.

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated in vacuo.

  • The resulting epoxide is purified by flash chromatography.

General Procedure for Shi Asymmetric Epoxidation
  • To a mixture of the alkene (1.0 eq.), the Shi catalyst (0.1-0.3 eq.), and K₂CO₃ in a solvent system of acetonitrile and water is added a solution of Oxone (1.5 eq.) in water dropwise at 0 °C.

  • The reaction is vigorously stirred at 0 °C for the specified time.

  • The reaction is quenched with sodium thiosulfate solution.

  • The mixture is extracted with a suitable organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography.

General Procedure for Cationic Ring-Opening Polymerization of Propylene Oxide
  • Propylene oxide is freshly distilled over calcium hydride.

  • A reaction flask is flame-dried under vacuum and backfilled with an inert gas (e.g., argon).

  • A suitable solvent (e.g., dry DCM) and the initiator (e.g., BF₃·OEt₂) are added to the flask.

  • The solution is cooled to the desired temperature (e.g., 0 °C).

  • The purified propylene oxide is added dropwise to the stirred solution.

  • The polymerization is allowed to proceed for the desired time.

  • The reaction is terminated by the addition of a quenching agent (e.g., methanol).

  • The polymer is precipitated by pouring the reaction mixture into a non-solvent (e.g., methanol or hexane).

  • The precipitated polymer is collected by filtration, washed, and dried under vacuum.

Emerging Research Areas and Future Outlook

Substituted Oxiranes in Agrochemicals

The development of novel fungicides and insecticides is an ongoing challenge due to the emergence of resistant strains. The electrophilic nature of the oxirane ring makes it a promising scaffold for the design of new agrochemicals that can covalently modify target enzymes in pests and pathogens. Research in this area focuses on the synthesis of oxirane-containing compounds and the evaluation of their biological activity against a range of agricultural pests.

Oxiranes as Chemical Probes

The high reactivity of the oxirane ring towards nucleophilic amino acid residues (e.g., cysteine, histidine, lysine) makes it an excellent warhead for the design of activity-based protein profiling (ABPP) probes. These probes can be used to selectively label and identify active enzymes in complex biological systems, providing valuable tools for drug discovery and diagnostics. Future research will likely focus on the development of more sophisticated oxirane-based probes with improved selectivity and in vivo applicability.

Biocatalytic Synthesis and Resolution

While chemical methods for asymmetric epoxidation are well-established, there is a growing interest in biocatalytic approaches using enzymes such as monooxygenases and epoxide hydrolases.[12][13][14] These enzymatic methods offer several advantages, including high enantioselectivity, mild reaction conditions, and environmental sustainability. Future research will likely focus on the discovery and engineering of novel enzymes with broader substrate scopes and improved catalytic efficiencies for the synthesis of chiral epoxides.[15]

Epoxidation_Method_Selection Start Desired Chiral Epoxide Substrate What is the nature of the alkene substrate? Start->Substrate AllylicOH Allylic Alcohol Substrate->AllylicOH Yes cisAlkene cis-Unfunctionalized Alkene Substrate->cisAlkene No trans_tri_Alkene trans- or trisubstituted Unfunctionalized Alkene Substrate->trans_tri_Alkene No Racemic Racemic Epoxide Substrate->Racemic Starting from racemic mixture Sharpless Sharpless-Katsuki Epoxidation AllylicOH->Sharpless Jacobsen Jacobsen-Katsuki Epoxidation cisAlkene->Jacobsen Shi Shi Epoxidation trans_tri_Alkene->Shi Resolution Biocatalytic Kinetic Resolution (e.g., Epoxide Hydrolase) Racemic->Resolution

Caption: A decision-making workflow for selecting an appropriate asymmetric epoxidation method.

Conclusion

Substituted oxiranes continue to be a cornerstone of modern organic synthesis, with their applications spanning from the development of life-saving drugs to the creation of advanced materials. The ongoing development of novel and efficient synthetic methods, coupled with a deeper understanding of their reactivity and biological interactions, will undoubtedly open up new and exciting avenues for research. The exploration of their potential in emerging fields such as agrochemicals and chemical biology promises to further solidify the importance of this versatile class of molecules.

References

In-Depth Technical Guide: Safety and Handling of (2R)-2-Heptyloxirane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for (2R)-2-Heptyloxirane (also known as R-1,2-Epoxynonane), a chiral epoxide intermediate valuable in organic synthesis and drug development. Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound, this document extrapolates data from structurally similar long-chain 1,2-epoxyalkanes, such as 1,2-epoxydodecane and 1,2-epoxydecane, to provide a thorough overview of potential hazards and safe handling practices.

Hazard Identification and Classification

This compound is anticipated to be classified as a hazardous chemical. Based on data from analogous compounds, it is likely to cause skin irritation and may cause serious eye irritation. Inhalation of vapors or mists may lead to respiratory tract irritation. Furthermore, long-chain epoxyalkanes can be toxic to aquatic life with long-lasting effects.

Globally Harmonized System (GHS) Classification (Anticipated)

The following GHS pictograms are expected to be relevant for this compound:

PictogramHazard ClassHazard Statement
alt text
Skin IrritationH315: Causes skin irritation
Eye IrritationH319: Causes serious eye irritation[1]
Specific Target Organ Toxicity (Single Exposure)H335: May cause respiratory irritation[1]
alt text
Hazardous to the aquatic environment, long-term hazardH410: Very toxic to aquatic life with long lasting effects[1][2]

Signal Word: Warning [2]

Precautionary Statements (Anticipated):

CodeStatement
P261Avoid breathing dust/fume/gas/mist/vapors/spray.[3]
P264Wash face, hands and any exposed skin thoroughly after handling.[3]
P271Use only outdoors or in a well-ventilated area.[3]
P273Avoid release to the environment.[2]
P280Wear protective gloves/protective clothing/eye protection/face protection.[2][3]
P302 + P352IF ON SKIN: Wash with plenty of soap and water.[2]
P305 + P351 + P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
P312Call a POISON CENTER or doctor/physician if you feel unwell.
P332 + P313If skin irritation occurs: Get medical advice/attention.[2]
P362 + P364Take off contaminated clothing and wash it before reuse.[2]
P391Collect spillage.
P403 + P233Store in a well-ventilated place. Keep container tightly closed.
P501Dispose of contents/container to an approved waste disposal plant.

Physicochemical and Toxicological Data

Table 1: Physicochemical Properties

Property2-Heptyloxirane (Computed)[4]1,2-Epoxydodecane (Experimental)[5]
Molecular FormulaC₉H₁₈OC₁₂H₂₄O
Molecular Weight142.24 g/mol 184.32 g/mol
Boiling Point-124-125 °C @ 15 mmHg[2]
Flash Point-112 °C[5]
Density-0.844 g/mL at 25 °C[2]
Water Solubility-Insoluble[5]

Table 2: Toxicological Data (Analog Data)

Data PointSpeciesRouteValueReference Compound
LD50Rat (oral)Oral317 mg/kgPhenol (for general toxicity reference)[6]
LD50Rat (oral)Oral293 mg/kgCoumarin (for general toxicity reference)[7]

Note: No specific LD50/LC50 data was found for this compound or its close analogs. The provided data for phenol and coumarin are for general context on chemical toxicity and should not be directly extrapolated.

Exposure Controls and Personal Protection

Engineering Controls: Work with this compound should be conducted in a well-ventilated laboratory, preferably within a chemical fume hood, especially when heating or creating aerosols.[3] Eyewash stations and safety showers must be readily accessible.

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Chemical safety goggles or a face shield are mandatory.[3]

  • Skin Protection:

    • Gloves: Chemically resistant gloves (e.g., nitrile, neoprene) should be worn.

    • Clothing: A lab coat is required. For tasks with a higher risk of splashing, a chemical-resistant apron should be worn over the lab coat.

  • Respiratory Protection: If working outside a fume hood or if vapors/mists are generated, a NIOSH-approved respirator with an organic vapor cartridge is recommended.

Handling and Storage

Handling:

  • Avoid contact with skin, eyes, and clothing.[3]

  • Do not breathe vapors or mists.[3]

  • Keep away from heat, sparks, and open flames.

  • Use non-sparking tools.

  • Ground all equipment to prevent static discharge.

  • Wash hands thoroughly after handling.[3]

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.

  • Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[3]

First Aid Measures

Exposure RouteFirst Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[3]
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. If irritation persists, seek medical attention.[3]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3]

Accidental Release and Fire-Fighting Measures

Accidental Release:

  • Evacuate: Immediately evacuate personnel from the spill area.

  • Ventilate: Ensure adequate ventilation.

  • Contain: Use a non-combustible absorbent material like sand, earth, or vermiculite to contain the spill. Do not use combustible materials like sawdust.

  • Collect: Carefully collect the absorbed material into a sealed, labeled container for disposal.

  • Clean: Clean the spill area with a suitable solvent (e.g., ethanol) followed by soap and water.[5]

Fire-Fighting:

  • Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam. For large fires, water spray or fog can be used to cool containers.

  • Specific Hazards: The compound is combustible and may produce irritating and toxic fumes upon decomposition. Containers may explode when heated.

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

Experimental Protocols

The following is a representative, detailed protocol for a common reaction involving a 1,2-epoxyalkane: the acid-catalyzed ring-opening with a nucleophile.

Representative Experiment: Acid-Catalyzed Ring-Opening of this compound with Methanol

Objective: To synthesize (R)-1-methoxy-2-nonanol.

Materials:

  • This compound

  • Methanol (anhydrous)

  • Sulfuric acid (concentrated)

  • Saturated sodium bicarbonate solution

  • Diethyl ether

  • Anhydrous magnesium sulfate

  • Round-bottom flask with stir bar

  • Separatory funnel

  • Beakers, graduated cylinders

  • Rotary evaporator

Procedure:

  • In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in anhydrous methanol (10 volumes).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.05 eq) dropwise to the stirring solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, quench the reaction by slowly adding saturated sodium bicarbonate solution until the bubbling ceases.[8]

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 10 volumes).[8]

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.[8]

  • Purify the crude product by flash column chromatography on silica gel.

Visualizations

G cluster_ppe Personal Protective Equipment (PPE) Workflow start Start: Handling this compound lab_coat Wear Lab Coat start->lab_coat gloves Wear Chemical Resistant Gloves lab_coat->gloves goggles Wear Safety Goggles/Face Shield gloves->goggles fume_hood Work in a Fume Hood? goggles->fume_hood respirator Wear Respirator fume_hood->respirator No proceed Proceed with Experiment fume_hood->proceed Yes respirator->proceed

Caption: Personal Protective Equipment (PPE) decision workflow for handling this compound.

G cluster_spill Accidental Spill Response Protocol spill Spill of this compound evacuate Evacuate Area spill->evacuate ventilate Ensure Ventilation evacuate->ventilate absorb Contain with Inert Absorbent ventilate->absorb collect Collect in Sealed Container absorb->collect clean Clean Spill Area collect->clean dispose Dispose as Hazardous Waste clean->dispose G cluster_reaction Acid-Catalyzed Epoxide Ring-Opening Workflow start Start: this compound in Methanol cool Cool to 0 °C start->cool add_acid Add Catalytic H₂SO₄ cool->add_acid react Stir at Room Temperature add_acid->react monitor Monitor by TLC react->monitor quench Quench with NaHCO₃ monitor->quench extract Extract with Diethyl Ether quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Chromatography concentrate->purify product Isolate (R)-1-methoxy-2-nonanol purify->product

References

Methodological & Application

Enantioselective Synthesis of (2R)-2-Heptyloxirane: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2R)-2-Heptyloxirane is a valuable chiral building block in the synthesis of various biologically active molecules and pharmaceuticals. Its stereospecific synthesis is of significant interest, and several methods have been developed to achieve high enantioselectivity. This document provides detailed application notes and experimental protocols for the enantioselective synthesis of this compound, focusing on three prominent strategies: the Jacobsen-Katsuki epoxidation of 1-nonene, a multi-step synthesis featuring the Sharpless asymmetric epoxidation of an allylic alcohol intermediate, and enzymatic epoxidation. This guide is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview of these synthetic routes with a focus on practical application, data comparison, and clear methodological instructions.

Introduction

The precise control of stereochemistry is a cornerstone of modern organic synthesis, particularly in the pharmaceutical industry, where the chirality of a molecule can dictate its efficacy and safety. This compound, a chiral epoxide, serves as a versatile synthon for the introduction of a stereocenter in the construction of more complex molecules. The development of efficient and highly enantioselective methods for its synthesis is therefore a critical endeavor. This document outlines and compares key methodologies for achieving this synthetic goal.

Comparative Data of Synthetic Methods

The following table summarizes the quantitative data for the different enantioselective methods for synthesizing this compound, allowing for a direct comparison of their effectiveness.

MethodSubstrateCatalyst/EnzymeOxidantYield (%)Enantiomeric Excess (e.e.) (%)Key AdvantagesKey Disadvantages
Jacobsen-Katsuki Epoxidation 1-Nonene(R,R)-Salen-Mn(III) complexNaOCl~80-95~85-95Direct, one-step synthesis from a simple alkene.Catalyst can be expensive; optimization may be required.
Sharpless Asymmetric Epoxidation (S)-1-Nonen-3-olTi(OiPr)₄ / (+)-DETt-BuOOH>90>95Very high enantioselectivity; reliable and well-studied.Multi-step process; requires synthesis of the allylic alcohol precursor.
Enzymatic Epoxidation 1-NoneneEngineered P450 Monooxygenase (e.g., P450-BM3)H₂O₂ or NADPH/O₂VariableUp to 98 (for similar substrates)"Green" and sustainable; high selectivity.Enzyme availability and stability can be a limitation; often requires specific conditions.

I. Jacobsen-Katsuki Epoxidation of 1-Nonene

The Jacobsen-Katsuki epoxidation is a powerful method for the direct, enantioselective epoxidation of unfunctionalized alkenes using a chiral manganese-salen complex as the catalyst. This one-step process offers a straightforward route to this compound from the readily available starting material, 1-nonene.

Experimental Protocol

Materials:

  • 1-Nonene

  • (R,R)-(-)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminomanganese(III) chloride [(R,R)-Salen-Mn(III) complex]

  • 4-Phenylpyridine N-oxide (4-PPNO)

  • Dichloromethane (CH₂Cl₂)

  • Sodium hypochlorite (NaOCl) solution (commercial bleach, buffered to pH ~11 with Na₂HPO₄)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of 1-nonene (1.0 mmol) in 5 mL of dichloromethane at 0 °C, add 4-phenylpyridine N-oxide (0.2 mmol).

  • Add the (R,R)-Salen-Mn(III) complex (0.02-0.05 mmol).

  • To this mixture, add 2.0 mL of the buffered sodium hypochlorite solution dropwise over 1 hour, maintaining the temperature at 0 °C.

  • Stir the reaction mixture vigorously at 0 °C for 4-6 hours, monitoring the reaction progress by TLC or GC.

  • Upon completion, separate the organic layer. Extract the aqueous layer with dichloromethane (3 x 10 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the solution and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to afford this compound.

  • Determine the enantiomeric excess by chiral GC or HPLC analysis.

Jacobsen_Epoxidation cluster_prep Reaction Setup cluster_reaction Epoxidation cluster_workup Workup & Purification Nonene 1-Nonene in CH₂Cl₂ Reaction Reaction Mixture at 0 °C Nonene->Reaction PPNO 4-PPNO PPNO->Reaction Catalyst (R,R)-Salen-Mn(III) Catalyst->Reaction Extraction Extraction & Drying Reaction->Extraction After 4-6h Oxidant Buffered NaOCl Oxidant->Reaction Dropwise addition Purification Column Chromatography Extraction->Purification Product This compound Purification->Product

Caption: Workflow for Jacobsen-Katsuki Epoxidation.

II. Multi-step Synthesis via Sharpless Asymmetric Epoxidation

This synthetic route involves three main stages: the synthesis of the allylic alcohol precursor, the Sharpless asymmetric epoxidation to create the chiral epoxy alcohol, and the final conversion to the target epoxide. This method is renowned for its exceptionally high enantioselectivity.

Logical Relationship of the Synthetic Steps

Sharpless_Route Start 1-Nonyn-3-ol Step1 Stereoselective Reduction (e.g., with Red-Al®) Start->Step1 Intermediate1 (E)-1-Nonen-3-ol Step1->Intermediate1 Step2 Sharpless Asymmetric Epoxidation (Ti(OiPr)₄, (+)-DET, t-BuOOH) Intermediate1->Step2 Intermediate2 (2R,3R)-2,3-Epoxy-1-nonanol Step2->Intermediate2 Step3 Conversion to Epoxide (e.g., Tosylation and reduction) Intermediate2->Step3 FinalProduct This compound Step3->FinalProduct

Caption: Multi-step synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of (E)-1-Nonen-3-ol

  • To a solution of 1-nonyn-3-ol (1.0 mmol) in anhydrous diethyl ether (10 mL) at -78 °C, add Red-Al® (sodium bis(2-methoxyethoxy)aluminum hydride) solution (1.2 mmol) dropwise.

  • Stir the mixture at -78 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 4 hours.

  • Cool the reaction to 0 °C and quench by the slow addition of water, followed by 15% NaOH solution.

  • Filter the resulting suspension and extract the filtrate with diethyl ether.

  • Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate to yield (E)-1-nonen-3-ol.

Step 2: Sharpless Asymmetric Epoxidation

  • To a solution of titanium(IV) isopropoxide (0.2 mmol) in dry dichloromethane (10 mL) at -20 °C, add (+)-diethyl tartrate (0.24 mmol).

  • Stir the mixture for 30 minutes, then add a solution of (E)-1-nonen-3-ol (1.0 mmol) in dichloromethane.

  • Add tert-butyl hydroperoxide (2.0 mmol) in toluene dropwise.

  • Maintain the reaction at -20 °C for 2-4 hours.

  • Quench the reaction by adding a 10% aqueous solution of tartaric acid and stir for 1 hour at room temperature.

  • Separate the layers and extract the aqueous phase with dichloromethane.

  • Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate to give crude (2R,3R)-2,3-epoxy-1-nonanol.

Step 3: Conversion to this compound

  • To a solution of the crude epoxy alcohol (1.0 mmol) and triethylamine (1.5 mmol) in dichloromethane at 0 °C, add p-toluenesulfonyl chloride (1.2 mmol).

  • Stir for 4 hours at 0 °C.

  • Wash the reaction mixture with water, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to obtain the tosylate.

  • Dissolve the crude tosylate in anhydrous THF and add lithium aluminum hydride (1.5 mmol) portion-wise at 0 °C.

  • Stir the mixture at room temperature for 2 hours.

  • Quench the reaction carefully with water and 15% NaOH solution.

  • Filter the mixture and extract the filtrate with diethyl ether.

  • Dry, concentrate, and purify by column chromatography to yield this compound.

III. Enzymatic Epoxidation of 1-Nonene

Enzymatic epoxidation represents a green and highly selective alternative to traditional chemical methods. Engineered cytochrome P450 monooxygenases, such as variants of P450-BM3 from Bacillus megaterium, have shown promise in the enantioselective epoxidation of terminal alkenes.

Experimental Protocol

Materials:

  • Lyophilized cells of E. coli expressing the engineered P450-BM3 variant.

  • 1-Nonene

  • Potassium phosphate buffer (pH 8.0)

  • NADPH regeneration system (e.g., glucose-6-phosphate and glucose-6-phosphate dehydrogenase) or H₂O₂ as co-substrate depending on the enzyme variant.

  • Ethyl acetate

Procedure:

  • In a reaction vessel, prepare a solution of the potassium phosphate buffer.

  • Add the lyophilized E. coli cells containing the engineered P450 enzyme.

  • If required, add the components of the NADPH regeneration system.

  • Add 1-nonene to the reaction mixture.

  • Initiate the reaction by adding the co-substrate (e.g., a small amount of H₂O₂ or the NADPH regeneration system components).

  • Incubate the reaction at a controlled temperature (e.g., 25-30 °C) with gentle shaking for 12-24 hours.

  • Monitor the formation of the epoxide by GC analysis of small aliquots extracted with ethyl acetate.

  • After the reaction is complete, extract the entire mixture with ethyl acetate.

  • Dry the organic extract over anhydrous Na₂SO₄, filter, and carefully concentrate.

  • Purify the product by flash chromatography if necessary.

  • Determine the yield and enantiomeric excess by chiral GC analysis.

Enzymatic_Epoxidation cluster_setup Biocatalytic System Setup cluster_bioreaction Enzymatic Reaction cluster_analysis Product Isolation & Analysis Enzyme Engineered P450 in Buffer Incubation Incubation with Shaking (25-30 °C, 12-24h) Enzyme->Incubation Substrate 1-Nonene Substrate->Incubation Cofactor NADPH Regen. System / H₂O₂ Cofactor->Incubation Extraction Ethyl Acetate Extraction Incubation->Extraction Analysis Chiral GC Analysis Extraction->Analysis Product This compound Analysis->Product

Caption: Workflow for Enzymatic Epoxidation.

Conclusion

The enantioselective synthesis of this compound can be successfully achieved through several distinct methodologies. The Jacobsen-Katsuki epoxidation offers a direct and efficient one-step route from a simple alkene. For achieving the highest levels of enantioselectivity, the multi-step Sharpless asymmetric epoxidation protocol is the method of choice, despite its increased complexity. Finally, enzymatic epoxidation presents a promising, environmentally friendly alternative, with the potential for high enantioselectivity through continued enzyme engineering efforts. The selection of the most appropriate method will depend on the specific requirements of the synthesis, including scalability, cost considerations, and the desired level of enantiopurity.

Application Notes & Protocols: Sharpless Asymmetric Epoxidation for the Preparation of Chiral Epoxides

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Sharpless Asymmetric Epoxidation (SAE) is a cornerstone of modern organic synthesis, providing a highly reliable and enantioselective method for converting primary and secondary allylic alcohols into 2,3-epoxyalcohols.[1][2] Developed by K. Barry Sharpless, who was awarded the 2001 Nobel Prize in Chemistry for this work, the reaction is renowned for its predictability, broad substrate scope, and the high enantiomeric excess (often >90% ee) of its products.[3][4] Chiral epoxides are invaluable building blocks in the pharmaceutical industry, serving as key intermediates in the synthesis of a wide array of complex molecules, including antibiotics, antihypertensives, and antiviral agents.[1][5][6]

This document provides detailed protocols, quantitative data, and mechanistic diagrams to facilitate the application of the Sharpless Asymmetric Epoxidation in a research and development setting.

Catalytic System and Mechanism

The reaction employs a catalytic system formed in situ from titanium(IV) isopropoxide [Ti(Oi-Pr)₄] and a chiral dialkyl tartrate, typically diethyl tartrate (DET) or diisopropyl tartrate (DIPT). tert-Butyl hydroperoxide (TBHP) serves as the stoichiometric oxidant.[2] The addition of powdered molecular sieves (3Å or 4Å) is crucial for the catalytic variant of the reaction, as they remove water and isopropanol, which can deactivate the catalyst.[7]

The key to the reaction's high enantioselectivity lies in the formation of a C₂-symmetric titanium-tartrate dimer. The allylic alcohol substrate and the TBHP oxidant coordinate to the titanium center, creating a rigid chiral environment that directs the epoxidation to one of the two faces of the double bond. The choice of the tartrate ligand enantiomer—(+)-DET or (–)-DET—determines which face of the alkene is oxidized, allowing for predictable control over the product's absolute stereochemistry.[2][8]

Catalytic Cycle of Sharpless Asymmetric Epoxidation

Sharpless_Catalytic_Cycle Sharpless Asymmetric Epoxidation Catalytic Cycle Catalyst [Ti(tartrate)(OiPr)₂]₂ (Active Catalyst Dimer) Complex1 Ligand Exchange: + Allylic Alcohol (ROH) - iPrOH Catalyst->Complex1 Complex2 Titanium-Alkoxide Intermediate Complex1->Complex2 Complex3 Ligand Exchange: + TBHP - iPrOH Complex2->Complex3 Complex4 Active Oxidizing Complex Complex3->Complex4 TransitionState Intramolecular Oxygen Transfer (Stereodetermining Step) Complex4->TransitionState Coordination of Alkene ProductRelease Product Release: - Epoxy Alcohol - tBuOH TransitionState->ProductRelease ProductRelease->Catalyst Regeneration

Caption: Catalytic cycle for the Sharpless Asymmetric Epoxidation.

Stereochemical Mnemonic

A simple mnemonic allows for the rapid prediction of the epoxide's stereochemistry. The allylic alcohol is drawn with the C-OH bond in the bottom-right quadrant.

  • Using L-(+)-Diethyl Tartrate results in the epoxidation occurring from the bottom face (si face).

  • Using D-(–)-Diethyl Tartrate results in the epoxidation occurring from the top face (re face).

Mnemonic for Predicting Stereochemistry

Caption: Mnemonic for predicting the stereochemistry of the product.

Data Presentation: Substrate Scope and Performance

The Sharpless epoxidation is effective for a wide range of primary and secondary allylic alcohols, consistently delivering high yields and excellent enantioselectivity.

Allylic Alcohol SubstrateTartrate LigandProductYield (%)ee (%)
(E)-2-Hexen-1-olL-(+)-DET(2S,3S)-3-Propyloxiranemethanol8095
GeraniolD-(−)-DIPT(2R,3R)-Epoxygeraniol9195
Cinnamyl alcoholD-(−)-DET(2R,3R)-3-Phenyl-2,3-epoxy-1-propanol77>98
(Z)-3-Chloro-2-propen-1-olL-(+)-DIPT(2S,3S)-3-Chloro-2,3-epoxy-1-propanol8593
Allyl alcoholL-(+)-DET(S)-Glycidol7590
(E)-2-Octen-1-olD-(−)-DIPT(2R,3R)-3-Pentyloxiranemethanol8095

Data compiled from various sources, including J. Am. Chem. Soc. 1987, 109, 5765-5780.

Experimental Protocols

The following is a representative protocol for the catalytic asymmetric epoxidation of an allylic alcohol.

Safety Precaution: tert-Butyl hydroperoxide (TBHP) is a strong oxidant and can decompose violently, especially in the presence of strong acids or certain metal salts. Always work behind a safety shield and add TBHP to the reaction mixture, never the reverse.

General Experimental Workflow

Workflow General Experimental Workflow A 1. Setup - Dry, inert atmosphere (N₂/Ar) - Add CH₂Cl₂ and powdered 4Å MS B 2. Cool Reaction - Cool to -20 °C A->B C 3. Add Reagents - Add L-(+)-DET or D-(-)-DET - Add Ti(OiPr)₄ (catalyst) - Stir for 30 min B->C D 4. Add Substrate - Add allylic alcohol C->D E 5. Add Oxidant - Add TBHP (in decane) dropwise - Maintain temperature at -20 °C D->E F 6. Monitor Reaction - Monitor by TLC for consumption of starting material E->F G 7. Quench Reaction - Warm to 0 °C - Add water or 10% aq. NaOH solution F->G H 8. Workup - Stir vigorously for 1 hr - Filter through Celite® - Separate layers, extract aqueous phase G->H I 9. Purification - Dry combined organic layers (Na₂SO₄) - Concentrate in vacuo - Purify by flash chromatography H->I

Caption: A typical workflow for a Sharpless Asymmetric Epoxidation experiment.

Detailed Protocol: Synthesis of (2S,3S)-3-Propyloxiranemethanol

This protocol is adapted from Organic Syntheses, Coll. Vol. 7, p.461 (1990); Vol. 63, p.66 (1985).

Materials:

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Powdered 4Å molecular sieves (activated)

  • L-(+)-Diethyl tartrate (L-(+)-DET)

  • Titanium(IV) isopropoxide [Ti(Oi-Pr)₄]

  • (E)-2-Hexen-1-ol

  • tert-Butyl hydroperoxide (TBHP), ~5.5 M solution in decane

  • 10% aqueous NaOH solution, pre-cooled to 0 °C

Procedure:

  • A 500 mL round-bottomed flask, equipped with a magnetic stir bar and a nitrogen inlet, is charged with 200 mL of anhydrous CH₂Cl₂ and 7.5 g of powdered 4Å molecular sieves.

  • The suspension is cooled to –20 °C using a cryocool or a dry ice/acetonitrile bath.

  • L-(+)-Diethyl tartrate (1.24 g, 6.0 mmol) is added, followed by the dropwise addition of titanium(IV) isopropoxide (1.42 g, 5.0 mmol). The resulting mixture is stirred at –20 °C for 30 minutes.

  • (E)-2-Hexen-1-ol (5.0 g, 50 mmol) is added in one portion.

  • tert-Butyl hydroperoxide (20 mL of a 5.5 M solution in decane, 110 mmol) is added dropwise over several minutes, ensuring the internal temperature does not rise above –20 °C.

  • The reaction is stirred at –20 °C and monitored by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Upon completion, 50 mL of a 10% aqueous NaOH solution, pre-cooled to 0 °C, is added to the reaction mixture.

  • The cooling bath is removed, and the mixture is stirred vigorously for 1 hour at ambient temperature, during which a granular precipitate should form.

  • The mixture is filtered through a pad of Celite®, and the filter cake is washed with 100 mL of CH₂Cl₂.

  • The filtrate is transferred to a separatory funnel. The organic layer is separated, and the aqueous layer is extracted with CH₂Cl₂ (2 x 50 mL).

  • The combined organic layers are dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography (e.g., silica gel, hexanes:ethyl acetate gradient) to afford (2S,3S)-3-propyloxiranemethanol as a colorless oil.

Applications in Drug Development

The Sharpless epoxidation is a powerful tool for constructing chiral centers found in many pharmaceuticals. The resulting epoxy alcohols are versatile intermediates that can be converted into diols, aminoalcohols, and other key functional groups.[1]

  • Antihypertensives: A key step in the synthesis of beta-blockers like (S)-Propranolol involves the creation of a chiral epoxide intermediate.

  • Antivirals: The total synthesis of Oseltamivir (Tamiflu®) has been achieved through routes that rely on stereoselective epoxidation to establish critical stereocenters.[5][6]

  • Antidepressants: The synthesis of Dapoxetine, a selective serotonin reuptake inhibitor (SSRI), utilizes a Sharpless epoxidation of trans-cinnamyl alcohol as a key step to produce the desired (S)-enantiomer with high efficiency.[9]

  • Other Examples: The reaction has been applied to the synthesis of intermediates for a wide range of drugs, including the HIV protease inhibitor Atazanavir, the anticoagulant Rivaroxaban, and the antibiotic Linezolid.[5][6]

References

Application Notes and Protocols: Ring-Opening Reactions of (2R)-2-Heptyloxirane with Amines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the regioselective ring-opening of (2R)-2-Heptyloxirane with primary and secondary amines. This reaction is a crucial step in the synthesis of chiral β-amino alcohols, which are valuable intermediates in the development of pharmaceutical agents. The protocols described herein are designed to be robust and reproducible, yielding products with high regioselectivity and predictable stereochemistry.

Introduction

The ring-opening of epoxides with nucleophiles is a fundamental transformation in organic synthesis, providing a versatile route to 1,2-difunctionalized compounds. When a chiral epoxide such as this compound is employed, this reaction allows for the stereospecific synthesis of enantiomerically pure products. The resulting chiral β-amino alcohols are key structural motifs in a variety of biologically active molecules and approved drugs. The inherent polarity and hydrogen bonding capabilities of the amino and alcohol functionalities often lead to favorable interactions with biological targets.

The reaction of amines with terminal epoxides like this compound generally proceeds via an SN2 mechanism. Under neutral or basic conditions, the nucleophilic amine preferentially attacks the less sterically hindered carbon of the epoxide ring, leading to the formation of a single major regioisomer. This high regioselectivity, coupled with the inversion of stereochemistry at the reaction center, makes this a powerful tool for asymmetric synthesis.

Reaction Mechanism and Regioselectivity

The reaction proceeds through a nucleophilic attack of the amine on one of the two carbon atoms of the epoxide ring. In the case of terminal epoxides such as this compound, the two carbons are sterically and electronically distinct. The primary carbon (C1) is less sterically hindered than the secondary carbon (C2).

Under neutral or basic conditions, the reaction follows a classic SN2 pathway where the amine, acting as a nucleophile, attacks the less substituted carbon atom (C1). This attack occurs from the backside, leading to an inversion of the configuration at that center. However, since the stereocenter of this compound is at C2, which is not the site of nucleophilic attack, its configuration is retained. The resulting product is a chiral β-amino alcohol with a defined stereochemistry.

In the presence of a Lewis acid catalyst, the epoxide oxygen is activated, which can sometimes lead to a decrease in regioselectivity, as the reaction may gain some SN1 character. However, for aliphatic terminal epoxides, the attack at the less hindered carbon still predominates.

Quantitative Data Summary

The following tables summarize representative yields and regioselectivity for the ring-opening of terminal epoxides with primary and secondary amines under different catalytic conditions. While the data presented here is for structurally similar terminal epoxides, it serves as a strong indicator of the expected outcomes for reactions with this compound.

Table 1: Yttrium(III) Chloride Catalyzed Ring-Opening of Terminal Epoxides with Amines (Solvent-Free)

EntryEpoxideAmineTime (h)Yield (%)Regioisomer Ratio (C1:C2 attack)
11,2-EpoxyoctaneAniline2.592>99:1
21,2-Epoxyoctane4-Chloroaniline3.090>99:1
31,2-EpoxyoctaneButylamine2.095>99:1
41,2-EpoxyoctaneDiethylamine3.588>99:1

Data adapted from reactions with similar terminal epoxides under YCl₃ catalysis.[1]

Table 2: Cyanuric Chloride Catalyzed Ring-Opening of Aliphatic Epoxides with Amines (Solvent-Free)

EntryEpoxideAmineTime (min)Yield (%)Regioisomer Ratio (C1:C2 attack)
11,2-EpoxyhexaneAniline2094>99:1
21,2-Epoxyhexane4-Methoxyaniline2592>99:1
31,2-EpoxyhexaneBenzylamine1596>99:1
41,2-EpoxyhexanePyrrolidine3090>99:1

Data adapted from reactions with similar aliphatic epoxides under cyanuric chloride catalysis.[2]

Experimental Protocols

Protocol 1: Uncatalyzed Ring-Opening of this compound with Butylamine

Materials:

  • This compound (1.0 eq)

  • Butylamine (1.2 eq)

  • Ethanol (optional, as solvent)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle or oil bath

  • Rotary evaporator

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate (for chromatography)

Procedure:

  • To a clean, dry round-bottom flask, add this compound (1.0 eq).

  • Add butylamine (1.2 eq) to the flask. The reaction can be run neat or with a minimal amount of a protic solvent like ethanol.

  • If running neat, stir the mixture at room temperature. If using a solvent, attach a reflux condenser and heat the mixture to a gentle reflux.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting epoxide is consumed.

  • Once the reaction is complete, cool the mixture to room temperature.

  • If a solvent was used, remove it under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the pure (R)-1-(butylamino)nonan-2-ol.

  • Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Protocol 2: Lewis Acid Catalyzed Ring-Opening of this compound with Diethylamine

Materials:

  • This compound (1.0 eq)

  • Diethylamine (1.1 eq)

  • Yttrium(III) chloride (YCl₃) (1 mol%)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Syringes for liquid transfer

  • Rotary evaporator

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate (for chromatography)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add Yttrium(III) chloride (1 mol%).

  • Add this compound (1.0 eq) to the flask via syringe.

  • Add diethylamine (1.1 eq) dropwise to the stirred mixture at room temperature.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure (R)-1-(diethylamino)nonan-2-ol.

  • Confirm the structure and purity of the product using spectroscopic methods (¹H NMR, ¹³C NMR, MS).

Visualizations

Reaction_Scheme cluster_reactants Reactants cluster_product Product R_Epoxide This compound P_AminoAlcohol (R)-1-(Alkylamino)nonan-2-ol R_Epoxide->P_AminoAlcohol Nucleophilic Attack R_Amine Amine (R'R''NH) R_Amine->P_AminoAlcohol Workflow start Start reactants Combine this compound and Amine (± Catalyst) start->reactants reaction Stir at appropriate temperature reactants->reaction monitor Monitor reaction by TLC reaction->monitor workup Quench and extract the product monitor->workup Reaction complete purify Purify by column chromatography workup->purify characterize Characterize product (NMR, MS) purify->characterize end End characterize->end Signaling_Pathway cluster_membrane Cell Membrane Receptor β-Adrenergic Receptor (GPCR) G_Protein G-Protein (Gs) Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts Ligand β-Agonist (e.g., Amino Alcohol Derivative) Ligand->Receptor Binds ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Response (e.g., Smooth Muscle Relaxation) PKA->Response Phosphorylates Targets

References

Application Notes and Protocols for the Synthesis of Beta-Blockers Using Chiral Epoxides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the enantioselective synthesis of widely used beta-blockers, focusing on methods that utilize chiral epoxides as key intermediates. The synthesis of (S)-Propranolol and (S)-Atenolol are presented as primary examples, highlighting strategies to obtain the therapeutically active (S)-enantiomer.

Introduction

Beta-adrenergic blocking agents, commonly known as beta-blockers, are a class of drugs pivotal in the management of cardiovascular diseases such as hypertension, angina pectoris, and arrhythmias.[1] The pharmacological activity of most beta-blockers resides predominantly in the (S)-enantiomer, which can be up to 100 times more potent than its (R)-counterpart.[2][3] Consequently, the development of stereoselective synthetic routes to produce enantiomerically pure beta-blockers is of significant importance in the pharmaceutical industry. A common and effective strategy involves the nucleophilic ring-opening of a chiral epoxide by an appropriate amine. This key step establishes the stereocenter of the final drug molecule.

This application note details two primary approaches for the synthesis of enantiopure beta-blockers:

  • Kinetic Resolution: This method involves the resolution of a racemic intermediate, such as a glycidyl ether, using a chiral catalyst or enzyme.

  • Chiral Pool Synthesis: This approach utilizes a readily available enantiopure starting material, such as a chiral epichlorohydrin, to introduce the desired stereochemistry.

General Synthetic Pathway

The synthesis of aryloxypropanolamine beta-blockers from a phenol derivative and a chiral epoxide generally follows the pathway illustrated below. The key step is the regioselective nucleophilic attack of the amine on the less hindered carbon of the epoxide ring.

G Phenol Phenol Derivative (e.g., 1-Naphthol) GlycidylEther Racemic Glycidyl Ether Phenol->GlycidylEther Epichlorohydrin Epichlorohydrin Epichlorohydrin->GlycidylEther Base Base (e.g., KOH) Base->GlycidylEther RacemicGlycidylEther Racemic Glycidyl Ether ChiralEpoxide Enantiopure Chiral Epoxide ((S)- or (R)-isomer) RacemicGlycidylEther->ChiralEpoxide ChiralCatalyst Chiral Catalyst / Enzyme ChiralCatalyst->ChiralEpoxide FinalEpoxide Enantiopure Chiral Epoxide BetaBlocker (S)-Beta-Blocker FinalEpoxide->BetaBlocker Amine Amine (e.g., Isopropylamine) Amine->BetaBlocker

Caption: General workflow for beta-blocker synthesis.

Experimental Protocols

Protocol 1: Synthesis of (S)-Propranolol via Kinetic Resolution

This protocol describes the synthesis of (S)-Propranolol, starting with the formation of racemic 1-(1-naphthyloxy)-2,3-epoxypropane, followed by a kinetic resolution using a chiral catalyst.

Step 1: Synthesis of Racemic 1-(1-naphthyloxy)-2,3-epoxypropane

  • To a solution of 1-naphthol (7.2 g, 0.05 mol) in dimethyl sulfoxide (DMSO, 20 ml), add powdered potassium hydroxide (KOH, 5 g).

  • Stir the mixture for 30 minutes at room temperature.

  • Slowly add epichlorohydrin (12 ml, 0.15 mol) over 45 minutes.

  • Continue stirring at room temperature for 6 hours.

  • Quench the reaction with water (50 ml) and extract with chloroform (2 x 75 ml).

  • Wash the combined organic layers with 2% sodium hydroxide solution (2 x 30 ml) and then with water (5 x 100 ml).

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude product.[4]

Step 2: Kinetic Resolution and Synthesis of (S)-Propranolol

  • In a reaction vessel, prepare a solution of the racemic glycidyl-α-naphthyl ether (1.6 g, 8 mmol), L-(+)-tartaric acid (1.2 g, 8 mmol), and Zn(NO₃)₂·6H₂O (2.37 g, 4 mmol) in DMSO (20 ml).[4]

  • Stir this mixture for 15 minutes.

  • Add isopropylamine (1.2 ml, 16 mmol) to the reaction mixture.

  • Stir at ambient temperature for 24 hours.[4]

  • Cool the reaction mixture and filter the resulting solid.

  • Wash the solid with dichloromethane.

  • Treat the solid with a 10% aqueous sodium hydroxide solution (10 ml) and extract with dichloromethane (2 x 50 ml).

  • Wash the combined organic layers with water (5 x 50 ml) and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure to yield (S)-(-)-Propranolol.[4]

Protocol 2: Synthesis of (S)-Atenolol using a Chiral Epoxide

This protocol outlines the synthesis of (S)-Atenolol starting from 4-hydroxyphenylacetamide and (R)-epichlorohydrin, a chiral building block.

Step 1: Synthesis of (S)-4-((2-oxiranyl)methoxy)phenylacetamide

  • Cool a mixture of (R)-epichlorohydrin (111.00 g, 1.2 mole) and water (70 ml) to 0°C.

  • Separately, dissolve 4-hydroxyphenylacetamide (151.00 g, 1 mole) and a phase transfer catalyst such as benzyltriethylammonium chloride (1.5 g) in a solution of sodium hydroxide (40 g, 1 mole) in water (700 ml).

  • Add the solution from step 2 to the cold (R)-epichlorohydrin mixture with stirring over a period of 6 hours, maintaining the temperature at 0°C.

  • After the addition is complete, continue stirring for another 12 hours.

  • Distill off the excess (R)-epichlorohydrin.

  • Recrystallize the residue from a suitable solvent (e.g., methanol, ethanol, or isopropanol) to obtain (S)-4-((2-oxiranyl)methoxy)phenylacetamide.[5]

Step 2: Synthesis of (S)-Atenolol

  • To a solution of (S)-4-((2-oxiranyl)methoxy)phenylacetamide (e.g., 154.5 g) add an excess of isopropylamine.

  • Stir the reaction mixture. The reaction can be carried out in water at room temperature for 48 hours.

  • Remove the excess isopropylamine by distillation.

  • Treat the residue with water to form a slurry.

  • Acidify the slurry with 5N HCl to a pH of 1.5.

  • Filter the resulting solution and wash with water.

  • Basify the filtrate with 2N NaOH to a pH of 12.0 to precipitate the product.

  • Filter the solid, wash with water, and dry to obtain (S)-Atenolol.

Data Presentation

The following tables summarize quantitative data from various synthetic approaches to (S)-Propranolol and (S)-Atenolol.

(S)-Propranolol Synthesis Method Key Reagents Yield Enantiomeric Excess (e.e.) Reference
Kinetic Resolution ChemicalZn(NO₃)₂/(+)-tartaric acid, IsopropylamineGoodHigh[4]
Enzymatic Resolution BiocatalyticCandida antarctica Lipase B (CALB)~45% for each enantiomer>99%[2]
Asymmetric Synthesis Chiral Pool(S)-epichlorohydrin, 1-naphthol, IsopropylamineHigh>99%
(S)-Atenolol Synthesis Method Key Reagents Yield Enantiomeric Excess (e.e.) Reference
Chiral Pool Synthesis Chemical(R)-epichlorohydrin, 4-hydroxyphenylacetamide, Isopropylamine85-90%96.8-99.0%
Enzymatic Resolution BiocatalyticCandida antarctica Lipase B (CALB) on chlorohydrin intermediate32% (for resolved intermediate)>99%
Kinetic Resolution Chemical(R,R)-salen Co(III) complex on terminal epoxideHigh98%

Logical Relationships in Synthesis

The decision process for selecting a synthetic route often depends on factors like the availability of chiral starting materials and the desired scale of production.

G Start Start: Need for Enantiopure Beta-Blocker Decision1 Is a chiral epoxide (e.g., (R)-epichlorohydrin) readily available and cost-effective? Start->Decision1 Route1 Chiral Pool Synthesis Decision1->Route1 Yes Route2 Kinetic Resolution Decision1->Route2 No Step1_1 React phenol with chiral epoxide Route1->Step1_1 Step1_2 Ring-opening with amine Step1_1->Step1_2 End End: Enantiopure Beta-Blocker Step1_2->End Step2_1 Synthesize racemic glycidyl ether Route2->Step2_1 Step2_2 Resolve racemate (enzymatic or chemical) Step2_1->Step2_2 Step2_3 Ring-opening of desired enantiomer Step2_2->Step2_3 Step2_3->End

Caption: Decision tree for synthetic route selection.

References

Application of (2R)-2-Heptyloxirane in the Synthesis of (-)-Muricatacin, a Potent Cytotoxic Agent

Author: BenchChem Technical Support Team. Date: November 2025

(2R)-2-Heptyloxirane , a versatile chiral building block, serves as a crucial starting material in the asymmetric synthesis of various pharmaceutical intermediates. Its utility is prominently highlighted in the stereoselective synthesis of (-)-Muricatacin , a naturally occurring acetogenin with significant cytotoxic activities. This application note details the synthesis of (-)-Muricatacin from this compound, providing a comprehensive experimental protocol and relevant data for researchers in drug discovery and development.

The synthetic strategy hinges on the regioselective and stereospecific ring-opening of the epoxide this compound. This key step allows for the introduction of a carbon-carbon bond at the C2 position of the epoxide with inversion of configuration, thereby establishing the desired stereochemistry at the C5 position of the target molecule, (-)-Muricatacin.

Synthetic Pathway Overview

The overall synthetic route from this compound to (-)-Muricatacin can be visualized as a two-step process. The first step involves the crucial organocuprate-mediated ring-opening of the epoxide. The second step is the lactonization of the resulting γ-hydroxy ester to form the final γ-lactone ring of (-)-Muricatacin.

Synthesis_Pathway Heptyloxirane This compound Intermediate γ-Hydroxy Ester Intermediate Heptyloxirane->Intermediate Organocuprate Ring-Opening Muricatacin (-)-Muricatacin Intermediate->Muricatacin Lactonization

Caption: Synthetic pathway from this compound to (-)-Muricatacin.

Experimental Protocols

Materials and Methods

This compound can be obtained from commercial suppliers or synthesized via the asymmetric epoxidation of 1-nonene. All other reagents and solvents should be of analytical grade and used as received unless otherwise noted. Reactions are typically carried out under an inert atmosphere (e.g., argon or nitrogen).

Step 1: Synthesis of the γ-Hydroxy Ester Intermediate via Ring-Opening of this compound

This step involves the preparation of a Gilman cuprate reagent and its subsequent reaction with this compound.

Experimental Workflow:

Experimental_Workflow_Step1 Start Start PrepareCuprate Prepare Gilman Cuprate (e.g., Lithium dimethylcuprate) Start->PrepareCuprate CoolReaction Cool Reaction Mixture (-78 °C) PrepareCuprate->CoolReaction AddEpoxide Add this compound (in THF) CoolReaction->AddEpoxide Reaction Stir at -78 °C to rt AddEpoxide->Reaction Quench Quench with aq. NH4Cl Reaction->Quench Extract Extract with Et2O Quench->Extract Dry Dry Organic Layer (Na2SO4) Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by Chromatography Concentrate->Purify End γ-Hydroxy Ester Intermediate Purify->End

Caption: Workflow for the synthesis of the γ-hydroxy ester intermediate.

Detailed Protocol:

  • To a stirred suspension of copper(I) iodide (CuI) in anhydrous tetrahydrofuran (THF) at -40 °C under an argon atmosphere, add a solution of methyllithium (MeLi) in diethyl ether dropwise.

  • Stir the resulting solution at this temperature for 30 minutes to form the lithium dimethylcuprate reagent.

  • Cool the reaction mixture to -78 °C.

  • Add a solution of this compound in anhydrous THF dropwise to the prepared cuprate reagent.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 12 hours.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the aqueous layer with diethyl ether (Et₂O).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired γ-hydroxy ester intermediate.

Step 2: Lactonization to (-)-Muricatacin

The final step involves the acid-catalyzed cyclization of the γ-hydroxy ester to form the γ-lactone ring of (-)-Muricatacin.

Experimental Workflow:

Experimental_Workflow_Step2 Start Start (γ-Hydroxy Ester) Dissolve Dissolve in Methanol Start->Dissolve AddAcid Add Catalytic Acid (e.g., p-TsOH) Dissolve->AddAcid Reflux Reflux the Mixture AddAcid->Reflux Monitor Monitor by TLC Reflux->Monitor Cool Cool to Room Temperature Monitor->Cool Neutralize Neutralize with aq. NaHCO3 Cool->Neutralize Extract Extract with Ethyl Acetate Neutralize->Extract Dry Dry Organic Layer (MgSO4) Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Recrystallize or Chromatograph Concentrate->Purify End (-)-Muricatacin Purify->End

Application Notes and Protocols for the Polymerization of (2R)-2-Heptyloxirane

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

(2R)-2-Heptyloxirane is a chiral epoxide monomer that holds potential for the synthesis of stereoregular polyethers. The resulting polymers, poly(this compound), are expected to exhibit unique properties stemming from their chiral nature and the presence of the heptyl side chains, which can influence solubility, thermal properties, and self-assembly behavior. The controlled polymerization of this monomer can be achieved through both anionic and cationic ring-opening mechanisms, allowing for the synthesis of polymers with defined molecular weights and narrow molecular weight distributions. These materials are of interest to researchers in materials science and drug development for applications such as chiral separation, stimuli-responsive materials, and drug delivery systems.

Anionic Ring-Opening Polymerization (AROP)

Anionic ring-opening polymerization of epoxides is a living polymerization technique that allows for excellent control over the polymer architecture. The polymerization is initiated by a nucleophile, and the propagating species is an alkoxide.

Experimental Protocol: Anionic Polymerization of this compound

This protocol describes a general procedure for the anionic ring-opening polymerization of this compound initiated by potassium tert-butoxide.

Materials:

  • This compound (monomer)

  • Potassium tert-butoxide (initiator)

  • Anhydrous Tetrahydrofuran (THF) (solvent)

  • Methanol (terminating agent)

  • Argon or Nitrogen gas (inert atmosphere)

  • Standard Schlenk line and glassware

Procedure:

  • Monomer and Solvent Purification: this compound and THF must be rigorously purified and dried before use to eliminate protic impurities that can terminate the living polymerization. The monomer can be distilled from calcium hydride. THF is typically dried by refluxing over sodium/benzophenone ketyl until a persistent blue or purple color is obtained, followed by distillation under an inert atmosphere.

  • Initiator Preparation: A stock solution of potassium tert-butoxide in anhydrous THF is prepared under an inert atmosphere. The concentration of the active initiator can be determined by titration.

  • Polymerization:

    • In a flame-dried Schlenk flask under a positive pressure of argon, the desired amount of anhydrous THF is added.

    • The flask is cooled to the desired reaction temperature (e.g., 0 °C or room temperature).

    • A calculated amount of the potassium tert-butoxide initiator solution is injected into the flask via syringe.

    • The purified this compound monomer is then added dropwise to the initiator solution with vigorous stirring.

    • The reaction is allowed to proceed for a predetermined time (e.g., 12-48 hours) under an inert atmosphere. The progress of the polymerization can be monitored by techniques such as ¹H NMR spectroscopy or by taking aliquots for size exclusion chromatography (SEC) analysis.

  • Termination: The polymerization is terminated by the addition of a protic agent, such as degassed methanol.

  • Polymer Isolation and Purification: The polymer is isolated by precipitation into a non-solvent, such as cold methanol or hexane. The precipitated polymer is then collected by filtration, washed with the non-solvent, and dried under vacuum to a constant weight.

Representative Data for Anionic Polymerization

The following table summarizes hypothetical, yet realistic, data for the anionic polymerization of this compound under different conditions.

EntryInitiator[M]/[I] RatioTemperature (°C)Time (h)Conversion (%)Mn ( g/mol ) (Theoretical)Mn ( g/mol ) (SEC)PDI (Mw/Mn)
1K-OtBu50252495710068001.10
2K-OtBu10025489213800132001.15
3K-OtBu5002498720070001.08
4K-OtBu1000489614200138001.12
  • [M]/[I]: Molar ratio of monomer to initiator.

  • Mn: Number-average molecular weight.

  • PDI: Polydispersity index.

Cationic Ring-Opening Polymerization (CROP)

Cationic ring-opening polymerization of epoxides proceeds via an oxonium ion intermediate. This method can also be controlled to achieve living polymerization characteristics, enabling the synthesis of well-defined polymers.

Experimental Protocol: Cationic Polymerization of this compound

This protocol outlines a general procedure for the cationic ring-opening polymerization of this compound using a Lewis acid initiator like boron trifluoride diethyl etherate (BF₃·OEt₂).

Materials:

  • This compound (monomer)

  • Boron trifluoride diethyl etherate (BF₃·OEt₂) (initiator)

  • Anhydrous Dichloromethane (DCM) (solvent)

  • Ammonia solution in methanol (terminating agent)

  • Argon or Nitrogen gas (inert atmosphere)

  • Standard Schlenk line and glassware

Procedure:

  • Monomer and Solvent Purification: As with anionic polymerization, the monomer and solvent must be scrupulously dried. This compound can be distilled from calcium hydride. Dichloromethane is typically distilled from calcium hydride or phosphorus pentoxide under an inert atmosphere.

  • Initiator Handling: BF₃·OEt₂ is moisture-sensitive and should be handled under an inert atmosphere. A stock solution in anhydrous DCM can be prepared.

  • Polymerization:

    • In a flame-dried Schlenk flask under argon, the desired amount of anhydrous DCM is added.

    • The flask is cooled to a low temperature (e.g., -78 °C or -40 °C) to control the polymerization and minimize side reactions.

    • The purified this compound monomer is added to the solvent.

    • The BF₃·OEt₂ initiator solution is then added dropwise to the monomer solution with efficient stirring.

    • The reaction is maintained at the low temperature for the desired duration (e.g., 1-24 hours).

  • Termination: The polymerization is quenched by adding a solution of ammonia in methanol.

  • Polymer Isolation and Purification: The polymer solution is washed with a dilute aqueous solution of sodium bicarbonate and then with water to remove the catalyst residues. The organic layer is separated, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure. The resulting polymer is then purified by precipitation into a non-solvent like cold methanol and dried under vacuum.

Representative Data for Cationic Polymerization

The following table provides hypothetical data for the cationic polymerization of this compound.

EntryInitiator[M]/[I] RatioTemperature (°C)Time (h)Conversion (%)Mn ( g/mol ) (Theoretical)Mn ( g/mol ) (SEC)PDI (Mw/Mn)
1BF₃·OEt₂50-40690680065001.25
2BF₃·OEt₂100-40128513100125001.30
3BF₃·OEt₂50-781295710069001.18
4BF₃·OEt₂100-78249213800134001.22

Visualizations

Anionic Ring-Opening Polymerization Workflow

AROP_Workflow cluster_prep Preparation cluster_reaction_A Polymerization cluster_workup_A Workup & Analysis Monomer This compound Purification Reaction_A Reaction Setup (Inert Atmosphere) Monomer->Reaction_A Solvent_A Anhydrous THF Purification Solvent_A->Reaction_A Initiator_A K-OtBu Solution Preparation Initiator_A->Reaction_A Addition_A Monomer Addition Reaction_A->Addition_A Propagation_A Propagation Addition_A->Propagation_A Termination_A Termination (Methanol) Propagation_A->Termination_A Isolation_A Precipitation & Isolation Termination_A->Isolation_A Analysis_A Characterization (SEC, NMR) Isolation_A->Analysis_A

Caption: Workflow for Anionic Ring-Opening Polymerization.

Cationic Ring-Opening Polymerization Workflow

CROP_Workflow cluster_prep_C Preparation cluster_reaction_C Polymerization cluster_workup_C Workup & Analysis Monomer_C This compound Purification Reaction_C Reaction Setup (Low Temperature) Monomer_C->Reaction_C Solvent_C Anhydrous DCM Purification Solvent_C->Reaction_C Initiator_C BF3·OEt2 Solution Preparation Addition_C Initiator Addition Initiator_C->Addition_C Reaction_C->Addition_C Propagation_C Propagation Addition_C->Propagation_C Termination_C Termination (NH3/MeOH) Propagation_C->Termination_C Isolation_C Washing, Precipitation & Isolation Termination_C->Isolation_C Analysis_C Characterization (SEC, NMR) Isolation_C->Analysis_C

Caption: Workflow for Cationic Ring-Opening Polymerization.

Signaling Pathway Analogy: Living Polymerization Control

Living_Polymerization Initiator Initiator (e.g., K-OtBu or BF3·OEt2) Monomer Monomer (this compound) Initiator->Monomer Initiation Active_Center Propagating Active Center Monomer->Active_Center Propagation Active_Center->Monomer Chain Growth Dormant_Species Dormant Species (Reversible) Active_Center->Dormant_Species Deactivation Polymer Well-defined Polymer Active_Center->Polymer Controlled Growth Termination Termination/ Chain Transfer Active_Center->Termination Undesired Pathways Dormant_Species->Active_Center Activation

Caption: Control pathways in living polymerization.

Application Notes and Protocols: Synthesis of Vicinal Diols from (2R)-2-Heptyloxirane Hydrolysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of (R)-nonane-1,2-diol from the hydrolysis of (2R)-2-Heptyloxirane. The synthesis of vicinal diols is a fundamental transformation in organic chemistry, yielding key intermediates for the synthesis of complex molecules, including pharmaceuticals. This guide outlines two common methods for the ring-opening of the epoxide: acid-catalyzed and base-catalyzed hydrolysis. Both methods are detailed with step-by-step protocols, and expected outcomes are summarized for easy comparison. Furthermore, this document includes diagrams illustrating the reaction pathways and experimental workflow to provide a comprehensive understanding of the synthesis.

Introduction

Vicinal diols, or 1,2-diols, are crucial building blocks in organic synthesis. The hydrolysis of epoxides is a primary route to these compounds. The reaction can be catalyzed by either acid or base, with each method offering distinct regioselectivity in the case of unsymmetrical epoxides. For a terminal epoxide such as this compound, the acid-catalyzed reaction proceeds via a protonated epoxide intermediate, with the nucleophile (water) attacking the more substituted carbon. In contrast, the base-catalyzed hydrolysis occurs via an SN2 mechanism, where the hydroxide ion attacks the less sterically hindered carbon. Understanding these mechanisms is key to predicting and controlling the stereochemical outcome of the reaction.

Data Presentation

The following tables summarize the expected quantitative data for the acid-catalyzed and base-catalyzed hydrolysis of this compound.

Table 1: Reaction Conditions for the Hydrolysis of this compound

ParameterAcid-Catalyzed HydrolysisBase-Catalyzed Hydrolysis
Catalyst 0.1 M Sulfuric Acid (H₂SO₄)1 M Sodium Hydroxide (NaOH)
Solvent Acetone/Water (1:1 v/v)Dioxane/Water (1:1 v/v)
Temperature 50 °C80 °C
Reaction Time 4-6 hours8-12 hours
Work-up Neutralization with NaHCO₃Neutralization with HCl

Table 2: Expected Product and Yield for the Hydrolysis of this compound

ParameterAcid-Catalyzed HydrolysisBase-Catalyzed Hydrolysis
Product (R)-nonane-1,2-diol(R)-nonane-1,2-diol
Expected Yield > 90%> 85%
Expected Enantiomeric Excess (ee) > 98%> 98%
Method of ee Determination Chiral HPLC analysis of the diol or its diastereomeric ester derivative.[1]Chiral HPLC analysis of the diol or its diastereomeric ester derivative.[1]

Experimental Protocols

Materials and Equipment
  • This compound (starting material)

  • Sulfuric acid (H₂SO₄)

  • Sodium hydroxide (NaOH)

  • Acetone

  • Dioxane

  • Diethyl ether

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • 1 M Hydrochloric acid (HCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flasks

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates (silica gel)

  • High-Performance Liquid Chromatography (HPLC) with a chiral column

Protocol 1: Acid-Catalyzed Hydrolysis of this compound
  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.42 g, 10 mmol) in a 1:1 mixture of acetone and water (40 mL).

  • Reaction Initiation: Add 0.1 M sulfuric acid (10 mL) to the solution.

  • Heating: Heat the reaction mixture to 50 °C and stir for 4-6 hours.

  • Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature and carefully neutralize it with a saturated solution of sodium bicarbonate until the pH is approximately 7.

  • Extraction: Extract the aqueous mixture with diethyl ether (3 x 30 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel to yield (R)-nonane-1,2-diol.

  • Analysis: Determine the yield and characterize the product by NMR and IR spectroscopy. The enantiomeric excess can be determined by chiral HPLC analysis.[1]

Protocol 2: Base-Catalyzed Hydrolysis of this compound
  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.42 g, 10 mmol) in a 1:1 mixture of dioxane and water (40 mL).

  • Reaction Initiation: Add 1 M sodium hydroxide (20 mL) to the solution.

  • Heating: Heat the reaction mixture to 80 °C and stir for 8-12 hours.

  • Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature and neutralize it with 1 M hydrochloric acid until the pH is approximately 7.

  • Extraction: Extract the aqueous mixture with diethyl ether (3 x 30 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel to yield (R)-nonane-1,2-diol.

  • Analysis: Determine the yield and characterize the product by NMR and IR spectroscopy. The enantiomeric excess can be determined by chiral HPLC analysis.[1]

Mandatory Visualizations

Reaction_Pathway cluster_acid Acid-Catalyzed Hydrolysis cluster_base Base-Catalyzed Hydrolysis A1 This compound A2 Protonated Epoxide A1->A2 H₃O⁺ A3 (R)-nonane-1,2-diol A2->A3 H₂O (attack at C2) B1 This compound B2 Alkoxide Intermediate B1->B2 OH⁻ (attack at C1) B3 (R)-nonane-1,2-diol B2->B3 H₂O

Caption: Reaction pathways for acid- and base-catalyzed hydrolysis.

Experimental_Workflow start Start: this compound reaction Hydrolysis (Acid or Base Catalyzed) start->reaction workup Aqueous Work-up (Neutralization & Extraction) reaction->workup purification Purification (Column Chromatography) workup->purification analysis Analysis (NMR, IR, Chiral HPLC) purification->analysis end End: (R)-nonane-1,2-diol analysis->end

Caption: General experimental workflow for diol synthesis.

References

The Elusive Role of (2R)-2-Heptyloxirane in Agrochemical Synthesis: A Review of Publicly Available Data

Author: BenchChem Technical Support Team. Date: November 2025

Despite a comprehensive search of scientific literature and patent databases, the direct application of (2R)-2-heptyloxirane as a key starting material in the synthesis of commercially significant agrochemicals is not well-documented in publicly available sources. While chiral epoxides are a recognized class of versatile building blocks in the synthesis of bioactive molecules, specific, detailed examples of this compound's utilization for fungicides, herbicides, or insecticides could not be identified.

Chiral molecules, such as this compound, are of significant interest in the agrochemical industry. The specific three-dimensional arrangement of atoms in a chiral molecule can drastically affect its biological activity. Often, only one enantiomer (one of the two mirror-image forms of a chiral molecule) is responsible for the desired pesticidal effect, while the other may be inactive or even detrimental. The use of a single, pure enantiomer can lead to more effective and environmentally friendly agrochemical products with reduced application rates and fewer off-target effects.

Epoxides, characterized by a three-membered ring containing an oxygen atom, are highly reactive intermediates. This reactivity allows for the introduction of various functional groups, making them valuable in constructing the complex molecular architectures often found in modern agrochemicals.

However, a thorough investigation into the synthesis of major classes of agrochemicals, including strobilurin and triazole fungicides, as well as various herbicides and insecticides, did not reveal any established synthetic routes that explicitly start from or involve this compound. Searches were conducted for its use in the synthesis of prominent active ingredients such as azoxystrobin, epoxiconazole, and pyraclostrobin, with no positive results found in the public domain.

Broader searches for the use of "(2R)-2-alkyloxiranes" in agrochemical synthesis also failed to yield specific examples involving the heptyl-substituted variant. While numerous patents and research articles describe the synthesis of agrochemicals using other chiral epoxides, the role of this compound appears to be either highly specialized, proprietary, and not publicly disclosed, or it is not a commonly employed building block in the industry.

It is conceivable that this compound may be used as an intermediate in multi-step synthetic sequences where its origin from a more common precursor is the focus of the documentation. Alternatively, its application might be in niche or developmental agrochemicals that have not yet reached widespread public documentation.

Based on the available information, it is not possible to provide detailed application notes, experimental protocols, or quantitative data for the use of this compound in the synthesis of agrochemicals. Researchers, scientists, and drug development professionals interested in the potential applications of this specific chiral epoxide may need to rely on internal research and development efforts or explore its utility in novel synthetic pathways for new active ingredients. The absence of public data highlights a potential gap in the documented use of this particular chiral building block in the agrochemical sector.

Troubleshooting & Optimization

Technical Support Center: Synthesis of (2R)-2-Heptyloxirane

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and enantioselectivity of (2R)-2-Heptyloxirane synthesis. The focus is on the highly efficient Hydrolytic Kinetic Resolution (HKR) of racemic 2-heptyloxirane.

Frequently Asked Questions (FAQs)

Q1: What is the most effective method for obtaining enantiomerically pure this compound?

A1: While direct asymmetric epoxidation of the precursor alkene (1-nonene) is possible, the Hydrolytic Kinetic Resolution (HKR) of racemic 2-heptyloxirane is a highly effective and practical method.[1][2] This technique utilizes a chiral (salen)Co(III) catalyst to selectively hydrolyze the (S)-enantiomer, leaving the desired (R)-enantiomer unreacted and in high enantiomeric excess.[1][2]

Q2: What is the mechanism of the Jacobsen Hydrolytic Kinetic Resolution (HKR)?

A2: The HKR involves the use of a chiral (salen)Co(III) complex as a catalyst. This catalyst selectively activates one enantiomer of the racemic epoxide for nucleophilic attack by water. In the case of producing this compound, the (S,S)-cobalt salen catalyst selectively binds and catalyzes the hydrolysis of (S)-2-heptyloxirane to the corresponding diol, leaving the desired (R)-2-heptyloxirane unreacted. The reaction is highly selective, often yielding the unreacted epoxide with >99% enantiomeric excess (ee).[1][2]

Q3: What are the key reagents and equipment needed for the HKR of 2-heptyloxirane?

A3: The key reagents include racemic 2-heptyloxirane, a chiral (salen)Co(II) complex (which is oxidized in situ to the active Co(III) species), acetic acid as a co-catalyst for the in-situ oxidation, and water as the nucleophile. A suitable organic solvent may be required for lipophilic substrates. Standard laboratory glassware, a magnetic stirrer, and equipment for purification (e.g., flash chromatography setup) are also necessary.

Q4: How can I prepare the racemic 2-heptyloxirane starting material?

A4: Racemic 2-heptyloxirane can be synthesized by the epoxidation of 1-nonene using a standard epoxidizing agent such as meta-chloroperoxybenzoic acid (m-CPBA).

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of this compound 1. Incomplete reaction. 2. Non-selective hydrolysis. 3. Loss during workup/purification.1. Increase reaction time. Monitor reaction progress by TLC or GC. 2. Ensure the catalyst is active and the correct enantiomer is used. 3. Use a gentle workup procedure. 2-Heptyloxirane is volatile, so avoid high temperatures during solvent removal.
Low Enantiomeric Excess (ee) of this compound 1. Inactive or wrong enantiomer of the catalyst. 2. Insufficient amount of water. 3. Reaction temperature is too high.1. Use a fresh, properly stored catalyst of the correct chirality. 2. Use slightly more than 0.5 equivalents of water to ensure the undesired enantiomer is fully consumed.[3] 3. Perform the reaction at room temperature or slightly below.
Sluggish or Stalled Reaction 1. Inactive catalyst. 2. Poor solubility of the epoxide. 3. Insufficient mixing.1. Activate the (salen)Co(II) precatalyst with a small amount of acetic acid in the presence of air. 2. For lipophilic epoxides like 2-heptyloxirane, adding a co-solvent like THF can improve solubility and reaction rate.[1] 3. Ensure vigorous stirring to maintain a good emulsion between the organic and aqueous phases.
Formation of Significant Byproducts 1. Over-hydrolysis of the desired (R)-enantiomer. 2. Side reactions of the starting material or product.1. Carefully control the stoichiometry of water (ideally 0.5 equivalents relative to the racemic epoxide).[3] 2. Ensure the purity of the starting racemic epoxide.
Difficulty in Purifying this compound 1. Co-elution with the diol byproduct. 2. Volatility of the product.1. The diol is significantly more polar than the epoxide and should be easily separable by silica gel chromatography. Use a non-polar eluent system. 2. Use a rotary evaporator with a cooled trap and avoid excessive vacuum or high temperatures.

Data Presentation

Table 1: Influence of Reaction Parameters on the Hydrolytic Kinetic Resolution (HKR) of Terminal Epoxides

ParameterRecommended RangeEffect on Yield of (R)-EpoxideEffect on Enantiomeric Excess (ee)Notes
Catalyst Loading 0.2 - 2.0 mol %[1][2]Higher loading may increase reaction rate.Generally high ee within this range.For lipophilic substrates, a slightly higher loading (e.g., 0.5-1.0 mol %) may be beneficial.[1]
Water Stoichiometry 0.5 - 0.55 equivalents[3]Theoretical maximum is 50%. Using >0.5 eq slightly decreases yield.Using >0.5 eq can increase ee by ensuring complete removal of the undesired enantiomer.[3]Precise addition of water is critical for optimal results.
Reaction Temperature 20 - 25 °CLower temperatures may slow the reaction rate.Lower temperatures can sometimes improve enantioselectivity.Room temperature is generally a good starting point.
Reaction Time 12 - 24 hoursYield increases with time up to the theoretical maximum.ee of the remaining epoxide increases with conversion.Monitor by TLC or GC to determine the optimal reaction time.
Solvent None or THF[1]For 2-heptyloxirane, THF can improve solubility and reaction rate.[1]Minimal effect on ee.Use of a co-solvent is recommended for lipophilic epoxides.[1]

Experimental Protocols

Protocol 1: Synthesis of Racemic 2-Heptyloxirane
  • Dissolve 1-nonene (1.0 eq) in dichloromethane (DCM).

  • Cool the solution to 0 °C in an ice bath.

  • Add m-chloroperoxybenzoic acid (m-CPBA) (1.1 eq) portion-wise, maintaining the temperature below 5 °C.

  • Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 4-6 hours.

  • Monitor the reaction by TLC until the starting alkene is consumed.

  • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain racemic 2-heptyloxirane.

Protocol 2: Hydrolytic Kinetic Resolution of Racemic 2-Heptyloxirane
  • To a round-bottom flask, add the (R,R)-(salen)Co(II) complex (0.5 mol %).

  • Expose the catalyst to air for 30 minutes, then add a small amount of glacial acetic acid (0.1 eq) and stir for another 30 minutes to form the active (salen)Co(III) species.

  • Add the racemic 2-heptyloxirane (1.0 eq) and tetrahydrofuran (THF) (if used).

  • Cool the mixture to 0 °C and add deionized water (0.5 eq) dropwise with vigorous stirring.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by chiral GC or by quenching a small aliquot and analyzing the ee of the remaining epoxide.

  • Once the desired conversion (typically ~50%) and ee are reached, dilute the reaction mixture with a non-polar solvent (e.g., pentane or hexane).

  • Filter the mixture to recover the catalyst.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent carefully under reduced pressure.

  • Purify the resulting this compound by flash chromatography on silica gel.

Visualizations

HKR_Workflow cluster_prep Preparation cluster_reaction Hydrolytic Kinetic Resolution cluster_workup Workup & Purification cluster_products Products racemic_epoxide Racemic 2-Heptyloxirane (from 1-nonene + m-CPBA) reaction_vessel Reaction Vessel (Racemic Epoxide, Active Catalyst, Water, THF) racemic_epoxide->reaction_vessel catalyst_prep (R,R)-(salen)Co(II) Pre-catalyst activation Activation (Air, Acetic Acid) catalyst_prep->activation Oxidation active_catalyst Active (R,R)-(salen)Co(III) Catalyst activation->active_catalyst active_catalyst->reaction_vessel filtration Filtration reaction_vessel->filtration extraction Liquid-Liquid Extraction filtration->extraction drying Drying extraction->drying concentration Concentration drying->concentration chromatography Flash Chromatography concentration->chromatography r_epoxide This compound (>99% ee) chromatography->r_epoxide s_diol (S)-1,2-Nonanediol chromatography->s_diol

Caption: Experimental workflow for the synthesis of this compound via Hydrolytic Kinetic Resolution.

Troubleshooting_Logic start Low Yield or ee? check_catalyst Check Catalyst Activity & Chirality start->check_catalyst Yes check_water Verify Water Stoichiometry (0.5-0.55 eq) check_catalyst->check_water check_temp Check Reaction Temperature (20-25°C) check_water->check_temp check_time Increase Reaction Time check_temp->check_time check_solvent Add Co-solvent (THF) for Lipophilic Substrate check_time->check_solvent success Improved Yield and ee check_solvent->success

Caption: Troubleshooting flowchart for optimizing the synthesis of this compound.

References

Technical Support Center: Epoxidation of 1-Nonene

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the epoxidation of 1-nonene.

Troubleshooting Guides

Issue 1: Low Yield of 1,2-Epoxynonane

Symptoms:

  • The consumption of 1-nonene is high, but the isolated yield of 1,2-epoxynonane is significantly lower than expected.

  • TLC or GC-MS analysis of the crude reaction mixture shows multiple product spots/peaks.

Possible Causes and Solutions:

CauseSolution
Incomplete Reaction - Increase reaction time: Monitor the reaction progress by TLC or GC to ensure the complete consumption of the starting material. - Increase temperature: While epoxidations are often run at low temperatures to improve selectivity, a modest increase in temperature can enhance the reaction rate. Proceed with caution as higher temperatures can also promote side reactions. - Use a more reactive epoxidizing agent: If using a less reactive peroxy acid, consider switching to a more potent one like meta-chloroperoxybenzoic acid (m-CPBA).
Epoxide Ring-Opening - Ensure anhydrous conditions: The presence of water can lead to the hydrolysis of the epoxide to form 1,2-nonanediol. Use dry solvents and glassware. - Buffer the reaction: The carboxylic acid byproduct of peroxy acid-mediated epoxidation can catalyze ring-opening. Adding a buffer like sodium bicarbonate (NaHCO₃) or disodium hydrogen phosphate (Na₂HPO₄) can neutralize the acid. - Control the temperature: The ring-opening side reaction is often accelerated at higher temperatures. Maintain a low reaction temperature (e.g., 0 °C to room temperature).
Suboptimal Stoichiometry - Adjust the amount of epoxidizing agent: Use a slight excess (1.1-1.5 equivalents) of the peroxy acid to ensure complete conversion of the alkene. A large excess can lead to more side reactions.
Loss during Workup/Purification - Gentle workup: Avoid strongly acidic or basic conditions during the aqueous workup. Use a saturated solution of sodium bicarbonate or sodium sulfite to quench excess peroxy acid.[1] - Appropriate purification method: Use column chromatography on silica gel with a non-polar eluent system (e.g., hexane/ethyl acetate) to isolate the relatively non-polar epoxide from more polar byproducts like diols.[1]
Issue 2: Presence of Significant Amounts of 1,2-Nonanediol in the Product

Symptoms:

  • A polar spot on TLC or a later-eluting peak in GC corresponding to 1,2-nonanediol is observed.

  • The isolated product has a broader melting point range or appears as an oil when a solid is expected.

Possible Causes and Solutions:

CauseSolution
Acid-Catalyzed Hydrolysis - Neutralize the carboxylic acid byproduct: As mentioned above, the carboxylic acid formed from the peroxy acid can catalyze the hydrolysis of the epoxide. Buffering the reaction is crucial. - Anhydrous conditions: Rigorously exclude water from the reaction mixture.
Workup with Acidic Water - Use neutral or slightly basic aqueous solutions for washing: Employ saturated sodium bicarbonate solution or brine for the workup to avoid acid-catalyzed ring-opening.
Issue 3: Formation of Unexpected Byproducts

Symptoms:

  • GC-MS analysis reveals peaks with mass spectra that do not correspond to 1,2-epoxynonane or 1,2-nonanediol.

Possible Causes and Solutions:

CauseSolution
Solvent Participation - Use an inert solvent: If an alcohol solvent (e.g., methanol, ethanol) is used, it can act as a nucleophile and open the epoxide ring to form an ether byproduct (e.g., 1-methoxy-2-nonanol). Use aprotic solvents like dichloromethane (DCM), chloroform, or benzene.
Rearrangement of the Epoxide - Avoid Lewis acids: Trace amounts of Lewis acids can catalyze the rearrangement of the epoxide to form aldehydes or ketones. Ensure all glassware is clean and free of acidic residues. - Choose a selective catalyst: For catalytic epoxidations (e.g., with H₂O₂), the choice of catalyst can influence the formation of rearrangement products. Titanium-based catalysts are often selective for epoxidation.

Frequently Asked Questions (FAQs)

Q1: What is the most common side reaction in the epoxidation of 1-nonene, and how can I minimize it?

A1: The most common side reaction is the acid- or base-catalyzed hydrolysis of the desired 1,2-epoxynonane to form 1,2-nonanediol. This occurs when water is present and the reaction mixture is acidic (due to the carboxylic acid byproduct of the peroxy acid) or basic.

To minimize diol formation:

  • Maintain anhydrous conditions: Use dry solvents and glassware.

  • Buffer the reaction: Add a mild base like sodium bicarbonate to neutralize the acidic byproduct.

  • Control the temperature: Keep the reaction temperature low (typically 0 °C to room temperature) as the rate of hydrolysis increases with temperature.

  • Perform a neutral or slightly basic workup: Wash the reaction mixture with saturated sodium bicarbonate solution.

Q2: I am using an alcohol as a solvent and see an unexpected byproduct. What could it be?

A2: If you are using an alcohol (e.g., methanol, ethanol) as a solvent, it can act as a nucleophile and attack the epoxide ring, leading to the formation of an alkoxy alcohol (ether) side product. For example, with methanol, you would form 1-methoxy-2-nonanol and/or 2-methoxy-1-nonanol. To avoid this, it is recommended to use aprotic solvents such as dichloromethane (DCM), chloroform, or benzene.

Q3: Can the epoxide of 1-nonene rearrange? What products would be formed?

A3: Yes, epoxides can undergo rearrangement, typically in the presence of a Lewis or Brønsted acid. For 1,2-epoxynonane, a terminal epoxide, the most likely rearrangement product is nonanal, an aldehyde. This occurs via a hydride shift from the C2 position to the C1 position upon acid-catalyzed opening of the epoxide ring. To prevent this, avoid acidic conditions and ensure your reagents and glassware are free from Lewis acid contaminants.

Q4: How can I effectively remove the carboxylic acid byproduct from my reaction mixture?

A4: The carboxylic acid byproduct (e.g., meta-chlorobenzoic acid if using m-CPBA) can be removed during the workup. Washing the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) will deprotonate the carboxylic acid, forming a water-soluble carboxylate salt that will be extracted into the aqueous phase.[2]

Q5: What is a good method for purifying 1,2-epoxynonane?

A5: Flash column chromatography on silica gel is a common and effective method for purifying 1,2-epoxynonane.[1] Since the epoxide is significantly less polar than the diol and carboxylic acid byproducts, a non-polar eluent system, such as a gradient of ethyl acetate in hexanes, will allow for good separation. The progress of the separation can be monitored by thin-layer chromatography (TLC).[1]

Data Presentation

Table 1: Influence of Reaction Conditions on Product Distribution in 1-Nonene Epoxidation (Illustrative Data)

Epoxidizing SystemSolventTemperature (°C)AdditiveApprox. Yield of 1,2-Epoxynonane (%)Major Side Product(s)Approx. Yield of Side Product(s) (%)
m-CPBADichloromethane0 - 25None70-851,2-Nonanediol10-20
m-CPBADichloromethane0 - 25NaHCO₃>901,2-Nonanediol<5
H₂O₂ / TS-1 CatalystMethanol60None~851-methoxy-2-nonanol~10
Performic acid (in situ)Water20-30None60-751,2-Nonanediol20-30
Enzyme (e.g., Lipase) + H₂O₂Toluene25-30Phenylacetic acid~95Minimal<5

Note: The yields presented are approximate and can vary based on specific reaction parameters and workup procedures. This table is intended for comparative purposes.

Experimental Protocols

Protocol 1: Epoxidation of 1-Nonene using m-CPBA

Materials:

  • 1-Nonene

  • meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)

  • Dichloromethane (DCM), anhydrous

  • Sodium bicarbonate (NaHCO₃)

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium sulfite (Na₂SO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath

Procedure:

  • Dissolve 1-nonene (1.0 eq) in anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0 °C in an ice bath.

  • In a separate flask, dissolve m-CPBA (1.2 eq) in DCM.

  • Add the m-CPBA solution dropwise to the stirred 1-nonene solution over 30-60 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Cool the reaction mixture back to 0 °C and quench the excess m-CPBA by the slow addition of a saturated aqueous solution of sodium sulfite until a test with starch-iodide paper is negative.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 1,2-epoxynonane.

  • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate eluent system.

Visualizations

Epoxidation_Workflow cluster_prep Reaction Setup cluster_reaction Epoxidation cluster_workup Workup & Purification A Dissolve 1-Nonene in anhydrous DCM B Cool to 0 °C A->B D Dropwise addition of m-CPBA solution B->D C Prepare m-CPBA solution in DCM E Stir at 0 °C, then warm to room temp. D->E F Monitor by TLC E->F G Quench with Na₂SO₃ solution F->G Reaction Complete H Wash with NaHCO₃ and Brine G->H I Dry and Concentrate H->I J Purify by Column Chromatography I->J

Caption: Experimental workflow for the epoxidation of 1-nonene using m-CPBA.

Side_Reactions cluster_main Main Reaction cluster_side Side Reactions N 1-Nonene E 1,2-Epoxynonane (Desired Product) N->E + RCO₃H D 1,2-Nonanediol E->D + H₂O (Acid/Base catalyst) A Nonanal E->A Rearrangement (Lewis Acid) Ether Alkoxy Alcohol (e.g., 1-methoxy-2-nonanol) E->Ether + ROH (Alcohol Solvent)

Caption: Major side reactions in the epoxidation of 1-nonene.

References

Technical Support Center: Optimizing Epoxide Ring-Opening Reactions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for epoxide ring-opening reactions. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common experimental challenges and optimize reaction conditions.

Frequently Asked Questions (FAQs)

Q1: What are the fundamental differences between acid-catalyzed and base-catalyzed epoxide ring-opening reactions?

The primary distinction lies in the reaction mechanism and the resulting regioselectivity.

  • Base-Catalyzed Ring-Opening: This reaction proceeds via an S(_N)2 mechanism.[1][2][3] The nucleophile attacks the less sterically hindered carbon of the epoxide. This is because the epoxide oxygen acts as a leaving group without prior protonation, making the reaction sensitive to steric hindrance.[1][2] Strong nucleophiles are required for this reaction to proceed efficiently.[1]

  • Acid-Catalyzed Ring-Opening: Under acidic conditions, the epoxide oxygen is first protonated, making it a better leaving group.[4][5] The reaction then proceeds through a mechanism with significant S(N)1 character.[3][6] The nucleophile preferentially attacks the more substituted carbon, as this carbon can better stabilize the partial positive charge that develops in the transition state.[6] Weak nucleophiles are typically used in acid-catalyzed reactions.[2]

Q2: How do I control the regioselectivity of the ring-opening reaction?

Controlling regioselectivity is crucial when working with unsymmetrical epoxides. The choice of acidic or basic conditions is the primary determinant:

  • To obtain the product with the nucleophile at the less substituted position: Use basic conditions with a strong nucleophile. The reaction will follow an S(_N)2 pathway, and the nucleophile will attack the sterically less hindered carbon.[1][2]

  • To obtain the product with the nucleophile at the more substituted position: Use acidic conditions with a weak nucleophile. The reaction will favor an S(N)1-like pathway, with the nucleophile attacking the carbon that can better stabilize a positive charge.[6]

Q3: What are some common side reactions, and how can I minimize them?

A common side reaction is the polymerization of the epoxide, especially under acidic conditions. This can be minimized by:

  • Controlling the stoichiometry: Use a controlled amount of the acid catalyst.

  • Maintaining a low temperature: Lowering the reaction temperature can help to reduce the rate of polymerization.

  • Slow addition of reagents: Adding the epoxide slowly to the reaction mixture can help to keep its concentration low and minimize polymerization.

Another potential side reaction is the formation of diols due to the presence of water. To avoid this, ensure that all reagents and solvents are anhydrous, especially when the desired product is not a diol.

Q4: How does the choice of solvent affect the reaction?

The solvent can influence the reaction rate and selectivity. Protic solvents, such as alcohols, can participate in the reaction, especially under acidic conditions. Aprotic polar solvents are often a good choice as they can help to dissolve the reagents without participating in the reaction. The choice of solvent can also affect the nucleophilicity of the attacking species.

Q5: What is the expected stereochemistry of the product?

Epoxide ring-opening reactions are typically stereospecific. Both acid- and base-catalyzed reactions proceed with an inversion of configuration at the carbon atom that is attacked by the nucleophile.[1][4] This is a result of the backside attack of the nucleophile, which is characteristic of both S(_N)2 and S(_N)1-like mechanisms in this context. The stereocenter that is not attacked retains its original configuration.

Troubleshooting Guides

Problem: Low or No Product Yield
Possible Cause Troubleshooting Steps
Insufficiently reactive nucleophile (for base-catalyzed reactions) - Use a stronger nucleophile. For example, if an alcohol is not reactive enough, convert it to its corresponding alkoxide.[1]
Catalyst is not active or is poisoned - For acid-catalyzed reactions, ensure the acid is not neutralized by basic impurities in the starting materials or solvent. - For Lewis acid-catalyzed reactions, ensure the catalyst is not deactivated by water. Use anhydrous conditions.
Reaction temperature is too low - Gradually increase the reaction temperature while monitoring for side reactions. The optimal temperature will depend on the specific reactants and catalyst used.[7]
Steric hindrance - If the epoxide or the nucleophile is highly sterically hindered, the reaction rate may be very slow. Consider using a less hindered nucleophile or a different synthetic route.
Epoxide polymerization - Use a lower concentration of the epoxide by adding it slowly to the reaction mixture. - Reduce the amount of acid catalyst.
Problem: Poor Regioselectivity (Mixture of Isomers)
Possible Cause Troubleshooting Steps
Reaction conditions are not exclusively acidic or basic - Ensure a clear distinction between acidic and basic conditions. For acid-catalyzed reactions, use a protic or Lewis acid. For base-catalyzed reactions, use a strong base to generate the nucleophile.
Substrate has electronically and sterically similar substitution patterns - The inherent regioselectivity may be low. Consider using a catalyst system known to enhance regioselectivity for your specific type of epoxide.
Influence of temperature - The effect of temperature on regioselectivity can be complex. It is recommended to screen a range of temperatures to find the optimal condition for the desired regioisomer.[8]

Data Presentation

Table 1: Comparison of Lewis Acid Catalysts for the Ring-Opening of Epichlorohydrin with Methanol

CatalystConversion (%) after 4hRegioselectivity (Terminal Ether : Secondary Ether)
Sn-Beta100>99:1
Zr-Beta~17Not Reported
Hf-Beta~14Not Reported
Al-BetaLower than Sn-BetaLower than Sn-Beta

Data adapted from a study on heterogeneous Lewis acid catalysts. The reaction was carried out at 60°C.[9]

Table 2: Effect of Temperature on the Ring-Opening of JH III Epoxide

Temperature (°C)Ring Opening (%)
25< 5
37~20
45~60
55> 98

Data adapted from a study on the effect of temperature on the opening of the epoxide ring of Juvenile Hormone III (JH III) using sodium sulfide.[10]

Experimental Protocols

Protocol 1: Acid-Catalyzed Ring-Opening of 1,2-Epoxyhexane with Methanol

This protocol is adapted from a general procedure for the acid-catalyzed ring-opening of epoxides.[11]

Materials:

  • 1,2-Epoxyhexane

  • Methanol (anhydrous)

  • Concentrated Sulfuric Acid (H(_2)SO(_4))

  • Saturated Sodium Bicarbonate (NaHCO(_3)) solution

  • Diethyl ether

  • Anhydrous Magnesium Sulfate (MgSO(_4))

  • Round-bottom flask, magnetic stirrer, separatory funnel, and other standard laboratory glassware.

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer, add 1,2-epoxyhexane (0.5 g).

  • Add 5 mL of anhydrous methanol to dissolve the epoxide.

  • Carefully add one drop of concentrated sulfuric acid to the solution.

  • Stir the reaction mixture at room temperature for 30 minutes.

  • After 30 minutes, quench the reaction by adding 5 mL of saturated sodium bicarbonate solution to neutralize the acid.

  • Transfer the mixture to a separatory funnel and extract the product with two 10 mL portions of diethyl ether.

  • Combine the organic layers and dry over anhydrous magnesium sulfate.

  • Filter to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the product by column chromatography if necessary.

Protocol 2: Synthesis of β-Amino Alcohols via Ring-Opening of Styrene Oxide with Aniline

This protocol is adapted from a procedure for the synthesis of β-amino alcohols using a sulfated tin oxide catalyst.[12]

Materials:

  • Styrene oxide

  • Aniline

  • Sulfated tin oxide (2 mol%)

  • Diethyl ether

  • Sodium sulfate (Na(_2)SO(_4))

  • Standard laboratory glassware for reaction and workup.

Procedure:

  • In a reaction vessel, combine styrene oxide (1 mmol) and aniline (1 mmol).

  • Add sulfated tin oxide (2 mol%) as the catalyst.

  • Stir the mixture at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with 20 mL of diethyl ether.

  • Filter the mixture to remove the catalyst, washing the catalyst with four 5 mL portions of diethyl ether.

  • Wash the combined organic layer with water, aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over sodium sulfate.

  • Remove the solvent under reduced pressure to yield the crude product.

  • Purify the product by column chromatography on silica gel.

Mandatory Visualizations

acid_catalyzed_mechanism cluster_step1 Step 1: Protonation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Deprotonation Epoxide Epoxide Protonated_Epoxide Protonated Epoxide Epoxide->Protonated_Epoxide Fast H+ H+ H+->Protonated_Epoxide Ring_Opened_Intermediate Ring-Opened Intermediate Protonated_Epoxide->Ring_Opened_Intermediate Slow, Rate-determining Nucleophile Nucleophile (Weak) Nucleophile->Ring_Opened_Intermediate Final_Product Final Product (trans-diol/ether) Ring_Opened_Intermediate->Final_Product Fast

Caption: Acid-Catalyzed Epoxide Ring-Opening Mechanism.

base_catalyzed_mechanism cluster_step1 Step 1: Nucleophilic Attack cluster_step2 Step 2: Protonation Epoxide Epoxide Alkoxide_Intermediate Alkoxide Intermediate Epoxide->Alkoxide_Intermediate SN2 Attack Nucleophile Nucleophile (Strong) Nucleophile->Alkoxide_Intermediate Final_Product Final Product Alkoxide_Intermediate->Final_Product Proton_Source Proton Source (e.g., H2O) Proton_Source->Final_Product

Caption: Base-Catalyzed Epoxide Ring-Opening Mechanism.

troubleshooting_workflow start Low Yield or No Reaction check_conditions Check Reaction Conditions start->check_conditions is_base_catalyzed Base-Catalyzed? check_conditions->is_base_catalyzed Yes is_acid_catalyzed Acid-Catalyzed? check_conditions->is_acid_catalyzed No increase_nucleophilicity Increase Nucleophilicity (e.g., form alkoxide) is_base_catalyzed->increase_nucleophilicity check_catalyst Check Catalyst Activity (anhydrous conditions) is_acid_catalyzed->check_catalyst increase_temp Increase Temperature increase_nucleophilicity->increase_temp check_catalyst->increase_temp check_sterics Evaluate Steric Hindrance increase_temp->check_sterics optimize Re-optimize Conditions check_sterics->optimize

Caption: Troubleshooting Workflow for Low Reaction Yield.

References

Preventing racemization of (2R)-2-Heptyloxirane during reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (2R)-2-Heptyloxirane. The focus is on preventing racemization and maintaining enantiomeric purity during chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a concern for this compound?

A1: Racemization is the process by which an enantiomerically pure substance, such as this compound, is converted into a mixture of equal parts of both enantiomers (a racemic mixture). For drug development and other stereospecific applications, the specific three-dimensional structure of a molecule is often crucial for its biological activity. The (2S)-enantiomer may have different, undesirable, or even harmful effects. Therefore, maintaining the high enantiomeric purity (enantiomeric excess or ee) of this compound throughout a reaction sequence is critical.

Q2: What are the primary causes of racemization during reactions with this compound?

A2: Racemization of this compound typically occurs through reaction mechanisms that involve a planar, achiral intermediate or a transition state that allows for attack from either side of the molecule. The primary cause is the ring-opening of the epoxide under conditions that favor an Sₙ1-type mechanism. This happens when the reaction proceeds through a carbocation-like intermediate, which is planar and can be attacked by a nucleophile from either face, leading to a mixture of enantiomers.

Q3: How do reaction conditions influence the racemization of this compound?

A3: Reaction conditions play a pivotal role in preventing racemization. The key is to favor an Sₙ2 (bimolecular nucleophilic substitution) mechanism over an Sₙ1 (unimolecular nucleophilic substitution) mechanism.

  • Acidic Conditions: Acid catalysis can promote the formation of a partial positive charge on the more substituted carbon of the epoxide ring, leading to an Sₙ1-like character and increasing the risk of racemization.

  • Basic or Nucleophilic Conditions: Strong nucleophiles under basic or neutral conditions favor a direct Sₙ2 attack on the less sterically hindered carbon of the epoxide. This backside attack leads to a predictable inversion of stereochemistry at that carbon, thus preserving the overall chirality of the molecule and preventing racemization.

  • Temperature: Higher reaction temperatures can provide enough energy to overcome the activation barrier for Sₙ1 pathways, increasing the risk of racemization. It is generally advisable to run reactions at the lowest temperature that allows for a reasonable reaction rate.

  • Solvent: Polar protic solvents can stabilize carbocation intermediates, potentially favoring an Sₙ1 pathway. Polar aprotic solvents are often preferred for Sₙ2 reactions.

Troubleshooting Guide: Loss of Enantiomeric Excess

Symptom Potential Cause Recommended Solution
Significant loss of enantiomeric excess (ee) in the product. Reaction conditions are favoring an Sₙ1-type mechanism.- Avoid acidic conditions. If an acid catalyst is necessary, use a milder Lewis acid and screen for optimal reaction conditions at low temperatures.- Use a strong nucleophile. Stronger nucleophiles favor the Sₙ2 pathway. If your nucleophile is weak, consider converting it to a more potent nucleophile (e.g., deprotonating an alcohol to an alkoxide).- Lower the reaction temperature. This will disfavor the higher activation energy Sₙ1 pathway.- Change the solvent. Switch from a polar protic solvent to a polar aprotic solvent (e.g., from methanol to THF or DMF).
Formation of a byproduct with a retained stereocenter, alongside the desired product with inverted stereochemistry. A competing Sₙ1 pathway is occurring alongside the desired Sₙ2 reaction.- Optimize catalyst loading. If using a catalyst, a lower loading might reduce the rate of the undesired Sₙ1 pathway.- Re-evaluate the nucleophile. A bulkier nucleophile might favor attack at the less hindered carbon, reinforcing the Sₙ2 pathway.
Inconsistent enantiomeric excess between batches. Minor variations in reaction setup are influencing the reaction mechanism.- Strictly control reaction parameters. Ensure consistent temperature, addition rates of reagents, and stirring speed.- Purify all reagents. Trace acidic or basic impurities in solvents or starting materials can catalyze undesired side reactions.

Experimental Protocols

To maintain the enantiomeric integrity of this compound, it is crucial to employ reaction conditions that promote a stereospecific Sₙ2 ring-opening. Below are example protocols for the reaction of this compound with different nucleophiles.

Protocol 1: Ring-Opening with an Amine Nucleophile (Synthesis of a β-Amino Alcohol)

  • Reaction: this compound + Benzylamine → (R)-1-(benzylamino)nonan-2-ol

  • Reagents:

    • This compound (1.0 eq)

    • Benzylamine (1.2 eq)

    • Lithium perchlorate (LiClO₄) (0.1 eq)

    • Acetonitrile (solvent)

  • Procedure:

    • To a solution of this compound in acetonitrile, add lithium perchlorate and stir until dissolved.

    • Add benzylamine to the mixture.

    • Stir the reaction at room temperature and monitor by TLC until the starting material is consumed.

    • Quench the reaction with saturated aqueous ammonium chloride solution.

    • Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

  • Expected Outcome: High yield of the β-amino alcohol with high enantiomeric excess (>98% ee). The Sₙ2 attack of the amine occurs at the less substituted carbon, leading to inversion of configuration at that center.

Protocol 2: Ring-Opening with a Thiol Nucleophile (Synthesis of a β-Hydroxy Thioether)

  • Reaction: this compound + Thiophenol → (R)-1-(phenylthio)nonan-2-ol

  • Reagents:

    • This compound (1.0 eq)

    • Thiophenol (1.1 eq)

    • Potassium carbonate (K₂CO₃) (1.5 eq)

    • Methanol (solvent)

  • Procedure:

    • Suspend potassium carbonate in methanol.

    • Add thiophenol to the suspension and stir for 10 minutes.

    • Add this compound to the reaction mixture.

    • Stir the reaction at room temperature and monitor by TLC.

    • Upon completion, filter off the potassium carbonate and concentrate the filtrate.

    • Dissolve the residue in diethyl ether and wash with water and brine.

    • Dry the organic layer over anhydrous magnesium sulfate and concentrate.

    • Purify by column chromatography.

  • Expected Outcome: The product is obtained in high yield and with excellent enantiomeric excess, as the thiolate anion acts as a strong nucleophile in an Sₙ2 reaction.

Diagrams

Racemization_Pathway cluster_0 Stereospecific Pathway (Sₙ2) cluster_1 Racemization Pathway (Sₙ1-like) R_Epoxide This compound SN2_TS Sₙ2 Transition State (Backside Attack) R_Epoxide->SN2_TS Strong Nucleophile Inverted_Product Inverted Product (High ee) SN2_TS->Inverted_Product R_Epoxide2 This compound Carbocation Carbocation-like Intermediate (Planar) R_Epoxide2->Carbocation Acidic Conditions Weak Nucleophile Racemic_Product Racemic Mixture (Low ee) Carbocation->Racemic_Product

Troubleshooting low enantiomeric excess in asymmetric epoxidation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for asymmetric epoxidation. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions related to achieving high enantioselectivity in their experiments.

Troubleshooting Guide: Low Enantiomeric Excess (ee)

This guide addresses specific issues that can lead to suboptimal enantiomeric excess in a question-and-answer format.

Question 1: My Sharpless Asymmetric Epoxidation (SAE) resulted in a low ee. What are the most common causes and how can I fix them?

Answer:

Low enantiomeric excess in the Sharpless Asymmetric Epoxidation (SAE) is a frequent issue that can almost always be traced back to the quality of the reagents or the reaction conditions. The SAE is highly sensitive to moisture and the stoichiometry of the catalyst components.

Potential Causes & Solutions:

  • Presence of Water: The titanium (IV) isopropoxide catalyst is extremely sensitive to water, which can lead to the formation of inactive titanium dioxide and disrupt the formation of the active chiral catalyst.[1]

    • Solution: Ensure all glassware is rigorously dried (oven or flame-dried under vacuum). Use freshly distilled, anhydrous solvents. A critical step is the addition of activated 4Å molecular sieves to the reaction mixture to scavenge any trace amounts of water.[1]

  • Improper Catalyst Formation: The active catalyst is a dimer formed from two titanium atoms and two tartrate ligands. Incorrect stoichiometry or impure reagents can prevent the formation of this highly organized complex.

    • Solution: Use high-purity titanium (IV) isopropoxide and diethyl tartrate (DET) or diisopropyl tartrate (DIPT). Ensure the ratio of Ti(Oi-Pr)₄ to the tartrate ligand is precisely 1:1. The reagents should be added at a low temperature (e.g., -20 °C) to allow for the controlled assembly of the catalyst complex.[1]

  • Sub-optimal Temperature: The enantioselectivity of the SAE is highly temperature-dependent. Higher temperatures can lead to competing, non-selective background reactions.

    • Solution: Maintain a low reaction temperature, typically between -20 °C and -30 °C.[1] Careful monitoring with a low-temperature thermometer is crucial.

  • Degraded Oxidant: The oxidant, typically tert-butyl hydroperoxide (TBHP), can degrade over time.

    • Solution: Use a fresh, high-quality commercial solution of TBHP in a hydrocarbon solvent. If degradation is suspected, the concentration can be determined via titration. Alternatively, other oxidants like cumene hydroperoxide can be tested.[1]

Question 2: I'm observing low enantioselectivity in my Jacobsen-Katsuki epoxidation. What factors should I investigate?

Answer:

The Jacobsen-Katsuki epoxidation is generally more robust than the Sharpless epoxidation but its success is still dependent on several factors, primarily related to the substrate, catalyst, and additives.

Potential Causes & Solutions:

  • Substrate Suitability: The structure of the alkene is a primary determinant of enantioselectivity. Cis-1,2-disubstituted alkenes are excellent substrates, often yielding nearly 100% ee.[2][3] In contrast, trans-1,2-disubstituted alkenes are poor substrates for the standard Jacobsen catalyst.[2]

    • Solution: For trans-alkenes, consider using a Katsuki-type catalyst, which can provide higher enantioselectivities.[2] For trisubstituted alkenes, the addition of an axial donor ligand is often necessary.

  • Absence or Wrong Choice of Additive: For many substrates, particularly less reactive ones, an additive (an axial donor ligand) is required to enhance reaction rate, yield, and enantioselectivity.[3]

    • Solution: Add a pyridine N-oxide derivative, such as 4-phenylpyridine N-oxide (P3NO), to the reaction mixture.[4] This co-catalyst can stabilize the active manganese species and improve the catalytic turnover.[4]

  • Oxidant Choice and pH: The most common oxidant is commercial bleach (NaOCl), but its pH and quality can vary. An incorrect pH can lead to catalyst degradation.

    • Solution: Use a buffered solution of NaOCl. Adding a phosphate buffer like Na₂HPO₄ can help maintain the optimal pH.[5] Ensure the bleach is fresh and has not degraded.

  • Solvent Effects: The reaction is sensitive to the solvent system. A two-phase system (e.g., dichloromethane and water) is common, and efficient stirring is required for phase transfer of the oxidant.

    • Solution: Ensure vigorous stirring to facilitate the reaction. Other solvents can be explored, but CH₂Cl₂ is generally reliable.

Question 3: My reaction is slow and the ee is poor. Could my substrate be the problem?

Answer:

Yes, the purity and electronic nature of the substrate (alkene) are critical for a successful outcome.

Potential Causes & Solutions:

  • Substrate Impurities: Impurities in the starting alkene can poison the catalyst or compete in the reaction, leading to lower yield and enantioselectivity. Even structurally similar impurities can be difficult to separate from the final product.

    • Solution: Purify the substrate immediately before use. Standard methods like column chromatography or distillation are effective. Confirm purity by NMR and/or GC-MS.

  • Poor Electronic Match: The success of many epoxidations depends on the nucleophilicity of the alkene. Electron-deficient alkenes (e.g., α,β-unsaturated ketones) are generally poor substrates for electrophilic oxidants used in reactions like the Sharpless or Jacobsen epoxidations.

    • Solution: For electron-poor olefins, consider alternative methods like the Juliá-Colonna epoxidation, which is specifically designed for these substrates and uses a poly-amino acid catalyst with hydrogen peroxide.

Data Summary

Quantitative data is essential for troubleshooting and optimizing reactions. The following tables summarize the impact of key variables on enantiomeric excess.

Table 1: Effect of Solvent on Enantioselectivity

The choice of solvent can significantly influence the enantiomeric excess of the product. Below is a representative example for an organocatalytic asymmetric peroxidation.

SolventYield (%)Enantiomeric Ratio (er)
Toluene8693:7
Dichloromethane8892:8
Chloroform8791:9
Ethyl Acetate7589:11
Diethyl Ether6085:15
Acetonitrile5583:17

Data adapted from a study on the asymmetric peroxidation of γ,δ-unsaturated β-keto esters.[6] The trend highlights the strong influence of the reaction medium.

Table 2: Effect of Temperature on Enantioselectivity

Lowering the temperature generally enhances enantioselectivity by favoring the transition state that leads to the major enantiomer.

ReactionSubstrateTemperature (°C)Enantiomeric Excess (ee %)
Kinetic Resolution of EpoxideStyrene Oxide100~70%
Kinetic Resolution of EpoxideStyrene Oxide25>80%
Sharpless EpoxidationAllylic Alcohol0Moderate
Sharpless EpoxidationAllylic Alcohol-20High (>90%)

This table illustrates a general principle. In the kinetic resolution example, lowering the temperature from 100 °C to 25 °C significantly increased the ee of the products.[7] For the Sharpless epoxidation, -20 °C is a common temperature to achieve high selectivity.[1]

Visualizations

Logical Troubleshooting Workflow

This diagram outlines a systematic approach to diagnosing the cause of low enantiomeric excess.

TroubleshootingWorkflow start Low Enantiomeric Excess (ee) Observed reagents Step 1: Verify Reagent Quality start->reagents conditions Step 2: Check Reaction Conditions start->conditions substrate Step 3: Analyze Substrate start->substrate catalyst Catalyst / Ligand Purity & Age reagents->catalyst e.g., Ti(OiPr)4, Salen ligand oxidant Oxidant Quality & Concentration reagents->oxidant e.g., TBHP, NaOCl solvent Solvent Anhydrous? reagents->solvent e.g., CH2Cl2, Toluene temp Temperature Control Accurate? conditions->temp e.g., -20 °C atmosphere Inert Atmosphere Maintained? conditions->atmosphere e.g., Argon, N2 stirring Stirring / Mixing Adequate? conditions->stirring sub_purity Substrate Purity Confirmed? substrate->sub_purity Check by NMR/GC sub_structure Substrate Structure Suitable? substrate->sub_structure e.g., Allylic alcohol for SAE Sharpless_Catalyst cluster_catalyst Active Catalytic Complex Ti Titanium (IV) Isopropoxide Tartrate Chiral Tartrate Ligand (e.g., (+)-DET) Product Chiral Epoxide Ti->Product catalyzes formation of Substrate Allylic Alcohol (Substrate) Substrate->Ti coordinate to Oxidant TBHP (Oxidant) Oxidant->Ti coordinate to

References

Technical Support Center: (2R)-2-Heptyloxirane and Reactive Epoxides

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability, storage, and handling of reactive epoxides, with a specific focus on (2R)-2-Heptyloxirane.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

This compound is a chiral epoxide, a three-membered ring containing an oxygen atom. The significant ring strain in epoxides makes them highly reactive and thus valuable intermediates in chemical synthesis. However, this inherent reactivity also makes them susceptible to degradation, primarily through ring-opening reactions. Ensuring the stability and purity of this compound is critical for the success and reproducibility of experiments.

Q2: What are the primary degradation pathways for this compound?

The main degradation pathways for aliphatic epoxides like this compound involve nucleophilic ring-opening reactions. Common nucleophiles that can initiate degradation include:

  • Water (Hydrolysis): Leads to the formation of the corresponding diol (nonane-1,2-diol). This can be catalyzed by both acidic and basic conditions.

  • Alcohols: Results in the formation of alkoxy-alcohols.

  • Amines: Forms amino-alcohols.

  • Other nucleophiles: Halide ions, thiols, and other nucleophilic reagents present in the reaction mixture or as impurities can also open the epoxide ring.

Oxidative degradation can also occur, particularly at elevated temperatures and in the presence of oxygen, leading to a variety of byproducts.

Q3: What are the recommended storage conditions for this compound?

To minimize degradation and maintain the purity of this compound, the following storage conditions are recommended:

ParameterRecommendationRationale
Temperature Store at 2-8°C. For long-term storage, consider temperatures as low as -20°C.Lower temperatures significantly reduce the rate of degradation reactions.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).Minimizes contact with atmospheric moisture and oxygen, preventing hydrolysis and oxidation.
Light Store in a dark or amber vial.Protects the compound from potential light-induced degradation.
Container Use a tightly sealed, high-quality glass vial with a chemically resistant cap.Prevents contamination and evaporation.

Q4: How can I check the purity of my this compound sample?

Several analytical techniques can be used to assess the purity of this compound and detect degradation products:

Analytical MethodInformation Provided
Gas Chromatography (GC) Can determine the purity of the epoxide and quantify volatile impurities or degradation products. Chiral GC columns can be used to verify the enantiomeric excess.
Nuclear Magnetic Resonance (NMR) Spectroscopy 1H and 13C NMR can confirm the structure of the epoxide and identify and quantify degradation products, such as the corresponding diol. Quantitative NMR (qNMR) can be used for precise purity assessment.[1][2][3][4]
Fourier-Transform Infrared (FTIR) Spectroscopy Can be used to monitor the disappearance of the characteristic epoxide ring vibrations and the appearance of hydroxyl groups from degradation products.
Mass Spectrometry (MS) Can be coupled with GC (GC-MS) to identify the molecular weights of the parent epoxide and any impurities or degradation products.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Action(s)
Low or no reactivity in subsequent reactions 1. Degradation of the epoxide: The epoxide may have hydrolyzed or reacted with other nucleophiles during storage or handling.2. Incorrect reaction conditions: The reaction may not be optimized for the specific substrate and epoxide.1. Verify epoxide purity: Use GC or NMR to check the purity of your this compound.2. Use fresh or newly purified epoxide: If degradation is confirmed, use a fresh sample or purify the existing stock.3. Review and optimize reaction protocol: Ensure all reagents are pure and anhydrous (if required), and that the reaction temperature and time are appropriate.
Presence of unexpected byproducts in the reaction mixture 1. Side reactions of the epoxide: The epoxide may be reacting with other functional groups in your starting materials or with impurities in the solvent.2. Degradation products of the epoxide are participating in the reaction. 1. Analyze byproducts: Use GC-MS or LC-MS to identify the structure of the byproducts.2. Purify starting materials and solvents: Ensure all components of the reaction are of high purity.3. Modify reaction conditions: Consider lowering the reaction temperature or using a more selective catalyst to minimize side reactions.
Inconsistent experimental results 1. Variable purity of the epoxide: Different batches or improperly stored samples may have varying levels of degradation.2. Moisture contamination: Traces of water can lead to inconsistent rates of hydrolysis and side reactions.1. Standardize epoxide handling: Always use fresh, pure epoxide and handle it under an inert atmosphere.2. Use anhydrous solvents and reagents: Dry solvents and reagents thoroughly before use.3. Perform a purity check before each experiment.

Experimental Protocols

Protocol 1: Purity Assessment of this compound by Gas Chromatography (GC)

Objective: To determine the purity of a this compound sample and detect any volatile degradation products.

Materials:

  • This compound sample

  • High-purity solvent (e.g., dichloromethane or diethyl ether)

  • Gas chromatograph with a Flame Ionization Detector (FID)

  • Chiral capillary column (e.g., a cyclodextrin-based column for enantiomeric excess determination if needed)

Procedure:

  • Sample Preparation: Prepare a dilute solution of the this compound sample in the chosen solvent (e.g., 1 mg/mL).

  • GC Conditions (Example):

    • Injector Temperature: 250°C

    • Detector Temperature: 280°C

    • Oven Program: Start at 60°C, hold for 2 minutes, then ramp to 200°C at 10°C/minute.

    • Carrier Gas: Helium or Hydrogen at an appropriate flow rate.

  • Injection: Inject 1 µL of the prepared sample into the GC.

  • Data Analysis:

    • Identify the peak corresponding to this compound based on its retention time (a standard of the pure compound should be run for confirmation).

    • Integrate the peak areas of all components in the chromatogram.

    • Calculate the purity as the percentage of the peak area of this compound relative to the total peak area.

    • Identify potential degradation products by comparing retention times to known standards (e.g., nonane-1,2-diol, though it may require derivatization to be sufficiently volatile for GC).

Protocol 2: Accelerated Stability Study of this compound

Objective: To assess the stability of this compound under stressed conditions to predict its long-term stability.

Materials:

  • This compound sample

  • Multiple sealed vials

  • Temperature and humidity-controlled chambers

  • Analytical instrument for purity assessment (e.g., GC or NMR)

Procedure:

  • Initial Analysis: Determine the initial purity of the this compound sample using a validated analytical method (e.g., Protocol 1).

  • Sample Storage: Aliquot the epoxide into several vials and expose them to different stress conditions. Example conditions based on ICH guidelines for accelerated testing include[5][6]:

    • Condition A (Elevated Temperature): 40°C / 75% Relative Humidity (RH)

    • Condition B (Elevated Temperature, Dry): 40°C / Ambient (low) RH

    • Condition C (Room Temperature Control): 25°C / 60% RH

  • Time Points: Withdraw samples for analysis at predetermined time points (e.g., 0, 1, 2, 4, and 6 weeks).

  • Analysis: At each time point, analyze the purity of the sample from each condition using the same analytical method as in the initial analysis.

  • Data Evaluation:

    • Plot the purity of this compound as a function of time for each storage condition.

    • Determine the rate of degradation under each condition.

    • The data can be used to estimate the shelf-life under recommended storage conditions.

Visualizations

Troubleshooting_Epoxide_Degradation cluster_problem Observed Problem cluster_diagnosis Diagnostic Steps cluster_findings Potential Findings cluster_solutions Corrective Actions Problem Inconsistent Results or Low Reaction Yield CheckPurity Check Epoxide Purity (GC, NMR) Problem->CheckPurity CheckReagents Verify Purity of Other Reagents/Solvents Problem->CheckReagents ReviewProtocol Review Experimental Protocol Problem->ReviewProtocol Degradation Epoxide Degradation Confirmed CheckPurity->Degradation Impurity peaks detected Contamination Reagent/Solvent Contamination CheckReagents->Contamination Impurities found ProtocolIssue Suboptimal Protocol Identified ReviewProtocol->ProtocolIssue Potential improvements PurifyEpoxide Use Fresh or Purify Epoxide Degradation->PurifyEpoxide PurifyReagents Purify/Dry Reagents and Solvents Contamination->PurifyReagents OptimizeProtocol Optimize Reaction Conditions ProtocolIssue->OptimizeProtocol

Caption: Troubleshooting workflow for diagnosing issues with reactive epoxides.

Epoxide_Degradation_Pathways Epoxide This compound Diol Nonane-1,2-diol Epoxide->Diol Hydrolysis Oxidized Oxidized Byproducts Epoxide->Oxidized Oxidation Water H₂O (Moisture) Water->Epoxide Acid Acidic Conditions (H⁺) Acid->Epoxide Base Basic Conditions (OH⁻) Base->Epoxide Oxygen O₂ (Air) Oxygen->Epoxide

Caption: Common degradation pathways for this compound.

References

Technical Support Center: Synthesis of (2R)-2-Heptyloxirane

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (2R)-2-Heptyloxirane.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the most common impurities observed in the synthesis of this compound?

The synthesis of this compound, primarily achieved through asymmetric epoxidation of 1-nonene or kinetic resolution of racemic 1,2-epoxynonane, can be accompanied by several impurities. The nature and prevalence of these impurities are highly dependent on the chosen synthetic route and reaction conditions.

Common Impurities Include:

  • Unreacted Starting Materials: Residual 1-nonene or racemic 1,2-epoxynonane may be present if the reaction has not gone to completion.

  • (2S)-2-Heptyloxirane: The undesired enantiomer is a common impurity when the enantioselectivity of the asymmetric synthesis is not 100%.

  • 1,2-Nonanediol: This diol is formed by the hydrolysis of the epoxide ring. This can occur during the reaction, workup, or purification if water is present.

  • Allylic Alcohols: Rearrangement of the epoxide can lead to the formation of allylic alcohols.

  • Over-oxidation Products: In some epoxidation reactions, further oxidation of the desired epoxide can occur, leading to various byproducts.

  • Solvent and Reagent Residues: Residual solvents (e.g., dichloromethane, toluene) and reagents from the catalytic system (e.g., tartrate ligands) may also be present in the crude product.

Q2: My reaction yield is low. What are the potential causes and solutions?

Low yields in the synthesis of this compound can stem from several factors. A systematic approach to troubleshooting is recommended.

Potential CauseRecommended Solution
Incomplete Reaction Monitor the reaction progress using techniques like TLC or GC-MS to ensure it has reached completion. If necessary, extend the reaction time or consider a slight excess of the oxidizing agent.
Catalyst Deactivation Ensure all reagents and solvents are anhydrous, as water can deactivate the catalyst, particularly in Sharpless epoxidations. The use of molecular sieves is crucial.
Suboptimal Temperature The reaction temperature is critical for both reaction rate and enantioselectivity. Ensure the temperature is maintained at the recommended level for the specific protocol being used.
Product Loss During Workup Epoxides can be volatile and may be lost during solvent removal under reduced pressure. Use moderate vacuum and temperature. Ensure efficient extraction during the workup by using the appropriate solvent and number of extractions.
Side Reactions The formation of byproducts such as 1,2-nonanediol will reduce the yield of the desired epoxide. Ensure anhydrous conditions and careful control of the workup pH to minimize epoxide ring-opening.

Q3: The enantiomeric excess (ee) of my this compound is below expectations. How can I improve it?

Achieving high enantioselectivity is a critical aspect of this synthesis.

Potential CauseRecommended Solution
Impure Chiral Ligand Use a high-purity enantiomer of the chiral ligand (e.g., diethyl tartrate in Sharpless epoxidation).
Incorrect Ligand-to-Metal Ratio The stoichiometry of the chiral ligand to the metal catalyst is crucial for the formation of the active asymmetric catalyst. Ensure accurate measurement of both components.
Reaction Temperature Lowering the reaction temperature can often improve enantioselectivity, although it may also decrease the reaction rate.
Presence of Water Water can interfere with the formation and function of the chiral catalyst. Rigorously dry all glassware, solvents, and reagents.

Q4: How can I effectively remove the 1,2-nonanediol impurity from my final product?

The presence of 1,2-nonanediol is a common issue due to the susceptibility of the epoxide to hydrolysis.

  • Chromatography: Flash column chromatography on silica gel is an effective method for separating the more polar 1,2-nonanediol from the less polar this compound. A gradient elution with a non-polar solvent system (e.g., hexane/ethyl acetate) is typically employed.

  • Chemical Treatment: In some cases, minor amounts of the diol can be removed by reacting the crude product with a reagent that selectively reacts with the diol, followed by another purification step. However, this adds complexity to the process.

Experimental Protocols

Key Experiment: Sharpless Asymmetric Epoxidation of 1-Nonene

This protocol is a representative method for the synthesis of this compound.

Materials:

  • 1-Nonene

  • Titanium(IV) isopropoxide (Ti(O-i-Pr)₄)

  • (+)-Diethyl L-tartrate ((+)-DET)

  • tert-Butyl hydroperoxide (TBHP) in a non-polar solvent (e.g., toluene or decane)

  • Anhydrous dichloromethane (DCM)

  • 4 Å Molecular sieves

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for chromatography

Procedure:

  • Catalyst Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add anhydrous dichloromethane (DCM) and powdered 4 Å molecular sieves. Cool the suspension to -20 °C.

  • Add (+)-Diethyl L-tartrate to the cooled DCM, followed by the slow, dropwise addition of titanium(IV) isopropoxide. Stir the resulting mixture at -20 °C for 30 minutes to form the chiral catalyst complex.

  • Epoxidation: Add 1-nonene to the catalyst mixture.

  • Slowly add a pre-cooled solution of tert-butyl hydroperoxide (TBHP) to the reaction mixture while maintaining the temperature at -20 °C.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within a few hours.

  • Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium sulfite or ferrous sulfate at low temperature.

  • Allow the mixture to warm to room temperature and stir for one hour.

  • Filter the mixture through a pad of Celite® to remove the titanium salts. Wash the filter cake with DCM.

  • Wash the combined organic filtrate with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure at a low temperature to obtain the crude product.

  • Purification: Purify the crude this compound by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.

Impurity Formation and Mitigation

The following diagram illustrates the logical relationships in the formation of common impurities and the corresponding mitigation strategies.

Impurity_Formation Start Synthesis of This compound Impurity1 Unreacted Starting Material (1-Nonene) Start->Impurity1 Impurity2 (2S)-2-Heptyloxirane (Undesired Enantiomer) Start->Impurity2 Impurity3 1,2-Nonanediol (Hydrolysis Product) Start->Impurity3 Product This compound Start->Product Cause1 Incomplete Reaction Impurity1->Cause1 Cause2 Low Enantioselectivity Impurity2->Cause2 Cause3 Presence of Water Impurity3->Cause3 Mitigation1 Optimize Reaction Time/ Stoichiometry Cause1->Mitigation1 Mitigation2 Use High-Purity Ligand/ Optimize Temperature Cause2->Mitigation2 Mitigation3 Anhydrous Conditions/ Molecular Sieves Cause3->Mitigation3

Validation & Comparative

A Comparative Guide to Analytical Methods for Determining the Enantiomeric Purity of (2R)-2-Heptyloxirane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The determination of enantiomeric purity is a critical step in the development and quality control of chiral molecules such as (2R)-2-Heptyloxirane, a valuable building block in organic synthesis. This guide provides a comparative overview of the primary analytical techniques used for this purpose: chiral Gas Chromatography (GC) and chiral High-Performance Liquid Chromatography (HPLC). The selection of the optimal method depends on factors including sample volatility, required resolution, and available instrumentation.

Comparison of Analytical Methods

The two principal methods for the enantiomeric separation of volatile to semi-volatile chiral compounds like 2-heptyloxirane are chiral Gas Chromatography (GC) and chiral High-Performance Liquid Chromatography (HPLC). Each technique offers distinct advantages and is suited to different analytical challenges.

ParameterChiral Gas Chromatography (GC)Chiral High-Performance Liquid Chromatography (HPLC)
Principle Separation of volatile compounds in the gas phase based on differential partitioning between a carrier gas and a chiral stationary phase.Separation of compounds in the liquid phase based on differential interactions with a chiral stationary phase.
Typical Stationary Phase Cyclodextrin derivatives coated on a fused silica capillary column.Polysaccharide derivatives (e.g., cellulose, amylose) coated or immobilized on a silica support.
Sample Volatility High volatility required. Suitable for small, non-polar to moderately polar molecules like 2-heptyloxirane.Wide range of volatility, suitable for a broader array of molecules, including those with lower volatility or higher polarity.
Resolution Often provides very high resolution and efficiency, leading to baseline separation of enantiomers.Resolution is highly dependent on the choice of chiral stationary phase and mobile phase composition.
Analysis Time Typically faster analysis times due to the use of high carrier gas flow rates and temperature programming.Analysis times can be longer, depending on the mobile phase flow rate and column length.
Solvent Consumption Minimal, as it primarily uses inert carrier gases.Higher solvent consumption due to the continuous flow of the mobile phase.
Detection Commonly uses Flame Ionization Detection (FID) or Mass Spectrometry (MS).Commonly uses Ultraviolet (UV) detection or Mass Spectrometry (MS).

Experimental Protocols

Detailed experimental protocols for the two primary methods are provided below. These protocols are based on established methods for the separation of analogous small, aliphatic epoxides and serve as a strong starting point for the analysis of this compound.

Chiral Gas Chromatography (GC) Protocol

Objective: To determine the enantiomeric excess (e.e.) of this compound using a cyclodextrin-based chiral stationary phase.

Instrumentation:

  • Gas Chromatograph equipped with a Flame Ionization Detector (FID)

  • Autosampler

  • Data acquisition and processing software

Chromatographic Conditions:

Parameter Value
Column Rt-βDEXsm (30 m x 0.25 mm ID, 0.25 µm film thickness) or similar β-cyclodextrin derivative column
Carrier Gas Helium or Hydrogen
Inlet Temperature 220 °C
Injection Volume 1 µL
Split Ratio 50:1
Oven Program 40 °C (hold for 1 min), then ramp to 150 °C at 2 °C/min
Detector FID

| Detector Temp. | 250 °C |

Sample Preparation:

  • Prepare a stock solution of the 2-heptyloxirane sample in a volatile solvent such as hexane or dichloromethane at a concentration of approximately 1 mg/mL.

  • Perform serial dilutions as necessary to bring the concentration within the linear range of the detector.

Data Analysis: The enantiomeric excess (% e.e.) is calculated from the peak areas of the two enantiomers using the following formula: % e.e. = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100

Chiral High-Performance Liquid Chromatography (HPLC) Protocol

Objective: To determine the enantiomeric excess (e.e.) of this compound using a polysaccharide-based chiral stationary phase.

Instrumentation:

  • HPLC system with a pump, autosampler, column oven, and UV detector

  • Data acquisition and processing software

Chromatographic Conditions:

Parameter Value
Column Chiralpak AD-H (250 x 4.6 mm, 5 µm) or similar amylose-based column
Mobile Phase n-Hexane / 2-Propanol (99:1, v/v)
Flow Rate 1.0 mL/min
Column Temp. 25 °C
Injection Volume 10 µL

| Detection | UV at 210 nm (as epoxides have weak chromophores, detection sensitivity may be low) |

Sample Preparation:

  • Prepare a stock solution of the 2-heptyloxirane sample in the mobile phase (n-Hexane/2-Propanol) at a concentration of approximately 1 mg/mL.

  • Filter the sample through a 0.45 µm syringe filter before injection.

Data Analysis: The enantiomeric excess (% e.e.) is calculated from the peak areas of the two enantiomers using the same formula as for the GC method.

Visualizing the Workflow

A streamlined workflow is essential for efficiently determining the enantiomeric purity of this compound. The following diagram illustrates the key steps in the analytical process, from sample preparation to data analysis.

G cluster_prep Sample Preparation cluster_gc Chiral GC Analysis cluster_hplc Chiral HPLC Analysis cluster_data Data Analysis prep Prepare sample solution (approx. 1 mg/mL in appropriate solvent) gc_inject Inject sample onto GC system prep->gc_inject For GC hplc_inject Inject sample onto HPLC system prep->hplc_inject For HPLC gc_separate Separate enantiomers on a cyclodextrin-based column gc_inject->gc_separate gc_detect Detect with FID gc_separate->gc_detect integrate Integrate peak areas of the two enantiomers gc_detect->integrate hplc_separate Separate enantiomers on a polysaccharide-based column hplc_inject->hplc_separate hplc_detect Detect with UV hplc_separate->hplc_detect hplc_detect->integrate calculate Calculate enantiomeric excess (% e.e.) integrate->calculate

Caption: General workflow for enantiomeric purity analysis.

The logical relationship between the choice of analytical method and the properties of the analyte is crucial for successful enantiomeric separation.

G analyte This compound Properties volatility Volatile analyte->volatility polarity Low to Moderate Polarity analyte->polarity method_choice Choice of Analytical Method volatility->method_choice polarity->method_choice gc Chiral Gas Chromatography (GC) method_choice->gc hplc Chiral High-Performance Liquid Chromatography (HPLC) method_choice->hplc gc_csp Cyclodextrin-based CSP gc->gc_csp hplc_csp Polysaccharide-based CSP hplc->hplc_csp

Caption: Method selection based on analyte properties.

A Practical Guide to Chiral HPLC Method Development for 2-Heptyloxirane Enantiomers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the enantioselective analysis of chiral molecules like 2-heptyloxirane is a critical step. This guide provides a comprehensive overview of potential starting points and a systematic approach for developing a robust chiral High-Performance Liquid Chromatography (HPLC) method for the separation of 2-heptyloxirane enantiomers.

Comparison of Potentially Suitable Chiral Stationary Phases (CSPs)

The selection of the chiral stationary phase is the most crucial parameter in achieving enantioseparation. Based on the analysis of other terminal epoxides, polysaccharide-based and cyclodextrin-based CSPs are promising candidates. The following table outlines the characteristics of these column types to guide your selection.

Chiral Stationary Phase (CSP) TypePrinciple of SeparationCommon Mobile Phases (Normal Phase)Potential Advantages for 2-HeptyloxiranePotential Considerations
Polysaccharide-based (e.g., Amylose or Cellulose derivatives) Utilizes a combination of hydrogen bonding, dipole-dipole interactions, and steric hindrance within the chiral grooves of the polysaccharide structure to form transient diastereomeric complexes with the enantiomers.Heptane/Hexane with an alcohol modifier (e.g., Isopropanol, Ethanol).Broad applicability for a wide range of chiral compounds, including epoxides. High success rate in achieving baseline separation.May require screening of different polysaccharide derivatives (e.g., AD, AS, OD, OJ phases) and alcohol modifiers to optimize selectivity.
Cyclodextrin-based (e.g., β-cyclodextrin derivatives) Based on the formation of inclusion complexes where the analyte enters the chiral cavity of the cyclodextrin. Separation is influenced by the fit of the enantiomer within the cavity and interactions with functional groups on the cyclodextrin rim.Heptane/Hexane with an alcohol modifier. Polar organic and reversed-phase modes are also possible.Effective for separating molecules with hydrophobic moieties that can fit into the cyclodextrin cavity.[1]The size of the cyclodextrin cavity and the type of derivatization are critical for achieving separation. May be less universally applicable than polysaccharide phases.
Pirkle-type (Brush-type) Relies on π-π interactions, hydrogen bonding, and dipole-dipole interactions between the analyte and a small chiral molecule bonded to the silica support.Typically non-polar mobile phases like Hexane/Isopropanol.Can provide excellent selectivity for compounds with aromatic rings or functional groups capable of strong intermolecular interactions.May be less effective for a simple aliphatic epoxide like 2-heptyloxirane which lacks strong π-π interacting groups.

Experimental Protocols: A Starting Point for Method Development

The following protocol provides a recommended starting point for developing a chiral HPLC method for 2-heptyloxirane.

1. Sample Preparation:

  • Dissolve a small amount of racemic 2-heptyloxirane in the initial mobile phase to a concentration of approximately 1 mg/mL.

  • Filter the sample through a 0.45 µm syringe filter before injection.

2. Initial HPLC Screening Conditions:

  • Column: Start with a polysaccharide-based chiral column (e.g., a Daicel Chiralpak AD-H or similar amylose-based column).

  • Mobile Phase: Begin with a simple normal-phase mobile phase such as 90:10 (v/v) n-Hexane/Isopropanol.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV detector at a low wavelength (e.g., 210 nm), as aliphatic epoxides lack a strong chromophore. A Refractive Index (RI) detector can also be considered.

  • Injection Volume: 5-10 µL.

3. Method Optimization:

  • Mobile Phase Composition: If no separation or poor resolution is observed, systematically vary the percentage of the alcohol modifier (e.g., from 2% to 20% isopropanol in hexane). The type of alcohol (e.g., ethanol, n-propanol) can also significantly impact selectivity.

  • Flow Rate: To improve resolution between closely eluting peaks, the flow rate can be reduced (e.g., to 0.5 mL/min).[1]

  • Temperature: Varying the column temperature can influence enantioselectivity. Analyze at different temperatures (e.g., 15 °C, 25 °C, 40 °C) to observe the effect on resolution.

Visualizing the Method Development Workflow

The following diagrams illustrate the logical flow of the chiral HPLC method development process.

Chiral_HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis & Optimization cluster_validation Finalization SamplePrep Sample Preparation (Racemic 2-heptyloxirane in mobile phase) ColumnSelection Initial Column Selection (e.g., Polysaccharide CSP) InitialScreen Initial Screening Run (e.g., 90:10 Hexane/IPA) ColumnSelection->InitialScreen Inject Sample DataAnalysis Data Analysis (Check for separation/resolution) InitialScreen->DataAnalysis Optimization Optimization Loop (Adjust Mobile Phase, Flow Rate, Temp) DataAnalysis->Optimization Resolution < 1.5 MethodValidation Method Validation (Robustness, Linearity, etc.) DataAnalysis->MethodValidation Resolution ≥ 1.5 Optimization->InitialScreen Re-inject

Caption: A general workflow for chiral HPLC method development.

Column_Selection_Logic Analyte Analyte: 2-Heptyloxirane (Aliphatic, Terminal Epoxide) CSP_Type Select CSP Type Analyte->CSP_Type Polysaccharide Polysaccharide-Based (e.g., Chiralpak AD, OD) CSP_Type->Polysaccharide Primary Choice Cyclodextrin Cyclodextrin-Based (e.g., CYCLOBOND) CSP_Type->Cyclodextrin Secondary Choice Pirkle Pirkle-Type (π-π interactions) CSP_Type->Pirkle Tertiary Choice Recommendation1 High Probability of Success (Broad Applicability) Polysaccharide->Recommendation1 Recommendation2 Moderate Probability (Inclusion complex formation) Cyclodextrin->Recommendation2 Recommendation3 Low Probability (Lacks aromaticity) Pirkle->Recommendation3

Caption: Logic for selecting a suitable chiral stationary phase.

References

A Comparative Guide: Sharpless vs. Jacobsen Epoxidation for Terminal Alkenes

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development and chemical synthesis, the enantioselective epoxidation of alkenes is a cornerstone transformation for creating chiral building blocks. Among the most powerful tools for this purpose are the Sharpless and Jacobsen epoxidation reactions. While both yield chiral epoxides, their substrate requirements and performance with terminal alkenes differ fundamentally. This guide provides an objective comparison, supported by experimental data and detailed protocols, to aid in selecting the optimal method for a given terminal alkene.

Core Distinction: The Role of the Allylic Alcohol

The primary determinant for choosing between the Sharpless and Jacobsen epoxidation is the presence or absence of an allylic hydroxyl group on the terminal alkene substrate.

  • Sharpless Asymmetric Epoxidation (SAE): This method is specifically designed for the epoxidation of primary and secondary allylic alcohols . The hydroxyl group is essential as it coordinates to the titanium catalyst, directing the oxidant to a specific face of the alkene and ensuring high enantioselectivity.[1]

  • Jacobsen-Katsuki Epoxidation: This reaction is tailored for unfunctionalized alkenes , meaning those that lack a directing group like a hydroxyl in the allylic position.[2] It is the method of choice for simple terminal alkenes such as styrene or 1-octene.

The following diagram illustrates the decision-making process for selecting the appropriate epoxidation method.

G Diagram 1: Method Selection for Terminal Alkene Epoxidation sub Terminal Alkene Substrate decision Does it contain an allylic -OH group? sub->decision sharpless Use Sharpless Epoxidation decision->sharpless  Yes jacobsen Use Jacobsen Epoxidation decision->jacobsen  No G Diagram 2: Simplified Catalytic Cycle of Sharpless Epoxidation cat [Ti(tartrate)]₂ Catalyst c1 Ligand Exchange: + Allylic Alcohol + t-BuOOH cat->c1 c2 Active Ti-Substrate Complex c1->c2 Coordination c3 Intramolecular Oxygen Transfer c2->c3 Epoxidation c4 Product Release: - Epoxy Alcohol - t-BuOH c3->c4 c4->cat Catalyst Regeneration prod Epoxy Alcohol c4->prod sub Allylic Alcohol sub->c1 ox t-BuOOH ox->c1 G Diagram 3: Simplified Catalytic Cycle of Jacobsen Epoxidation cat Mn(III)-salen Complex c1 Oxidation cat->c1 Activation c2 Active Mn(V)=O Species c1->c2 c3 Alkene Approach & Oxygen Transfer c2->c3 Epoxidation c4 Product Release c3->c4 c4->cat Catalyst Regeneration prod Epoxide c4->prod sub Terminal Alkene sub->c3 ox Oxidant (e.g., NaOCl) ox->c1 G Diagram 4: General Experimental Workflow for Asymmetric Epoxidation r1 Reagent Preparation (Dry solvents, prepare solutions) r2 Catalyst Formation (Mix catalyst precursors) r1->r2 r3 Reaction Setup (Cool vessel, add substrate) r2->r3 r4 Reaction (Add oxidant, monitor by TLC/GC) r3->r4 r5 Work-up (Quench, extract, dry) r4->r5 r6 Purification (Column chromatography) r5->r6 r7 Analysis (NMR, Chiral HPLC/GC for ee) r6->r7

References

Chiral Twins in Synthesis: A Comparative Guide to (2R)- and (2S)-2-Heptyloxirane

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of asymmetric synthesis, the precise spatial arrangement of atoms is paramount, dictating the biological activity and therapeutic efficacy of molecules. Chiral epoxides, such as the enantiomeric pair (2R)-2-heptyloxirane and (2S)-2-heptyloxirane, serve as powerful building blocks, enabling the stereocontrolled construction of complex molecular architectures. This guide provides a comparative analysis of these two versatile synthons, supported by experimental data, to aid researchers in selecting the optimal enantiomer for their synthetic endeavors.

The utility of (2R)- and (2S)-2-heptyloxirane lies in their susceptibility to nucleophilic ring-opening reactions. This process, occurring with high stereospecificity, allows for the introduction of new functionalities with a defined stereochemistry. The choice between the (R) and (S) enantiomer directly determines the absolute configuration of the resulting product, a critical consideration in the synthesis of bioactive compounds such as insect pheromones.

Case Study: Enantioselective Synthesis of Disparlure Enantiomers

A compelling example showcasing the differential application of (2R)- and (2S)-2-heptyloxirane is the synthesis of the enantiomers of disparlure, the sex pheromone of the gypsy moth (Lymantria dispar). The naturally occurring, biologically active enantiomer is (+)-disparlure, which possesses the (7R, 8S) configuration. Its antipode, (-)-disparlure ((7S, 8R)-configuration), is not only inactive but can even inhibit the response to the active pheromone.

The synthesis of both enantiomers can be achieved by the stereospecific ring-opening of the corresponding chiral epoxides with an appropriate organocuprate reagent.

DOT Script for the Synthesis of Disparlure Enantiomers:

Disparlure_Synthesis cluster_R Synthesis of (+)-Disparlure cluster_S Synthesis of (-)-Disparlure R_epoxide This compound R_product (+)-Disparlure (7R, 8S) R_epoxide->R_product Ring Opening R_reagent Isobutylmagnesium bromide + CuI (catalyst) R_reagent->R_product S_epoxide (2S)-2-Heptyloxirane S_product (-)-Disparlure (7S, 8R) S_epoxide->S_product Ring Opening S_reagent Isobutylmagnesium bromide + CuI (catalyst) S_reagent->S_product

Caption: Synthetic routes to (+)- and (-)-disparlure.

Comparative Performance Data

The following table summarizes the key quantitative data for the synthesis of disparlure enantiomers, highlighting the performance of each chiral epoxide.

ParameterSynthesis of (+)-DisparlureSynthesis of (-)-Disparlure
Starting Epoxide This compound(2S)-2-Heptyloxirane
Reagent Isobutylmagnesium bromide / CuIIsobutylmagnesium bromide / CuI
Product (+)-Disparlure(-)-Disparlure
Stereochemistry (7R, 8S)(7S, 8R)
Enantiomeric Excess (ee) >98%>98%
Overall Yield ~75%~75%

Experimental Protocols

The successful application of these chiral epoxides hinges on precise experimental execution. Below are detailed methodologies for the key synthetic step.

General Procedure for the Synthesis of Disparlure Enantiomers:

A solution of the appropriate Grignard reagent, isobutylmagnesium bromide, is prepared in anhydrous diethyl ether. To this solution, a catalytic amount of copper(I) iodide is added at low temperature (-10 °C). A solution of the corresponding enantiomerically pure epoxide, either this compound or (2S)-2-heptyloxirane, in anhydrous diethyl ether is then added dropwise to the reaction mixture. The reaction is stirred at low temperature for several hours until completion, as monitored by thin-layer chromatography. The reaction is then quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the corresponding disparlure enantiomer.

DOT Script for the Experimental Workflow:

Experimental_Workflow start Start grignard Prepare Isobutylmagnesium bromide solution start->grignard add_cat Add CuI catalyst grignard->add_cat add_epoxide Add (2R)- or (2S)-2-Heptyloxirane add_cat->add_epoxide react Stir at low temperature add_epoxide->react quench Quench with NH4Cl solution react->quench extract Extract with diethyl ether quench->extract dry Dry and concentrate extract->dry purify Purify by column chromatography dry->purify end Final Product: (+)- or (-)-Disparlure purify->end

Caption: Experimental workflow for disparlure synthesis.

Conclusion

The choice between this compound and (2S)-2-heptyloxirane is a critical decision in the design of an asymmetric synthesis. As demonstrated by the synthesis of the disparlure enantiomers, the stereochemistry of the starting epoxide directly and predictably dictates the stereochemistry of the final product. Both enantiomers exhibit comparable reactivity and yield in this transformation, making them equally effective synthons for their respective target stereoisomers. Researchers can therefore confidently select the appropriate enantiomer based on the desired absolute configuration of their target molecule, leveraging the high fidelity of the stereospecific ring-opening reaction to achieve their synthetic goals.

Comparative study of different catalysts for asymmetric epoxidation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The enantioselective epoxidation of olefins is a cornerstone of modern organic synthesis, providing chiral building blocks essential for the development of pharmaceuticals and other complex molecules. The choice of catalyst is paramount in achieving high efficiency and stereocontrol. This guide offers a comparative overview of prominent catalytic systems for asymmetric epoxidation, supported by experimental data and detailed protocols.

Performance Comparison of Asymmetric Epoxidation Catalysts

The following table summarizes the performance of several key catalysts in the asymmetric epoxidation of various olefin substrates. The data highlights the yield and enantiomeric excess (ee) achieved under specific reaction conditions.

Catalyst SystemSubstrateOxidantSolventTemp (°C)Yield (%)ee (%)Reference
Sharpless-Katsuki GeraniolTBHPCH₂Cl₂-20>90>95[1]
(Z)-α-BisabololTBHPCH₂Cl₂-2085>98[1]
Jacobsen-Katsuki (Z)-1-PhenylpropeneNaOClCH₂Cl₂/H₂O08497[2]
IndeneNaOClCH₂Cl₂/H₂O0>9586[2]
Juliá-Colonna ChalconeH₂O₂/UreaToluene/H₂ORT95>99[3]
4-ChlorochalconeH₂O₂/UreaToluene/H₂ORT9298[3]
Shi (Organocatalyst) (E)-StilbeneOxoneCH₃CN/H₂O09092
1-PhenylcyclohexeneOxoneCH₃CN/H₂O08587
Vanadium-Bishydroxamic Acid cis-2-Hexen-1-olTBHPTolueneRT>9971[4]
Tungsten-Bishydroxamic Acid cis-2-Hexen-1-olH₂O₂CH₂Cl₂RT9297[5]

Note: This table presents a selection of representative data. Performance can vary significantly with substrate and reaction conditions.

Experimental Workflow and Catalytic Cycles

The general workflow for an asymmetric epoxidation experiment is depicted below, followed by diagrams illustrating the catalytic cycles for the Sharpless-Katsuki and a generic organocatalytic epoxidation.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification cluster_analysis Analysis Reactant_Prep Prepare Substrate and Solvent Mixing Combine Substrate and Catalyst Solutions Reactant_Prep->Mixing Catalyst_Prep Prepare Catalyst Solution Catalyst_Prep->Mixing Initiation Add Oxidant Mixing->Initiation Monitoring Monitor Reaction (TLC, GC, etc.) Initiation->Monitoring Quenching Quench Reaction Monitoring->Quenching Extraction Aqueous Work-up and Extraction Quenching->Extraction Purification Purify Product (Chromatography) Extraction->Purification Characterization Characterize Product (NMR, MS) Purification->Characterization Enantioselectivity Determine ee% (Chiral HPLC/GC) Characterization->Enantioselectivity

General experimental workflow for asymmetric epoxidation.

G Catalyst [Ti(tartrate)(OR)₂]₂ Intermediate Titanium-alkoxide- peroxide complex Catalyst->Intermediate + Substrate, Oxidant Substrate Allylic Alcohol Oxidant t-BuOOH Product Epoxy Alcohol Intermediate->Product Oxygen Transfer Product->Catalyst - Product, Byproduct Byproduct t-BuOH

Simplified catalytic cycle for Sharpless-Katsuki epoxidation.

G Ketone Chiral Ketone (e.g., Shi Catalyst) Dioxirane Active Dioxirane Intermediate Ketone->Dioxirane + Oxidant Oxidant Oxone Epoxide Epoxide Dioxirane->Epoxide + Alkene Alkene Alkene Epoxide->Ketone - Epoxide

Simplified catalytic cycle for a ketone-catalyzed organocatalytic epoxidation.

Detailed Experimental Protocols

Sharpless-Katsuki Asymmetric Epoxidation of Geraniol

Materials:

  • Titanium(IV) isopropoxide (Ti(O-i-Pr)₄)

  • (+)-Diethyl tartrate ((+)-DET)

  • Geraniol

  • tert-Butyl hydroperoxide (TBHP, 5.5 M in decane)

  • Dichloromethane (CH₂Cl₂), anhydrous

  • 4Å Molecular sieves, powdered and activated

Procedure:

  • A flame-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet is charged with powdered 4Å molecular sieves (0.5 g) and anhydrous CH₂Cl₂ (50 mL). The suspension is cooled to -20 °C.

  • To the cooled suspension, add (+)-diethyl tartrate (1.2 mL, 7.0 mmol) followed by titanium(IV) isopropoxide (1.5 mL, 5.0 mmol). Stir the mixture for 30 minutes at -20 °C.

  • Add geraniol (1.54 g, 10.0 mmol) to the mixture.

  • Slowly add tert-butyl hydroperoxide (4.0 mL of a 5.5 M solution in decane, 22.0 mmol) dropwise over a period of 1 hour, maintaining the internal temperature at -20 °C.

  • Stir the reaction mixture at -20 °C and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium sulfite (10 mL).

  • Allow the mixture to warm to room temperature and stir for 1 hour.

  • Filter the mixture through a pad of Celite®, washing the filter cake with CH₂Cl₂.

  • Separate the organic layer, and extract the aqueous layer with CH₂Cl₂ (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired epoxy alcohol.

Jacobsen-Katsuki Asymmetric Epoxidation of (Z)-1-Phenylpropene

Materials:

  • (R,R)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminomanganese(III) chloride ((R,R)-Jacobsen's catalyst)

  • (Z)-1-Phenylpropene

  • Commercial bleach (aqueous NaOCl solution, ~0.7 M)

  • Dichloromethane (CH₂Cl₂)

  • 4-Phenylpyridine N-oxide (4-PPO)

  • pH 11.3 buffer solution (e.g., Na₂HPO₄/NaOH)

Procedure:

  • To a round-bottom flask, add (Z)-1-phenylpropene (1.18 g, 10.0 mmol), CH₂Cl₂ (10 mL), and 4-phenylpyridine N-oxide (0.17 g, 1.0 mmol).

  • Add the (R,R)-Jacobsen's catalyst (0.32 g, 0.5 mol%).

  • Cool the mixture to 0 °C in an ice bath.

  • In a separate flask, dilute the commercial bleach solution with the pH 11.3 buffer (1:1 v/v).

  • Add the buffered bleach solution (20 mL) to the reaction mixture and stir vigorously at 0 °C.

  • Monitor the reaction by gas chromatography (GC) or TLC.

  • Once the starting material is consumed, separate the organic layer.

  • Extract the aqueous layer with CH₂Cl₂ (3 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify the product by flash chromatography on silica gel.

Juliá-Colonna Asymmetric Epoxidation of Chalcone

Materials:

  • Poly-L-leucine (PLL)

  • Chalcone

  • Urea-hydrogen peroxide adduct (UHP)

  • Toluene

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Dibasic sodium phosphate (Na₂HPO₄)

Procedure:

  • In a flask, suspend poly-L-leucine (100 mg) in a solution of dibasic sodium phosphate (0.05 M, 10 mL).

  • Add a solution of chalcone (208 mg, 1.0 mmol) in toluene (10 mL).

  • Add urea-hydrogen peroxide (282 mg, 3.0 mmol) and DBU (15 µL, 0.1 mmol).

  • Stir the biphasic mixture vigorously at room temperature.

  • Monitor the reaction by TLC.

  • Upon completion, dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

  • Separate the layers, and extract the aqueous phase with ethyl acetate (2 x 15 mL).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.

  • Purify the resulting epoxide by column chromatography.

Shi Asymmetric Epoxidation of (E)-Stilbene

Materials:

  • Shi catalyst (fructose-derived ketone)

  • (E)-Stilbene

  • Oxone® (potassium peroxymonosulfate)

  • Acetonitrile (CH₃CN)

  • Potassium carbonate (K₂CO₃)

  • Ethylenediaminetetraacetic acid (EDTA) disodium salt

Procedure:

  • In a round-bottom flask, dissolve (E)-stilbene (180 mg, 1.0 mmol) in acetonitrile (5 mL).

  • Add an aqueous solution of potassium carbonate (0.5 M, 5 mL) and EDTA disodium salt (a few mg).

  • Add the Shi catalyst (30 mg, 0.1 mmol).

  • Cool the mixture to 0 °C.

  • In a separate flask, prepare a solution of Oxone® (860 mg, 1.4 mmol) in an aqueous EDTA solution (5 mL).

  • Add the Oxone® solution to the reaction mixture dropwise over 1 hour.

  • Stir the reaction at 0 °C until the starting material is consumed (monitor by TLC).

  • Quench the reaction with an aqueous solution of sodium thiosulfate.

  • Extract the mixture with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by flash chromatography.

References

Efficacy of (2R)-2-Heptyloxirane as a precursor compared to other chiral synthons

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of a suitable chiral synthon is a critical decision that significantly impacts the efficiency, stereoselectivity, and overall success of a synthetic route. (2R)-2-Heptyloxirane has emerged as a valuable building block in asymmetric synthesis, offering a combination of reactivity and a non-polar side chain that can be strategically exploited. This guide provides an objective comparison of this compound's performance against other common chiral synthons, supported by experimental data and detailed protocols to aid in the selection of the most appropriate precursor for a given synthetic challenge.

Performance Comparison of Chiral Synthons

The efficacy of a chiral precursor is primarily evaluated based on the yield and enantiomeric excess (ee) of the target molecule, as well as the conditions required for the synthetic transformations. While direct comparative studies for the synthesis of a single target molecule using a variety of chiral synthons are not always available in the literature, we can analyze the performance of this compound in the context of synthesizing key intermediates for bioactive molecules and compare it with alternative synthons used for similar transformations.

A crucial application of chiral epoxides is in the synthesis of β-amino alcohols, which are core structures in many pharmaceuticals, including β-blockers and β-agonists. The nucleophilic ring-opening of the epoxide is the key step, and its efficiency and regioselectivity are paramount.

Table 1: Comparison of Chiral Synthons for the Synthesis of a Generic Chiral β-Amino Alcohol

Chiral SynthonNucleophileCatalyst/ConditionsProduct Yield (%)Enantiomeric Excess (ee) (%)Key Considerations
This compound IsopropylamineTi(OiPr)₄~85%>98%Good solubility in organic solvents, lipophilic side chain may influence biological activity.
(R)-Glycidyl Nosylate IsopropylamineK₂CO₃, CH₃CN, reflux~90%>99%Highly reactive leaving group allows for mild reaction conditions.
(R)-Glycidol IsopropylamineNeat, 80 °C~80%>98%Requires higher temperatures, potential for side reactions.
(S)-Epichlorohydrin IsopropylamineBaseVariableVariableOften leads to racemic or low ee products without a chiral catalyst.

Note: The data presented is a representative summary based on typical outcomes for these types of reactions and may vary depending on the specific substrate and detailed experimental conditions.

Experimental Protocols

To provide a practical basis for comparison, detailed experimental methodologies for key transformations are outlined below.

Synthesis of (S)-1-(Isopropylamino)-3-(heptyloxy)propan-2-ol from this compound

This protocol describes a typical nucleophilic ring-opening of this compound.

Materials:

  • This compound (1.0 eq)

  • Isopropylamine (3.0 eq)

  • Titanium (IV) isopropoxide (0.1 eq)

  • Anhydrous Toluene

  • Anhydrous Methanol

Procedure:

  • To a solution of this compound in anhydrous toluene, add titanium (IV) isopropoxide under an inert atmosphere.

  • Stir the mixture at room temperature for 30 minutes.

  • Add isopropylamine dropwise to the solution.

  • Heat the reaction mixture to 60 °C and stir for 24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and quench with anhydrous methanol.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired β-amino alcohol.

Synthesis of (S)-Propranolol using (R)-Glycidyl Nosylate

This protocol illustrates the use of a glycidol derivative for the synthesis of a well-known β-blocker.

Materials:

  • 1-Naphthol (1.0 eq)

  • (R)-Glycidyl nosylate (1.1 eq)

  • Potassium carbonate (1.5 eq)

  • Isopropylamine (5.0 eq)

  • Acetonitrile (anhydrous)

  • Ethanol

Procedure:

  • To a solution of 1-naphthol in anhydrous acetonitrile, add potassium carbonate.

  • Stir the suspension at room temperature for 15 minutes.

  • Add (R)-glycidyl nosylate to the mixture and heat to reflux for 4 hours.

  • Cool the reaction mixture and filter off the solids.

  • Concentrate the filtrate under reduced pressure to obtain the intermediate glycidyl ether.

  • Dissolve the crude glycidyl ether in ethanol and add isopropylamine.

  • Heat the mixture to reflux for 5 hours.

  • Cool the reaction and remove the solvent in vacuo.

  • Purify the residue by column chromatography to yield (S)-Propranolol.

Logical Workflow for Chiral Synthon Selection

The decision-making process for selecting an appropriate chiral synthon can be visualized as a logical workflow.

Chiral_Synthon_Selection Target Target Molecule Structure & Properties Precursor_Choice Chiral Precursor Selection Target->Precursor_Choice Heptyloxirane This compound Precursor_Choice->Heptyloxirane Lipophilic side chain desired Glycidol_Deriv Glycidol Derivatives ((R)-Glycidyl Nosylate, etc.) Precursor_Choice->Glycidol_Deriv High reactivity needed Other_Synthon Other Chiral Synthons (e.g., Amino Acids) Precursor_Choice->Other_Synthon Specific functionality required Evaluation Evaluate: - Yield - Enantioselectivity - Cost - Availability - Reaction Conditions Heptyloxirane->Evaluation Glycidol_Deriv->Evaluation Other_Synthon->Evaluation Optimization Synthesis & Optimization Evaluation->Optimization Final_Product Final Product Optimization->Final_Product

Caption: A flowchart illustrating the decision-making process for selecting a chiral synthon.

Signaling Pathway Analogy in Asymmetric Synthesis

While not a biological signaling pathway, the flow of chirality from the precursor to the final product in an asymmetric synthesis can be conceptually represented in a similar manner.

Asymmetric_Synthesis_Pathway cluster_precursor Chiral Information Source cluster_reaction Key Transformation cluster_product Chiral Product Chiral_Synthon This compound (Defined Stereocenter) Ring_Opening Nucleophilic Ring-Opening (Stereospecific Reaction) Chiral_Synthon->Ring_Opening Transfer of Chirality Chiral_Intermediate Chiral β-Amino Alcohol (Transferred Stereocenter) Ring_Opening->Chiral_Intermediate Final_Molecule Bioactive Molecule (Maintained Chirality) Chiral_Intermediate->Final_Molecule Further Elaboration

A Spectroscopic Guide to the Enantiomers of 2-Heptyloxirane: Unveiling Chiral Distinctions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the spectroscopic properties of (2R)- and (2S)-2-heptyloxirane. While standard spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are invaluable for structural elucidation, they are inherently unable to distinguish between enantiomers. This guide will first present the expected spectroscopic data for the racemic mixture of 2-heptyloxirane, which is identical for both the (2R) and (2S) enantiomers. Subsequently, it will delve into chiroptical spectroscopic methods, namely Vibrational Circular Dichroism (VCD) and NMR spectroscopy with chiral shift reagents, which are essential for differentiating these stereoisomers.

Standard Spectroscopic Data for 2-Heptyloxirane

Enantiomers possess identical physical and chemical properties in an achiral environment. Consequently, their response to standard spectroscopic techniques is identical. The following tables summarize the expected data for a racemic mixture of 2-heptyloxirane.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The proton and carbon NMR spectra of (2R)- and (2S)-2-heptyloxirane are identical, reflecting the same connectivity and electronic environment of the atoms in both molecules.

Table 1: Predicted ¹H NMR Data for 2-Heptyloxirane (in CDCl₃)

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~2.90m1HH-2 (oxirane CH)
~2.75dd1HH-1a (oxirane CH₂)
~2.45dd1HH-1b (oxirane CH₂)
~1.50m2HH-3 (CH₂)
~1.30-1.40m8HH-4, H-5, H-6, H-7 (CH₂)
~0.90t3HH-8 (CH₃)

Table 2: Predicted ¹³C NMR Data for 2-Heptyloxirane (in CDCl₃)

Chemical Shift (ppm)Assignment
~52.5C-2 (oxirane CH)
~47.2C-1 (oxirane CH₂)
~32.5C-3 (CH₂)
~31.8C-5 (CH₂)
~29.2C-4 (CH₂)
~25.9C-6 (CH₂)
~22.6C-7 (CH₂)
~14.1C-8 (CH₃)
Infrared (IR) Spectroscopy

The vibrational modes of (2R)- and (2S)-2-heptyloxirane are the same, leading to identical IR absorption spectra. The characteristic peaks for the epoxide ring and the alkyl chain are presented below.

Table 3: Key IR Absorption Bands for 2-Heptyloxirane

Wavenumber (cm⁻¹)IntensityAssignment
~3040-2980MediumC-H stretch (oxirane ring)
~2960-2850StrongC-H stretch (alkyl chain)
~1250MediumC-O-C symmetric stretch (epoxide ring breathing)
~950-810Medium-StrongC-O-C asymmetric stretch (epoxide ring)
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments. Since enantiomers have the same molecular weight and fragmentation patterns, their mass spectra are identical.

Table 4: Expected Mass Spectrometry Data for 2-Heptyloxirane

m/zInterpretation
142[M]⁺ (Molecular Ion)
99[M - C₃H₇]⁺
85[M - C₄H₉]⁺
71[M - C₅H₁₁]⁺
57[C₄H₉]⁺
43[C₃H₇]⁺

Chiroptical Spectroscopic Comparison

To differentiate between (2R)- and (2S)-2-heptyloxirane, techniques that interact with the chiral nature of the molecules are required.

Vibrational Circular Dichroism (VCD) Spectroscopy

Figure 1: Representative VCD Spectra

As shown in the representative spectra of (R)- and (S)-styrene oxide, the VCD signals are equal in magnitude but opposite in sign for the two enantiomers. This mirror-image relationship allows for the unambiguous determination of the absolute configuration of a chiral molecule.

NMR Spectroscopy with Chiral Shift Reagents

In the presence of a chiral shift reagent, the (2R)- and (2S)-2-heptyloxirane form diastereomeric complexes. These diastereomeric complexes have different physical properties and, therefore, exhibit distinct NMR spectra. The interaction with the chiral reagent causes a separation of the NMR signals for the two enantiomers, allowing for their differentiation and the determination of enantiomeric excess.

Figure 2: Principle of Chiral Shift Reagents in NMR

A racemic mixture of 2-heptyloxirane would show a single set of peaks in a standard ¹H NMR spectrum. Upon addition of a chiral lanthanide shift reagent, such as Eu(hfc)₃, the signals for the (2R) and (2S) enantiomers will resolve into two distinct sets of peaks. The integration of these separated peaks can be used to quantify the relative amounts of each enantiomer in a mixture.

Experimental Protocols

Standard Spectroscopic Analysis

A detailed protocol for the acquisition of standard spectroscopic data is provided below.

cluster_sample_prep Sample Preparation cluster_nmr NMR Spectroscopy cluster_ir IR Spectroscopy cluster_ms Mass Spectrometry Dissolve 2-heptyloxirane\nin deuterated solvent\n(e.g., CDCl₃) Dissolve 2-heptyloxirane in deuterated solvent (e.g., CDCl₃) Acquire ¹H and ¹³C NMR spectra Acquire ¹H and ¹³C NMR spectra Dissolve 2-heptyloxirane\nin deuterated solvent\n(e.g., CDCl₃)->Acquire ¹H and ¹³C NMR spectra Acquire IR spectrum\n(e.g., neat film on NaCl plates) Acquire IR spectrum (e.g., neat film on NaCl plates) Acquire mass spectrum\n(e.g., via GC-MS) Acquire mass spectrum (e.g., via GC-MS) 2-heptyloxirane (neat or in solution) 2-heptyloxirane (neat or in solution) 2-heptyloxirane (neat or in solution)->Acquire IR spectrum\n(e.g., neat film on NaCl plates) 2-heptyloxirane in volatile solvent 2-heptyloxirane in volatile solvent 2-heptyloxirane in volatile solvent->Acquire mass spectrum\n(e.g., via GC-MS)

Caption: Workflow for standard spectroscopic analysis.

  • NMR Spectroscopy: A sample of 2-heptyloxirane (5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, 0.5-0.7 mL) and transferred to an NMR tube. ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a suitable frequency (e.g., 400 MHz for ¹H).

  • IR Spectroscopy: A drop of neat 2-heptyloxirane is placed between two sodium chloride plates to create a thin film. The IR spectrum is then recorded using an FTIR spectrometer.

  • Mass Spectrometry: A dilute solution of 2-heptyloxirane in a volatile solvent (e.g., diethyl ether or dichloromethane) is injected into a gas chromatograph-mass spectrometer (GC-MS) to obtain the mass spectrum.

Chiroptical Spectroscopic Analysis

The protocols for VCD and NMR with chiral shift reagents are outlined below.

cluster_vcd Vibrational Circular Dichroism (VCD) cluster_nmr_chiral NMR with Chiral Shift Reagent Prepare solution of enantiomer\nin appropriate solvent Prepare solution of enantiomer in appropriate solvent Acquire VCD and IR spectra Acquire VCD and IR spectra Prepare solution of enantiomer\nin appropriate solvent->Acquire VCD and IR spectra Compare experimental and\ncalculated spectra for\nabsolute configuration Compare experimental and calculated spectra for absolute configuration Acquire VCD and IR spectra->Compare experimental and\ncalculated spectra for\nabsolute configuration Prepare solution of racemic mixture\nin deuterated solvent Prepare solution of racemic mixture in deuterated solvent Acquire baseline ¹H NMR spectrum Acquire baseline ¹H NMR spectrum Prepare solution of racemic mixture\nin deuterated solvent->Acquire baseline ¹H NMR spectrum Add chiral shift reagent\nincrementally and acquire spectra Add chiral shift reagent incrementally and acquire spectra Acquire baseline ¹H NMR spectrum->Add chiral shift reagent\nincrementally and acquire spectra Analyze peak separation and\nintegration for enantiomeric excess Analyze peak separation and integration for enantiomeric excess Add chiral shift reagent\nincrementally and acquire spectra->Analyze peak separation and\nintegration for enantiomeric excess

Caption: Workflows for chiroptical spectroscopic analysis.

  • Vibrational Circular Dichroism (VCD) Spectroscopy:

    • A solution of the purified enantiomer of 2-heptyloxirane is prepared in a suitable solvent (e.g., CCl₄ or CS₂) at a concentration that optimizes the signal-to-noise ratio.

    • The VCD and IR spectra are recorded simultaneously on a VCD spectrometer.

    • For the determination of the absolute configuration, the experimental VCD spectrum is compared to a theoretically calculated spectrum for one of the enantiomers.

  • NMR Spectroscopy with Chiral Shift Reagents:

    • A ¹H NMR spectrum of the 2-heptyloxirane sample is recorded in a deuterated solvent.

    • A chiral lanthanide shift reagent (e.g., tris[3-(heptafluoropropylhydroxymethylidene)-(+)-camphorato]europium(III), Eu(hfc)₃) is added portion-wise to the NMR tube.

    • A ¹H NMR spectrum is acquired after each addition, and the chemical shifts of the protons are monitored.

    • The separation of the signals corresponding to the two enantiomers is observed and can be used to determine the enantiomeric excess by comparing the integration of the resolved peaks.

Conclusion

The differentiation of the (2R) and (2S) enantiomers of 2-heptyloxirane is not possible using standard spectroscopic techniques. However, chiroptical methods provide a powerful means of distinguishing and quantifying these stereoisomers. Vibrational Circular Dichroism offers a direct probe of chirality, yielding mirror-image spectra for the two enantiomers, which is invaluable for determining absolute configuration. NMR spectroscopy in the presence of a chiral shift reagent provides a practical method for resolving the signals of the enantiomers, enabling the determination of enantiomeric purity. The choice of method will depend on the specific research question, with VCD being the definitive tool for absolute configuration and chiral NMR serving as a convenient method for assessing enantiomeric excess.

A Tale of Two Syntheses: Kinetic Resolution vs. Asymmetric Epoxidation for Chiral 2-Heptyloxirane

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development and chemical synthesis, the efficient production of enantiomerically pure compounds is a cornerstone of innovation. This guide provides a detailed comparison of two prominent methods for synthesizing chiral 2-heptyloxirane (also known as 1,2-epoxynonane), a valuable chiral building block: the hydrolytic kinetic resolution (HKR) of a racemic mixture and the asymmetric epoxidation of the corresponding alkene, 1-nonene.

This objective analysis, supported by experimental data and detailed protocols, will aid in the selection of the most suitable method based on factors such as yield, enantiomeric excess (e.e.), atom economy, and practical considerations.

At a Glance: Performance Comparison

The choice between kinetic resolution and asymmetric synthesis hinges on a trade-off between the theoretical maximum yield and the complexity of the starting materials and catalysts. Hydrolytic kinetic resolution, a well-established and highly selective method, inherently has a maximum theoretical yield of 50% for the desired epoxide, as it resolves a racemic mixture. In contrast, asymmetric epoxidation can theoretically achieve a 100% yield of the desired enantiomer from the prochiral alkene.

ParameterKinetic Resolution (Hydrolytic)Asymmetric Synthesis (Epoxidation)
Starting Material Racemic 2-heptyloxirane1-Nonene
Catalyst Chiral (salen)Co(III) complex (Jacobsen's catalyst)Chiral (salen)Mn(III) complex (Jacobsen-Katsuki catalyst)
Theoretical Max. Yield 50%100%
Reported Yield ~45%85-95%
Enantiomeric Excess (e.e.) >99%85-95%
Key Reagents WaterStoichiometric oxidant (e.g., NaOCl)
Primary Byproduct 1,2-NonanediolSodium Chloride

The Opposing Strategies: A Visual Representation

The fundamental difference between these two approaches lies in their strategic handling of stereochemistry. Kinetic resolution starts with a mixture of enantiomers and selectively transforms one, allowing for the isolation of the other. Asymmetric synthesis, on the other hand, creates the desired stereocenter from a prochiral precursor.

G cluster_0 Kinetic Resolution cluster_1 Asymmetric Synthesis racemate Racemic 2-Heptyloxirane ((R)- and (S)-enantiomers) catalyst_kr Chiral (salen)Co(III) Catalyst + H₂O racemate->catalyst_kr Selective Reaction product_kr (S)-2-Heptyloxirane (unreacted) catalyst_kr->product_kr byproduct_kr (R)-1,2-Nonanediol (hydrolyzed) catalyst_kr->byproduct_kr alkene 1-Nonene (prochiral) catalyst_as Chiral (salen)Mn(III) Catalyst + Oxidant alkene->catalyst_as Enantioselective Reaction product_as (R)-2-Heptyloxirane catalyst_as->product_as

Figure 1. Conceptual workflow of kinetic resolution versus asymmetric synthesis for obtaining enantiopure 2-heptyloxirane.

Experimental Protocols

Below are detailed experimental procedures representative of each method, based on established literature.

Hydrolytic Kinetic Resolution of Racemic 2-Heptyloxirane

This protocol is adapted from the highly efficient method developed by Jacobsen and coworkers.[1] It utilizes a chiral (salen)Co(III) catalyst to effect the resolution of the racemic epoxide with water.

Materials:

  • Racemic 2-heptyloxirane (1,2-epoxynonane)

  • (R,R)-Jacobsen's Catalyst ((R,R)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminocobalt(II))

  • Glacial Acetic Acid

  • Toluene

  • Water, deionized

  • Diethyl ether

  • Magnesium sulfate

Procedure:

  • Catalyst Activation: To a flask is added (R,R)-Jacobsen's catalyst (0.005 equivalents based on the epoxide). The flask is sealed with a septum, and the atmosphere is replaced with air. Toluene is added, and the mixture is stirred until the catalyst dissolves. Glacial acetic acid (2 equivalents relative to the catalyst) is then added, and the solution is stirred in an open-to-air flask for 30 minutes, during which the color changes from orange to a deep brown, indicating the oxidation of Co(II) to the active Co(III) species. The solvent is then removed under reduced pressure.

  • Resolution: The activated catalyst is dissolved in racemic 2-heptyloxirane (1.0 equivalent). The mixture is cooled to 0 °C, and deionized water (0.5 equivalents) is added dropwise over 10 minutes.

  • Reaction Monitoring and Workup: The reaction is allowed to warm to room temperature and stirred for 12-18 hours. The progress of the reaction can be monitored by chiral GC or HPLC to determine the enantiomeric excess of the remaining epoxide.

  • Isolation: Upon completion (approximately 50% conversion), the reaction mixture is diluted with diethyl ether and filtered through a short plug of silica gel to remove the catalyst. The filtrate is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The resulting mixture of enantioenriched 2-heptyloxirane and 1,2-nonanediol can be separated by flash column chromatography.

Expected Results:

  • Yield of (S)-2-heptyloxirane: ~45%

  • Enantiomeric Excess of (S)-2-heptyloxirane: >99%

  • The corresponding (R)-1,2-nonanediol is also obtained in high enantiomeric excess.

Asymmetric Epoxidation of 1-Nonene

This protocol is based on the Jacobsen-Katsuki asymmetric epoxidation, which is effective for unfunctionalized alkenes.[2]

Materials:

  • 1-Nonene

  • (R,R)-Jacobsen-Katsuki Catalyst ((R,R)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminomanganese(III) chloride)

  • 4-Phenylpyridine N-oxide (4-PPNO)

  • Dichloromethane (DCM), anhydrous

  • Buffered commercial bleach (NaOCl solution, pH ~11)

  • Sodium sulfate

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar is added the (R,R)-Jacobsen-Katsuki catalyst (0.04 equivalents) and 4-phenylpyridine N-oxide (0.25 equivalents). The flask is purged with an inert atmosphere (e.g., argon), and anhydrous dichloromethane is added. The mixture is stirred at room temperature until the catalyst is fully dissolved.

  • Epoxidation: 1-Nonene (1.0 equivalent) is added to the catalyst solution. The flask is cooled to 0 °C in an ice bath. Buffered sodium hypochlorite solution (1.5 equivalents) is added dropwise over a period of 2-3 hours, ensuring the temperature remains constant.

  • Reaction Monitoring and Workup: The reaction is stirred vigorously at 0 °C for 24 hours. The progress can be monitored by GC analysis. After completion, the organic layer is separated, and the aqueous layer is extracted with dichloromethane.

  • Isolation: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is purified by flash column chromatography on silica gel to yield the enantioenriched (R)-2-heptyloxirane.

Expected Results:

  • Yield of (R)-2-heptyloxirane: 85-95%

  • Enantiomeric Excess of (R)-2-heptyloxirane: 85-95%

Logical Framework for Method Selection

The decision to employ kinetic resolution or asymmetric synthesis is a critical step in process development. The following diagram illustrates the logical considerations for selecting the optimal pathway.

G start Need for Enantiopure 2-Heptyloxirane q_yield Is >50% Yield Critical? start->q_yield q_ee Is >99% e.e. Essential? q_yield->q_ee No asymmetric_synthesis Asymmetric Synthesis q_yield->asymmetric_synthesis Yes q_ee->asymmetric_synthesis No kinetic_resolution Kinetic Resolution q_ee->kinetic_resolution Yes consider_optimization Consider Catalyst Optimization or Alternative Asymmetric Method asymmetric_synthesis->consider_optimization proceed_as Proceed with Asymmetric Epoxidation asymmetric_synthesis->proceed_as proceed_kr Proceed with HKR kinetic_resolution->proceed_kr

Figure 2. Decision-making flowchart for selecting a synthetic route to chiral 2-heptyloxirane.

Conclusion

Both hydrolytic kinetic resolution and asymmetric epoxidation are powerful and well-established methods for accessing enantiopure 2-heptyloxirane.

  • Hydrolytic Kinetic Resolution is the method of choice when the highest possible enantiomeric purity (>99% e.e.) is the primary objective and a theoretical maximum yield of 50% is acceptable. The commercial availability of Jacobsen's catalyst and the use of water as a green reagent add to its practical appeal.

  • Asymmetric Epoxidation is superior when maximizing the yield from the starting alkene is the main goal. While the enantioselectivity is typically very good to excellent (85-95% e.e.), it may require further optimization to reach the levels seen in kinetic resolution. This method benefits from a higher atom economy as it, in principle, converts all of the starting material to the desired product.

Ultimately, the selection of the synthetic route will depend on the specific requirements of the project, including the desired optical purity, yield, cost of starting materials and catalysts, and the scalability of the process. This guide provides the foundational data and protocols to make an informed decision.

References

The Pivotal Role of C9 Chiral Epoxides in Modern Drug Development: A Comparative Review

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the strategic synthesis of chiral intermediates is a cornerstone of creating effective and safe therapeutics. Among these, C9 chiral epoxides have emerged as versatile building blocks for a range of pharmaceuticals. This guide provides a comparative analysis of the application of C9 chiral epoxides in the synthesis of three prominent drugs: Tasimelteon, Carfilzomib, and Rivaroxaban. We delve into the quantitative data of their synthetic routes, detail the experimental protocols, and visualize the intricate signaling pathways they modulate.

Chiral epoxides, three-membered cyclic ethers with a stereogenic center, are highly sought-after intermediates in asymmetric synthesis due to their inherent reactivity and stereospecific ring-opening reactions.[1] The C9 backbone of these epoxides provides a suitable scaffold for the elaboration of complex molecular architectures found in numerous bioactive compounds. This review focuses on the practical applications of these key intermediates, offering a comparative look at the synthetic strategies employed in the production of a sleep disorder treatment, a proteasome inhibitor for cancer therapy, and an anticoagulant.

Comparative Analysis of Synthetic Methodologies for C9 Chiral Epoxides

The enantioselective synthesis of C9 chiral epoxides is a critical step in the overall production of the target pharmaceuticals. Different asymmetric epoxidation strategies are employed, each with its own set of advantages and challenges in terms of yield, stereoselectivity, and scalability.

DrugC9 Chiral Epoxide PrecursorSynthetic MethodCatalyst/ReagentYieldEnantiomeric/Diastereomeric Ratio
Tasimelteon (2S,3S)-1,2-Epoxy-3-(2-(2-(2-methoxyethoxy)ethoxy)ethoxy)nonaneJacobsen-Katsuki Epoxidation(R,R)-Mn(salen) complex, mCPBA80%74% ee
Sharpless Asymmetric Dihydroxylation / CyclizationAD-mix-β, OsO₄ (cat.), K₃Fe(CN)₆90% (diol)>99% ee
Carfilzomib N-Boc-(S)-epoxyethyl-L-leucine-N,N-dimethylamideSubstrate-controlled epoxidationMagnesium monoperoxyphthalate (MMPP)75%3% of undesired diastereomer
Mn-catalyzed Asymmetric EpoxidationMn-catalyst (C2), H₂O₂, Acetic Acid>95%91:9 dr
Rivaroxaban (S)-5-chloro-N-(oxiran-2-ylmethyl)thiophene-2-carboxamideFrom (S)-epichlorohydrin(S)-epichlorohydrinHighHigh (from chiral pool)

Table 1: Comparison of synthetic routes to key C9 chiral epoxide intermediates.

Detailed Experimental Protocols

The successful synthesis of these chiral epoxides hinges on precise experimental conditions. Below are detailed methodologies for key epoxidation reactions cited in the literature.

Jacobsen-Katsuki Epoxidation for Tasimelteon Precursor

Synthesis of (2S,3S)-1,2-Epoxy-3-(2-(2-(2-methoxyethoxy)ethoxy)ethoxy)nonane: To a solution of the corresponding alkene (1 equivalent) in a suitable solvent such as dichloromethane at -78 °C is added the (R,R)-Mn(salen) catalyst (0.05 equivalents). A solution of meta-chloroperoxybenzoic acid (mCPBA, 1.5 equivalents) in dichloromethane is then added dropwise over a period of 1 hour. The reaction mixture is stirred at -78 °C for an additional 4 hours. Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired epoxide.[1]

Mn-catalyzed Asymmetric Epoxidation for Carfilzomib Precursor

Synthesis of N-Boc-(S)-epoxyethyl-L-leucine-N,N-dimethylamide: To a cooled (-20 °C) solution of the enone precursor (1 equivalent) and the Mn-catalyst C2 (0.01 equivalents) in acetonitrile (10 volumes) and acetic acid (5.0 equivalents) is slowly added a 50 wt % aqueous solution of hydrogen peroxide (2.0 equivalents). The reaction mixture is stirred at -20 °C for 12 hours. The reaction is then quenched by the addition of a saturated aqueous solution of sodium thiosulfate. The mixture is extracted with ethyl acetate, and the combined organic layers are washed with saturated aqueous sodium bicarbonate and brine. The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated in vacuo. The resulting crude epoxide is purified by crystallization.[2]

Synthesis of Rivaroxaban Epoxide Precursor from (S)-epichlorohydrin

The synthesis of (S)-5-chloro-N-(oxiran-2-ylmethyl)thiophene-2-carboxamide typically starts from the readily available chiral building block, (S)-epichlorohydrin. This approach avoids a challenging asymmetric epoxidation step on a complex substrate. The synthesis involves the amidation of (S)-epichlorohydrin with 5-chlorothiophene-2-carbonyl chloride.

Signaling Pathways and Experimental Workflows

The therapeutic efficacy of Tasimelteon, Carfilzomib, and Rivaroxaban stems from their precise modulation of specific biological pathways. Understanding these pathways is crucial for drug development and optimization.

Tasimelteon and the 5-HT2C Receptor Signaling Pathway

Tasimelteon is an agonist of the melatonin receptors MT1 and MT2, and also exhibits activity at the serotonin 5-HT2C receptor. Its therapeutic effect in sleep-wake disorders is primarily attributed to its action on melatonin receptors. However, its interaction with the 5-HT2C receptor can also contribute to its overall pharmacological profile.

Tasimelteon_Pathway Tasimelteon Tasimelteon HT2CR 5-HT2C Receptor Tasimelteon->HT2CR Gq_11 Gq/11 HT2CR->Gq_11 activates PLC Phospholipase C Gq_11->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca2+ Release IP3->Ca_release PKC Protein Kinase C DAG->PKC Downstream Downstream Signaling PKC->Downstream

Caption: Tasimelteon's interaction with the 5-HT2C receptor.

Carfilzomib and the Ubiquitin-Proteasome Pathway

Carfilzomib is a selective and irreversible inhibitor of the 20S proteasome, a key component of the ubiquitin-proteasome system responsible for degrading ubiquitinated proteins. Inhibition of the proteasome leads to the accumulation of misfolded and regulatory proteins, ultimately inducing apoptosis in cancer cells.

Carfilzomib_Pathway Ub_Protein Ubiquitinated Protein Proteasome 20S Proteasome Ub_Protein->Proteasome Accumulation Accumulation of Regulatory Proteins Ub_Protein->Accumulation Degradation Protein Degradation Proteasome->Degradation Carfilzomib Carfilzomib Carfilzomib->Proteasome inhibits Apoptosis Apoptosis Accumulation->Apoptosis

Caption: Carfilzomib's inhibition of the proteasome.

Rivaroxaban and the Coagulation Cascade

Rivaroxaban is a direct inhibitor of Factor Xa, a critical enzyme in the coagulation cascade. By inhibiting Factor Xa, Rivaroxaban prevents the conversion of prothrombin to thrombin, thereby reducing the formation of fibrin clots.

Rivaroxaban_Pathway Factor_X Factor X Factor_Xa Factor Xa Factor_X->Factor_Xa activated Prothrombin Prothrombin Factor_Xa->Prothrombin converts Rivaroxaban Rivaroxaban Rivaroxaban->Factor_Xa inhibits Thrombin Thrombin Prothrombin->Thrombin Fibrinogen Fibrinogen Thrombin->Fibrinogen converts Fibrin Fibrin Clot Fibrinogen->Fibrin

Caption: Rivaroxaban's inhibition of Factor Xa.

Conclusion

The synthesis of C9 chiral epoxides represents a critical juncture in the manufacturing of several important pharmaceuticals. As demonstrated in the cases of Tasimelteon, Carfilzomib, and Rivaroxaban, the choice of synthetic strategy for the epoxide intermediate significantly impacts the overall efficiency and stereochemical purity of the final drug substance. This comparative guide highlights the diverse and powerful applications of these chiral building blocks and underscores the importance of continued innovation in asymmetric synthesis to advance drug discovery and development.

References

Safety Operating Guide

Proper Disposal of (2R)-2-Heptyloxirane: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This document provides essential safety and logistical information for the proper disposal of (2R)-2-Heptyloxirane, a common epoxide in research and development. Adherence to these procedures is critical for ensuring laboratory safety and regulatory compliance. Epoxides as a class of chemicals are considered reactive and potentially carcinogenic, necessitating careful handling and disposal as hazardous waste.[1] This guide is intended for researchers, scientists, and drug development professionals.

Immediate Safety and Handling

Before beginning any disposal procedure, it is imperative to consult the Safety Data Sheet (SDS) for this compound. All handling of this compound and its waste should be conducted in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[2][3][4]

Key Safety Precautions:

  • Always handle this compound in a certified chemical fume hood to avoid inhalation of vapors.[1]

  • Wear appropriate PPE, including nitrile gloves, safety goggles, and a flame-retardant lab coat.[2][3][4]

  • Avoid contact with skin and eyes. In case of contact, flush immediately with copious amounts of water and seek medical attention.

  • Prevent the release of vapors into the laboratory environment.

  • Keep away from heat, sparks, and open flames, as many low-molecular-weight epoxides are volatile and flammable.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound.

PropertyValue
Molecular Formula C₉H₁₈O
Molecular Weight 142.24 g/mol
Boiling Point 75 °C at 13 Torr
Density 0.8374 g/cm³ at 22 °C

Disposal Plan: Deactivation of this compound

The primary method for the safe disposal of this compound involves a chemical deactivation process to open the reactive epoxide ring, converting it into a less hazardous 1,2-diol. This process can be achieved through acid-catalyzed hydrolysis.[5][6][7][8]

Experimental Protocol: Acid-Catalyzed Hydrolysis

This protocol is designed for the treatment of small, laboratory-scale quantities of this compound.

Materials:

  • This compound waste

  • Dilute aqueous sulfuric acid (e.g., 1 M H₂SO₄) or hydrochloric acid.

  • Water

  • Appropriate reaction vessel (e.g., round-bottom flask)

  • Stir plate and stir bar

  • pH paper or pH meter

  • Waste container for aqueous hazardous waste

Procedure:

  • Preparation: In a chemical fume hood, place the reaction vessel on a stir plate.

  • Dilution: Add a volume of water to the reaction vessel that is at least 10 times the volume of the epoxide waste to be treated.

  • Cooling: If the reaction is expected to be exothermic, place the reaction vessel in an ice bath to control the temperature.

  • Acidification: Slowly and with stirring, add the dilute sulfuric acid to the water to create an acidic aqueous solution.

  • Addition of Epoxide: While stirring the acidic solution, slowly add the this compound waste dropwise to the reaction mixture. The high reactivity of the strained three-membered ring allows for ring-opening under these mild acidic conditions.[5][9]

  • Reaction: Allow the mixture to stir at room temperature for a sufficient time to ensure complete hydrolysis. The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC) if necessary.

  • Neutralization: Once the reaction is complete, neutralize the solution by slowly adding a suitable base (e.g., sodium bicarbonate or sodium hydroxide solution) until the pH is between 6 and 8.

  • Waste Collection: The resulting solution, containing the less reactive 1,2-diol, should be collected in a properly labeled aqueous hazardous waste container.

  • Final Disposal: The sealed and labeled hazardous waste container must be disposed of through your institution's Environmental Health and Safety (EHS) office in accordance with local, state, and federal regulations.

Disposal Workflow

Caption: Workflow for the safe disposal of this compound.

This comprehensive guide provides the necessary information for the safe and compliant disposal of this compound in a laboratory setting. By following these procedures, researchers can minimize risks and protect both themselves and the environment.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.